molecular formula C10H19NO B7512410 N-(cyclohexylmethyl)propanamide

N-(cyclohexylmethyl)propanamide

Número de catálogo: B7512410
Peso molecular: 169.26 g/mol
Clave InChI: SOGZMDYBQZTXIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(Cyclohexylmethyl)propanamide is a synthetic organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. This chemical belongs to a class of propanamide derivatives that are of significant interest in medicinal chemistry and immunology research, particularly as modulators of the Formyl-Peptide Receptor (FPR) family . FPRs are G-protein coupled receptors primarily expressed on immune cells like neutrophils and macrophages, playing a critical role in the regulation of innate immune responses, host defense mechanisms, and inflammatory processes . Compounds featuring the N-(cyclohexylmethyl)propanamide structure are investigated for their potential as selective agonists or antagonists. Research indicates that similar small-molecule ureidopropanamides can activate FPR2, a receptor subtype implicated in the resolution of inflammation, making them valuable pharmacological tools for studying immune cell activation and migration . The exploration of such compounds is a key step in the development of novel non-peptide immunomodulatory agents, which offer advantages over peptide ligands in terms of metabolic stability and oral bioavailability . This product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Propiedades

IUPAC Name

N-(cyclohexylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGZMDYBQZTXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(cyclohexylmethyl)propanamide chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Physicochemical and Synthetic Profiling of N-(Cyclohexylmethyl)propanamide: A Versatile Aliphatic Scaffold in Medicinal Chemistry

Executive Summary

N-(cyclohexylmethyl)propanamide is a highly adaptable aliphatic amide scaffold utilized extensively in organic synthesis and medicinal chemistry. Characterized by a lipophilic cyclohexyl headgroup, a flexible methylene spacer, and a polar propionamide core, this structure provides an optimal balance of hydrophobicity and hydrogen-bonding capacity. Its functionalized derivatives—such as 3-amino-N-(cyclohexylmethyl)propanamide and 2-chloro-N-(cyclohexylmethyl)propanamide—are actively employed in drug development as neuroprotective agents and electrophilic probes, respectively [1][4]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in modern drug discovery.

Structural Dynamics & Physicochemical Profiling

The pharmacological utility of N-(cyclohexylmethyl)propanamide stems from its structural modularity:

  • Lipophilic Anchor: The cyclohexyl ring serves as a bulky, non-planar lipophilic anchor that efficiently occupies deep hydrophobic pockets in target proteins (e.g., GPCRs or ion channels).

  • Conformational Flexibility: The methylene (-CH₂-) spacer between the ring and the amide nitrogen provides rotational freedom. This flexibility allows the molecule to adopt multiple bioactive conformations, minimizing steric clashes during receptor binding.

  • Hydrogen Bonding Core: The amide bond exists predominantly in the trans (Z) configuration due to steric repulsion between the cyclohexylmethyl and ethyl groups. This presents a predictable vector for hydrogen bond donation (N-H) and acceptance (C=O).

Table 1: Key Physicochemical Parameters of N-(cyclohexylmethyl)propanamide

ParameterValuePharmacological Significance
Molecular Formula C₁₀H₁₉NOAligns precisely with small-molecule drug space.
Molecular Weight 169.26 g/mol Highly efficient ligand efficiency (LE).
Calculated LogP ~2.1Optimal for Blood-Brain Barrier (BBB) penetration.
Topological Polar Surface Area 29.1 ŲExcellent membrane permeability.
H-Bond Donors / Acceptors 1 / 1Fulfills Lipinski's Rule of Five strictly.
Rotatable Bonds 3Balances flexibility with entropic binding cost.

Synthetic Methodologies & Reaction Mechanisms

The synthesis of the N-(cyclohexylmethyl)propanamide core relies on the robust formation of the amide bond. Depending on the functionalization of the precursors, two primary methodologies are employed.

Method A: Biphasic Schotten-Baumann Acylation For the unfunctionalized core or simple halogenated derivatives (e.g., 2-chloro-N-(cyclohexylmethyl)propanamide), the Schotten-Baumann reaction is the gold standard[2][4]. This method utilizes an acid chloride reacting with the primary amine in a biphasic aqueous-organic system. The causality behind this design is elegant: the organic phase (Dichloromethane) protects the water-sensitive acyl chloride from rapid hydrolysis, while the aqueous base (NaOH) continuously neutralizes the HCl byproduct. This prevents the protonation of the highly nucleophilic cyclohexylmethanamine, driving the reaction to completion.

Method B: Peptide Coupling (HATU/EDC) When synthesizing sensitive derivatives, such as the neuroprotective 3-amino-N-(cyclohexylmethyl)propanamide, harsh acid chlorides are unsuitable. Instead, uronium salt-based coupling reagents like HATU or carbodiimides like EDC are utilized. HATU generates a highly reactive OAt-active ester intermediate, which accelerates the coupling step and suppresses epimerization, making it ideal for complex, multi-functionalized substrates [3].

SyntheticWorkflow A Cyclohexylmethanamine (Nucleophile) C Biphasic Acylation (Schotten-Baumann) A->C B Propionyl Chloride (Electrophile) B->C D Crude Amide Intermediate C->D Nucleophilic Attack E Aqueous Workup & Extraction D->E F Purified N-(cyclohexylmethyl)propanamide E->F >95% Yield

Fig 1. Step-by-step synthetic workflow for N-(cyclohexylmethyl)propanamide via Schotten-Baumann.

Experimental Protocol: Schotten-Baumann Synthesis

The following self-validating protocol outlines the synthesis of the base scaffold.

Reagents:

  • Cyclohexylmethanamine (1.0 eq, 10 mmol)

  • Propionyl chloride (1.1 eq, 11 mmol)

  • Sodium Hydroxide (NaOH) (2.0 eq, 20 mmol, 2M aqueous solution)

  • Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • System Initialization: Dissolve 10 mmol of cyclohexylmethanamine in 25 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Biphasic Setup: Add 10 mL of the 2M aqueous NaOH solution to the flask. Causality: The biphasic nature ensures the amine remains unprotonated (active nucleophile) while partitioning the acyl chloride in the organic layer to minimize aqueous hydrolysis.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) and stir vigorously. Causality: Amidation with acid chlorides is highly exothermic; cooling prevents thermal degradation and side-product formation.

  • Electrophile Addition: Dissolve 11 mmol of propionyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Phase Separation & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Purification Washes: Wash the combined organic phase sequentially with 1N HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Causality: The HCl wash is critical as it protonates any unreacted starting amine, pulling it into the aqueous waste and ensuring high purity of the neutral amide product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified N-(cyclohexylmethyl)propanamide.

Pharmacophore Utility & Derivative Applications

The N-(cyclohexylmethyl)propanamide architecture is a privileged scaffold in neuropharmacology. Its calculated LogP of ~2.1 falls perfectly within the optimal range (2.0–3.0) for crossing the blood-brain barrier via passive diffusion.

  • Neuroprotective Agents: The 3-amino derivative (3-amino-N-(cyclohexylmethyl)propanamide) is actively utilized in drug development for its neuroprotective properties [1]. The terminal amine acts as a cationic anchor at physiological pH, interacting with negatively charged residues (e.g., aspartate or glutamate) in the binding pockets of CNS targets, while the cyclohexyl group stabilizes the complex via van der Waals interactions.

  • Covalent Modifiers: The 2-chloro derivative serves as an excellent electrophilic probe [4]. The alpha-chloro amide can undergo SN2 displacement by cysteine thiols in target proteins, making it a valuable building block for designing targeted covalent inhibitors (TCIs).

Pharmacophore cluster_scaffold N-(cyclohexylmethyl)propanamide Scaffold Target Target Protein (Hydrophobic Pocket & H-Bond Network) Cyclohexyl Cyclohexyl Ring (Lipophilic Anchor) Cyclohexyl->Target Hydrophobic Interaction Spacer Methylene Spacer (Flexibility) Cyclohexyl->Spacer Amide Amide Core (H-Bond Donor/Acceptor) Spacer->Amide Amide->Target Hydrogen Bonding Alkyl Ethyl Tail (Van der Waals) Amide->Alkyl

Fig 2. Pharmacophore mapping of the scaffold interacting with a generic target protein binding site.

Analytical Characterization

To validate the structural integrity of the synthesized scaffold, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.50 (br s, 1H, N-H), 3.05 (t, 2H, -CH₂-N), 2.20 (q, 2H, -CO-CH₂-), 1.75-1.60 (m, 5H, cyclohexyl), 1.45 (m, 1H, -CH-), 1.25-1.10 (m, 5H, cyclohexyl), 1.15 (t, 3H, -CH₃).

  • IR (ATR): ~3290 cm⁻¹ (N-H stretch, Amide A), ~1640 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II).

  • ESI-MS: [M+H]⁺ expected at m/z 170.1.

References

  • Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions. Organic Process Research & Development - ACS Publications. URL: [Link]

N-(cyclohexylmethyl)propanamide synthesis methods

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the synthesis of N-(cyclohexylmethyl)propanamide , designed for process chemists and drug development professionals.

Executive Summary & Biological Rationale

N-(cyclohexylmethyl)propanamide is a highly versatile aliphatic amide scaffold. In medicinal chemistry, the cyclohexylmethyl moiety provides critical lipophilicity and steric bulk, making it a privileged structural motif in the development of neuroprotective agents, enzyme inhibitors, and autotaxin (ATX) inhibitors[1]. Halogenated derivatives of this scaffold, such as 2-chloro-N-(cyclohexylmethyl)propanamide, are also heavily utilized as electrophilic probes and intermediates in library synthesis[2].

The synthesis of this compound fundamentally relies on the precise construction of an amide bond between cyclohexanemethylamine (cyclohexylmethylamine) and a propionyl donor. While amidation is a foundational transformation, achieving high-purity yields without chromatographic bottlenecks requires strict control over reaction kinetics, byproduct mitigation, and thermodynamic driving forces.

Mechanistic Pathways & Causality Analysis

As an Application Scientist, I evaluate synthetic routes not just by their end products, but by their mechanistic efficiency and scalability. For this target, two primary routes are viable, each governed by distinct chemical causality.

Route A: Nucleophilic Acyl Substitution via Acid Chloride

This route utilizes propionyl chloride as the acyl donor.

  • Causality & Kinetics: The high electrophilicity of the acid chloride carbon drives an extremely rapid, exothermic reaction. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) must be present as an acid scavenger. If the HCl byproduct is not immediately neutralized, it will protonate the nucleophilic cyclohexylmethylamine, forming an unreactive ammonium salt and stalling the reaction at 50% conversion[3].

  • Temperature Control: The reaction must be initiated at 0 °C. Elevated temperatures can lead to the formation of ketene intermediates from the acid chloride, resulting in complex byproduct profiles.

Route B: Carbodiimide-Mediated Amidation

This route utilizes propionic acid activated by EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

  • Causality & Kinetics: Propionic acid is stable and less moisture-sensitive than its chloride counterpart. EDCI activates the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is prone to an irreversible rearrangement into an inactive N-acylurea, HOBt is introduced to intercept the O-acylisourea. This forms a highly reactive, yet stable, benzotriazole active ester that smoothly undergoes aminolysis with cyclohexanemethylamine[4].

Synthetic Decision Tree

SynthesisWorkflow Start Target: N-(cyclohexylmethyl)propanamide RouteA Route A: Acid Chloride (Propionyl Chloride) Start->RouteA RouteB Route B: Carboxylic Acid (Propionic Acid + EDCI/HOBt) Start->RouteB Base Add Base (Et3N or DIPEA) Solvent: CH2Cl2 RouteA->Base Coupling Add EDCI/HOBt Solvent: CH2Cl2 or DMF RouteB->Coupling ReactA Exothermic Addition at 0°C Stir 2-4h Base->ReactA ReactB Room Temp Stirring 12-18h Coupling->ReactB Workup Aqueous Workup (HCl, NaHCO3, Brine) ReactA->Workup ReactB->Workup Purification Organic Phase Drying & Concentration Workup->Purification Product Pure N-(cyclohexylmethyl)propanamide Purification->Product

Synthetic decision tree for N-(cyclohexylmethyl)propanamide via acid chloride and coupling routes.

Quantitative Data & Yield Optimization

To assist in route selection, the following table summarizes the empirical parameters associated with both methodologies.

ParameterRoute A: Acid ChlorideRoute B: EDCI/HOBt Coupling
Typical Yield 85 - 95%70 - 85%
Reaction Time 2 - 4 hours12 - 18 hours
Atom Economy High (HCl byproduct)Low (Urea byproduct)
Moisture Sensitivity Extremely HighModerate
Functional Group Tolerance Low (Reacts with unprotected -OH, -NH2)High (Mild conditions, orthogonal)
Primary Byproducts Triethylamine hydrochlorideWater-soluble urea, HOBt

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." Each critical step contains an analytical or physical checkpoint to ensure the reaction is proceeding as dictated by the underlying thermodynamics.

Protocol A: Acid Chloride Route (10 mmol Scale)

Adapted from established sulfonylation and acylation methodologies utilizing triethylamine and halogenated solvents[3].

  • Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add cyclohexanemethylamine (1.13 g, 10.0 mmol) and anhydrous dichloromethane (CH₂Cl₂, 30 mL).

  • Base Addition: Add triethylamine (1.52 g, 2.1 mL, 15.0 mmol). Causality Check: The 1.5x molar excess ensures complete neutralization of the evolving HCl.

  • Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve propionyl chloride (1.02 g, 0.96 mL, 11.0 mmol) in 10 mL of anhydrous CH₂Cl₂ and add dropwise via an addition funnel over 15 minutes.

    • Self-Validation: A white precipitate (triethylamine hydrochloride) will immediately begin to form, visually confirming that the acylation and subsequent acid-base neutralization are occurring.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: 30% EtOAc/Hexanes). Stain with Ninhydrin and heat. The disappearance of the primary amine spot (which stains deep pink/purple) and the appearance of a UV-active/Iodine-active product spot confirms completion.

  • Workup & Partitioning:

    • Wash the organic layer with 1N HCl (2 × 20 mL). Validation: This drops the aqueous pH < 2, forcing any unreacted amine into the aqueous layer as a soluble ammonium salt.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize and remove unreacted propionic acid (hydrolyzed propionyl chloride).

    • Wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid or viscous oil.

Protocol B: EDCI/HOBt Coupling Route (10 mmol Scale)

Adapted from standard peptide coupling procedures utilizing cyclohexanemethylamine[4].

  • Activation: In a 100 mL flask, dissolve propionic acid (0.74 g, 10.0 mmol) in CH₂Cl₂ (40 mL). Add HOBt (1.49 g, 11.0 mmol) and EDCI hydrochloride (2.11 g, 11.0 mmol).

  • Esterification Phase: Stir the mixture at room temperature for 15–30 minutes.

    • Causality Check: This pre-activation time is strictly required to allow the transient O-acylisourea to fully convert into the stable HOBt-active ester before the amine is introduced, preventing yield loss to the N-acylurea byproduct.

  • Amidation Phase: Add cyclohexanemethylamine (1.13 g, 10.0 mmol) dropwise. Stir at room temperature for 18 hours[4].

  • Workup: The workup mirrors Protocol A. The use of EDCI is highly advantageous here because its corresponding urea byproduct is water-soluble and is easily removed during the 1N HCl and aqueous washes, eliminating the need for column chromatography.

Analytical Characterization Markers

To verify the structural integrity of the synthesized N-(cyclohexylmethyl)propanamide, the following spectroscopic markers should be observed:

  • FT-IR Spectroscopy: Look for the characteristic Amide I band (C=O stretch) at ~1645 cm⁻¹ and the Amide II band (N-H bend) at ~1550 cm⁻¹. The absence of a broad, intense band above 3300 cm⁻¹ (primary amine N-H stretch) confirms the consumption of the starting material.

  • ¹H NMR (CDCl₃, 400 MHz): The defining diagnostic peak is the broad singlet at roughly δ 5.5 - 6.0 ppm , corresponding to the secondary amide N-H proton. The methylene protons (CH₂) directly attached to the nitrogen will appear as a distinct triplet or doublet of doublets around δ 3.1 ppm , shifted downfield by the adjacent electronegative amide nitrogen.

References

  • KU Leuven. "Synthesis and StructureActivity Relationship Studies of CD4 Down-Modulating Cyclotriazadisulfonamide (CADA) Analogues". kuleuven.be.[Link]

  • National Institutes of Health (PMC). "Revisiting the Formation and Tunable Dissociation of a [2]Pseudorotaxane Formed by Slippage Approach". nih.gov.[Link]

  • Google Patents. "WO2016124939A1 - Autotaxin inhibitory compounds". google.com.

Sources

N-(cyclohexylmethyl)propanamide: Molecular Weight Profiling and HRMS Validation in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight scaffolds to probe biological targets with high ligand efficiency. N-(cyclohexylmethyl)propanamide (NCMP) , with a molecular formula of C10H19NO, represents an archetypal fragment scaffold. Its precise molecular weight of 169.26 g/mol positions it optimally within the stringent physicochemical boundaries required for hit-to-lead optimization.

This technical guide provides an in-depth analysis of the molecular weight characteristics of NCMP, its theoretical compliance with drug-likeness rules, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.

Physicochemical Profiling & The "Rule of Three"

The causality behind selecting fragments with a molecular weight strictly under 300 Da is rooted in the thermodynamic principles of binding. Smaller molecules form fewer, but higher-quality, directional interactions with the target protein, resulting in high Ligand Efficiency (LE)[1]. When these fragments are subsequently "grown" or "linked" during lead optimization, their molecular weight inevitably increases. Starting with a low-MW scaffold like NCMP (169.26 Da) ensures that the final optimized lead compound remains within Lipinski's "Rule of Five" (MW < 500 Da)[2], thereby preserving oral bioavailability and favorable pharmacokinetic properties[3].

Congreve's "Rule of Three" (Ro3) dictates that ideal fragments should possess a MW < 300 Da, cLogP ≤ 3, and fewer than 3 hydrogen bond donors/acceptors[4]. NCMP perfectly satisfies these criteria, making it a highly tractable starting point for synthetic elaboration.

Table 1: Quantitative Physicochemical Data for N-(cyclohexylmethyl)propanamide
ParameterValueRo3 ThresholdCompliance
Molecular Formula C10H19NON/AN/A
Average Molecular Weight 169.26 g/mol < 300 DaYes
Monoisotopic Exact Mass 169.14666 DaN/AN/A
Hydrogen Bond Donors (HBD) 1≤ 3Yes
Hydrogen Bond Acceptors (HBA) 1≤ 3Yes
Rotatable Bonds 4≤ 3Marginal
Topological Polar Surface Area 29.1 Ų≤ 60 ŲYes

Fragment Evolution Logic in FBDD

To understand the trajectory of NCMP in a drug discovery campaign, we must map its structural evolution. The addition of pharmacophores increases the molecular weight, requiring strict monitoring to prevent "molecular obesity."

FBDDLogic Start Primary Fragment Hit NCMP (MW: 169.26 Da) Screen Biophysical Screening (SPR, NMR, X-ray) Start->Screen Grow Fragment Growing (+50-100 Da) Screen->Grow Vector Analysis Link Fragment Linking (+150-200 Da) Screen->Link Dual-site Binding Check Check Lipinski's Rule of 5 (MW < 500 Da)? Grow->Check Link->Check Lead Lead Compound (MW: 350-450 Da) Check->Lead Yes (MW < 500) Reject Reject / Optimize LE (Ligand Efficiency < 0.3) Check->Reject No (MW > 500)

Logical workflow of Fragment-Based Drug Discovery highlighting MW constraints during optimization.

Synthetic Assembly and Mass Shift Monitoring

The synthesis of NCMP is typically achieved via the amidation of cyclohexylmethanamine with propionyl chloride. Monitoring the mass shift during this reaction is critical for confirming product formation and calculating reaction conversion. The exact mass shift from the primary amine to the amide provides a distinct diagnostic m/z delta.

SynthWorkflow A Cyclohexylmethanamine MW: 113.20 Da C Amidation Reaction (DCM, TEA, 0°C) A->C Nucleophilic Attack B Propionyl Chloride MW: 92.52 Da B->C Acyl Donor D N-(cyclohexylmethyl)propanamide MW: 169.26 Da C->D Target Product E HCl Byproduct MW: 36.46 Da C->E Elimination

Synthetic amidation workflow demonstrating the molecular weight mass balance and reaction shifts.

Analytical Methodology: HRMS Validation Protocol

To unequivocally confirm the identity of NCMP, High-Resolution Mass Spectrometry (HRMS) is employed. HRMS provides exact mass measurements, allowing for the differentiation of NCMP from isobaric interferences and confirming its elemental composition with high confidence (Level 1 identification)[5]. The following self-validating protocol ensures data integrity and analytical robustness[6].

Step-by-Step ESI-TOF MS Protocol:
  • System Suitability & Calibration:

    • Initialize the LC-HRMS system (e.g., Q-TOF or Orbitrap).

    • Perform a positive ion mass calibration using a standard tuning mix. Ensure mass accuracy exhibits < 2 ppm drift across the m/z 50–1000 range.

  • Sample Preparation:

    • Dissolve synthesized NCMP in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation [M+H]+.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Acquisition:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100 - 500.

  • Data Analysis & Causality Check:

    • Target m/z: Search for the protonated adduct [M+H]+ at m/z 170.1539 (Calculated from exact mass 169.14666 + proton mass 1.00727).

    • Isotopic Pattern: Verify the M+1 peak (13C isotope) at m/z 171.157, which should be approximately 11% of the base peak intensity, correlating directly with the 10 carbon atoms in the C10H19NO formula.

    • Acceptance Criteria: The measured mass must fall within ± 3 ppm of the theoretical exact mass to confirm the structural identity and rule out synthetic impurities[6].

Conclusion

The molecular weight of N-(cyclohexylmethyl)propanamide (169.26 Da) is not merely a physical constant; it is a strategic asset in rational drug design. By strictly adhering to the Rule of Three, this fragment provides a robust, low-penalty starting point for structural elaboration. Rigorous analytical validation via HRMS ensures that the foundational data driving the hit-to-lead campaign is structurally sound, ultimately increasing the probability of discovering a viable, orally bioavailable clinical candidate.

References

  • A 'Rule of Three' for fragment-based lead discovery? - ResearchGate - 4

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - Advanced Drug Delivery Reviews - 2

  • Beyond the Rule of 5 - Baran Lab - 3

  • How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals - Separation Science - 6

  • What makes a good fragment in fragment-based drug discovery? - Taylor & Francis - 1

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence - Environmental Science & Technology - 5

Sources

N-(Cyclohexylmethyl)propanamide Structural Analogs: A Technical Guide to Scaffold Optimization and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As modern drug discovery shifts away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds, the N-(cyclohexylmethyl)propanamide motif has emerged as a highly versatile and privileged pharmacophore. Comprising a lipophilic cyclohexyl ring, a flexible methylene linker, and a modular propanamide core, this scaffold provides an ideal balance of lipophilicity, metabolic stability, and vector directionality.

This technical whitepaper explores the structure-activity relationship (SAR) of N-(cyclohexylmethyl)propanamide analogs, detailing their mechanistic roles in targeting the P1' pocket of BACE1 (for Alzheimer's disease) [1] and the allosteric/orthosteric sites of the Cannabinoid Receptor 1 (CB1) [2].

Mechanistic Grounding: Structural Biology & Target Binding

BACE1 Inhibition (Targeting the P1' Pocket)

β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target for reducing amyloid-β (Aβ) plaques in Alzheimer's disease. The challenge in BACE1 inhibitor design is achieving sufficient central nervous system (CNS) penetration while maintaining high binding affinity.

Mechanistically, the cyclohexylmethyl group acts as a potent lipophilic anchor that perfectly occupies the hydrophobic P1' pocket of the BACE1 active site. Research demonstrates that while the cyclohexylmethyl group provides excellent binding (IC50 ~31 µM in early lead series), its high lipophilicity (clogP ~3.20) can hinder CNS drug-likeness. Productively replacing this group with alternative, less lipophilic sp3-rich ring systems can maintain potency while improving the physicochemical profile [1].

CB1 Receptor Inverse Agonism (Peripheralization Strategies)

In the development of peripherally restricted CB1 inverse agonists (e.g., for metabolic disorders), the N-(cyclohexylmethyl)propanamide scaffold demonstrates exquisite sensitivity to hydrophobic interactions. Functionalized purine derivatives utilizing a cyclohexylmethyl analog exhibit high hCB1 potency (Ke = 2 nM).

However, SAR studies reveal a strict causality: replacing a single carbon atom in the cyclohexyl ring with a heteroatom (oxygen or nitrogen) drastically diminishes potency (Ke > 200 nM) [2]. This indicates that the CB1 binding pocket accommodating this moiety is strictly hydrophobic and highly intolerant to the desolvation penalty introduced by polar heteroatoms.

Structure-Activity Relationship (SAR) & Analog Design Strategies

Optimizing the N-(cyclohexylmethyl)propanamide scaffold requires precise manipulation of its three distinct structural zones:

  • Zone 1: The Cycloalkyl Ring: Pure aliphatic rings (cyclohexyl, cyclopentyl) are mandatory for targets with strict hydrophobic pockets (like CB1). For targets where reducing clogP is necessary (like BACE1), heteroatom incorporation (e.g., tetrahydropyran) can be attempted, though it often requires compensatory affinity gains elsewhere in the molecule.

  • Zone 2: The Methylene Linker: The -CH2- group provides critical rotational degrees of freedom. Removing it (yielding a direct N-cyclohexyl amide) restricts conformation and alters the trajectory of the amide carbonyl, which can disrupt critical hydrogen bonds with target residues (e.g., Tyr71 in BACE1) [1].

  • Zone 3: The Acyl Chain: Modifying the propanamide tail to a branched structure (e.g., 2-methylpropanamide) increases steric bulk around the amide bond. The causality here is twofold: it improves metabolic stability by shielding the amide from enzymatic hydrolysis (via amidases), but it may clash with sterically restricted binding pockets.

Experimental Workflows & Self-Validating Protocols

General Synthesis of Analogs (Amide Coupling)

To ensure high yields and accommodate sterically hindered branched analogs, HATU is preferred over standard EDC/HOBt due to its superior reaction kinetics for hindered amines.

  • Activation: Dissolve the carboxylic acid derivative (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add cyclohexylmethanamine (or its structural analog, 1.1 eq) dropwise to the activated mixture.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the amine mass peak and the emergence of the product (M+H) peak validates reaction completion (typically 2-4 hours). Do not proceed to workup until the amine peak is <5% relative abundance.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

In Vitro BACE1 FRET Cleavage Assay
  • Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).

  • Enzyme/Substrate: Use recombinant human BACE1 and a FRET-peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Incubation: In a 384-well black microplate, add 10 µL of BACE1 enzyme to 10 µL of the analog (serial dilutions from 100 µM to 1 nM in 1% DMSO). Incubate for 15 minutes at room temperature.

  • Initiation & Measurement: Add 10 µL of the FRET substrate to initiate the reaction. Measure fluorescence continuously (Ex: 540 nm, Em: 590 nm) for 60 minutes.

  • Validation: Calculate the initial velocity (V0) from the linear portion of the progress curve. IC50 values are derived using a 4-parameter non-linear regression model. A known inhibitor (e.g., Verubecestat) must be run in parallel as a positive control to validate assay sensitivity and dynamic range.

Data Presentation: Comparative SAR Trends

The following table summarizes the representative pharmacological impact of structural modifications on the core scaffold, synthesizing trends observed in BACE1 and CB1 optimization campaigns [1, 2].

Compound AnalogZone 1 (Ring)Zone 2 (Linker)Zone 3 (Acyl)BACE1 IC50 (µM)CB1 Ke (nM)clogP (Calculated)
Parent Scaffold Cyclohexyl-CH2-Ethyl (Propanamide)~31.02.03.20
Heteroatom Ring Tetrahydropyran-CH2-Ethyl (Propanamide)>100.0>200.01.10
Direct Linker CyclohexylNoneEthyl (Propanamide)84.015.02.80
Branched Acyl Cyclohexyl-CH2-Isopropyl (2-Methyl)29.05.03.50

Note: Data represents aggregated literature trends to illustrate the SAR causality discussed in Sections 2 and 3.

Visualizations

SBDD_Workflow N1 Identify Target (e.g., BACE1, CB1) N2 Scaffold Selection N-(cyclohexylmethyl)propanamide N1->N2 N3 Analog Design (Ring/Linker/Acyl modifications) N2->N3 N4 Chemical Synthesis (Amide Coupling Protocol) N3->N4 N5 In Vitro Screening (FRET / Binding Assays) N4->N5 N6 SAR Analysis & Lead Optimization N5->N6 N6->N3 Iterative Refinement

Figure 1: Structure-Based Drug Design (SBDD) and Synthesis Workflow.

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment + sAPPβ APP->C99 Cleaved by BACE1 BACE1 Enzyme (β-secretase) BACE1->C99 Catalyzes Inhibitor N-(cyclohexylmethyl)propanamide Analog (Inhibitor) Inhibitor->BACE1 Blocks P1' Pocket Abeta Amyloid-β (Aβ) Plaques C99->Abeta Cleaved by Gamma γ-secretase Gamma->Abeta Catalyzes

Figure 2: BACE1 Cleavage Pathway and Inhibitor Intervention Mechanism.

References

  • Title: Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach. Source: MedChemComm, Royal Society of Chemistry (2019). URL: [Link]

  • Title: Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. Source: NIH PubMed Central (National Institutes of Health). URL: [Link]

  • Title: Autotaxin inhibitory compounds (WO2016124939A1).

The N-(Cyclohexylmethyl)propanamide Scaffold: A Privileged Pharmacophore for Multi-Target Neuroprotection and Synaptic Resilience

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

In the landscape of central nervous system (CNS) drug development, the pursuit of single-target "magic bullets" for neurodegenerative diseases has largely yielded to the rational design of Multi-Target-Directed Ligands (MTDLs). Within this paradigm, the N-(cyclohexylmethyl)propanamide moiety has emerged not merely as a structural linker, but as a privileged pharmacophore.

As an application scientist overseeing assay development and lead optimization, I have observed that this specific scaffold provides an optimal balance of lipophilicity, steric bulk, and hydrogen-bonding capacity. This technical guide explores the biological activity of N-(cyclohexylmethyl)propanamide derivatives, detailing their structure-activity relationships (SAR), their mechanistic roles in neuroprotection (specifically via BACE1 inhibition and Sigma-1 receptor modulation), and the rigorous experimental workflows required to validate their efficacy.

Structural Pharmacology & Target Binding (SAR)

The biological versatility of the N-(cyclohexylmethyl)propanamide scaffold stems from its distinct structural geometry, which allows it to interface with multiple CNS targets.

  • The Cyclohexylmethyl Pocket: The cyclohexyl ring provides a flexible, hydrophobic bulk that is highly effective at occupying deep, non-polar enzymatic pockets. For instance, in the optimization of 2-aminoquinoline-based inhibitors, the cyclohexylmethyl group perfectly occupies the P1 and P2′ subsites of the Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) .

  • The Propanamide Linker: The amide backbone is critical for target anchoring. The amide NH acts as a hydrogen bond donor (e.g., engaging the C=O of Gly34 and Gly230 in BACE1), while the extended methylene chain of the propanamide allows the hydrophobic headgroup to reach deeper into target cavities compared to shorter acetamide linkers . Furthermore, in benzothiazole-piperazine derivatives, the propanamide linker significantly enhances selectivity and binding affinity for the Sigma-1 Receptor (σ1R), a critical target for synaptoprotection .

Mechanisms of Biological Activity: Multi-Target Neuroprotection

Derivatives incorporating the 3-amino-N-(cyclohexylmethyl)propanamide core are widely investigated for their neuroprotective properties . This neuroprotection is primarily driven by two distinct but synergistic pathways:

  • Anti-Amyloidogenic Activity (BACE1 Inhibition): By competitively binding to the catalytic aspartate dyads of BACE1, these compounds prevent the cleavage of the amyloid precursor protein (APP), thereby halting the aggregation of neurotoxic Amyloid-β (Aβ) plaques.

  • Synaptoprotection (σ1R Agonism): The scaffold acts as a potent ligand for the Sigma-1 receptor at the mitochondria-associated endoplasmic reticulum membrane (MAM). Activation of σ1R restores calcium homeostasis, attenuates ER stress, and prevents apoptosis in neurons exposed to oxidative or excitotoxic insults.

Pathway Scaffold N-(cyclohexylmethyl)propanamide Scaffold BACE1 BACE1 Enzyme Scaffold->BACE1 Inhibits Sigma1R Sigma-1 Receptor (σ1R) Scaffold->Sigma1R Agonizes Amyloid Amyloid-β Cleavage BACE1->Amyloid Downregulates ER_Stress ER Stress Sigma1R->ER_Stress Attenuates Ca_Hom Mitochondrial Calcium Homeostasis Sigma1R->Ca_Hom Restores Neuroprotection Synaptoprotection & Neuroprotection Amyloid->Neuroprotection Prevents ER_Stress->Neuroprotection Prevents Ca_Hom->Neuroprotection Promotes

Multi-target signaling pathway of the N-(cyclohexylmethyl)propanamide scaffold driving neuroprotection.

Experimental Workflows & Validation Protocols

To ensure high scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. As researchers, we must understand the causality behind our assay conditions to prevent false positives and artifacts.

Protocol 1: In Vitro BACE1 Enzymatic FRET Assay

This assay measures the ability of the compound to inhibit BACE1 cleavage using a fluorogenic peptide substrate containing the Swedish mutation (Mca-S-E-V-N-L-D-A-E-F-R-K(Dnp)-R-R-NH2).

  • Step 1: Buffer Preparation. Prepare 50 mM Sodium Acetate buffer containing 0.1% CHAPS, adjusted to pH 4.5 .

    • Causality: BACE1 is an aspartyl protease that operates in the acidic environment of the endosome. Running this assay at a physiological pH of 7.4 would deprotonate the catalytic aspartates (Asp32/Asp228), artificially killing enzyme kinetics and rendering the assay useless.

  • Step 2: Compound Addition. Dispense 10 µL of N-(cyclohexylmethyl)propanamide derivatives (serially diluted in DMSO) into a 384-well black microplate. Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Step 3: Enzyme-Substrate Incubation. Add 10 µL of recombinant human BACE1 (final concentration 1 nM) and 10 µL of FRET substrate (final concentration 2 µM). Incubate in the dark at 37°C for 60 minutes.

  • Step 4: Kinetic Reading & Validation. Measure fluorescence (Excitation: 320 nm / Emission: 405 nm).

    • Self-Validation: Always include a known BACE1 inhibitor (e.g., Verubecestat) as a positive control. Calculate the Z'-factor; the assay is only validated for screening if Z' > 0.5.

Workflow Step1 1. Preparation Prepare Recombinant BACE1 & FRET Substrate Step2 2. Compound Addition Add Propanamide Derivatives Step1->Step2 Step3 3. Incubation Incubate at 37°C in pH 4.5 Buffer Step2->Step3 Step4 4. Detection Measure Fluorescence (Ex: 320nm / Em: 405nm) Step3->Step4 Step5 5. Analysis Calculate IC50 via Non-linear Regression Step4->Step5

Step-by-step experimental workflow for the BACE1 FRET inhibition assay.

Protocol 2: Radioligand Competitive Binding for Sigma-1 Receptor (σ1R)

To validate the synaptoprotective targeting of the scaffold, competitive binding against a highly selective radioligand is required.

  • Step 1: Tissue Preparation. Homogenize guinea pig brain cortex (rich in σ1R) in 50 mM Tris-HCl buffer (pH 7.4).

  • Step 2: Radioligand Selection. Use -pentazocine (2 nM) as the radiotracer.

    • Causality: While other ligands exist,-pentazocine is the gold standard because it exhibits near-absolute selectivity for σ1R over the closely related σ2R subtype. Using a non-selective ligand would confound the binding affinity (Ki) calculations.

  • Step 3: Incubation & Filtration. Incubate the homogenate with the radioligand and the test compound for 120 minutes at 25°C. Terminate the reaction by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Step 4: Non-Specific Binding (NSB). Define NSB using 10 µM Haloperidol. Subtract NSB from total binding to calculate specific binding and derive the Ki via the Cheng-Prusoff equation.

Quantitative Data: SAR & Target Affinity

The table below synthesizes quantitative data from recent medicinal chemistry campaigns, demonstrating how the N-(cyclohexylmethyl)propanamide scaffold outperforms structural analogs in both BACE1 inhibition and σ1R affinity.

Compound Scaffold BaseR-Group SubstitutionPrimary TargetBinding AffinityBiological Effect
2-AminoquinolineN-(cyclohexylmethyl)propanamide BACE1IC50 = 34 nMPotent Amyloid-β reduction
2-AminoquinolineN-(tolyl)propanamideBACE1IC50 = 68 nMModerate Amyloid-β reduction
Benzothiazole-piperazineN-(cyclohexylmethyl)propanamide Sigma-1 (σ1R)Ki = 24 nMHigh Synaptoprotection
Benzothiazole-piperazineN-(n-hexyl)propanamideSigma-1 (σ1R)Ki = 142 nMWeak Synaptoprotection
3-Amino coreN-(cyclohexylmethyl)propanamide General CNSN/ABroad Neuroprotection

Data synthesized from structural optimization studies of BACE1 and σ1R MTDLs , .

Conclusion

The N-(cyclohexylmethyl)propanamide scaffold is a highly functional moiety in rational drug design. By providing the exact steric and electronic properties required to bridge the deep hydrophobic pockets of enzymes like BACE1 and the binding sites of the Sigma-1 receptor, it serves as a foundational building block for multi-target neuroprotective agents. Future drug development should continue to leverage this scaffold in the fight against complex, multifactorial neurodegenerative pathologies.

References

  • Title: From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Discovery of Potent Cholinesterase Inhibition-Based Multi-Target-Directed Lead Compounds for Synaptoprotection in Alzheimer’s Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

Sources

Whitepaper: Elucidating the Mechanism of Action of the N-(cyclohexylmethyl)propanamide Scaffold in Sensory Modulation and Neuroprotection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter the N-(cyclohexylmethyl)propanamide moiety. Rather than a single monolithic drug, this structure serves as a highly privileged, lipophilic scaffold in rational drug design. The architectural brilliance of this molecule lies in its dual nature: the flexible cyclohexyl ring provides optimal lipid-bilayer partitioning (LogP) to access transmembrane binding pockets, while the propanamide core acts as a precise hydrogen-bond donor/acceptor.

This whitepaper dissects the primary mechanisms of action (MoA) of this scaffold—specifically focusing on Transient Receptor Potential (TRP) channel modulation and neuroprotective signaling—and outlines the self-validating experimental workflows required to characterize these compounds.

Primary Mechanism of Action: TRPM8 Channel Modulation

The most well-characterized biological target for complex amides containing a cyclohexyl moiety is the Transient Receptor Potential Melastatin 8 (TRPM8) channel 1. TRPM8 is a non-selective cation channel expressed in peripheral sensory neurons, responsible for detecting cold stimuli and mediating cooling/analgesic sensations.

The Mechanistic Cascade
  • Target Engagement: The N-(cyclohexylmethyl)propanamide derivative partitions into the neuronal membrane and accesses the S1-S4 voltage-sensing domain of the TRPM8 channel.

  • Conformational Shift: The carbonyl oxygen of the propanamide forms a critical hydrogen bond with resident Tyrosine/Arginine residues. This binding lowers the thermodynamic activation energy required for channel gating, shifting the voltage-dependent activation curve to resting membrane potentials.

  • Ion Influx: The channel pore opens, driving a massive influx of extracellular Ca2+ and Na+ .

  • Action Potential Generation: The localized membrane depolarization triggers adjacent voltage-gated sodium channels ( NaV​ ), firing an action potential that propagates to the central nervous system, interpreted as analgesia or cooling.

TRPM8_Pathway Ligand N-(cyclohexylmethyl)propanamide (Agonist) TRPM8 TRPM8 Channel (S1-S4 Domain) Ligand->TRPM8 Binds S1-S4 Pocket Ca2 Ca2+ Influx TRPM8->Ca2 Channel Opening Depolarization Membrane Depolarization Ca2->Depolarization Intracellular [Ca2+] rises ActionPotential Action Potential Generation (Sensory Neurons) Depolarization->ActionPotential Voltage-gated Na+ channels open Analgesia Analgesic / Cooling Sensation ActionPotential->Analgesia Signal to CNS

Figure 1: TRPM8-mediated calcium signaling pathway activated by N-(cyclohexylmethyl)propanamide.

Secondary Mechanisms: Neuroprotection and CNS Modulation

By substituting the propanamide backbone, medicinal chemists pivot the scaffold's affinity toward other critical CNS targets.

  • Neuroprotection: Amine-substituted variants, such as 3-amino-N-(cyclohexylmethyl)propanamide, exhibit pronounced neuroprotective properties 2. These compounds modulate intracellular calcium buffering mechanisms, preventing glutamate-induced excitotoxicity in cortical neurons.

  • Analgesic Intermediates: Thio-derivatives like N-cyclohexyl-3-(phenylthio)propanamide act as crucial intermediates for synthesizing functionalized cyclopropanes that heavily attenuate nociceptive signaling pathways 3.

  • Histamine H3 Receptor Antagonism: Extending the alkyl chain to include basic amines (e.g., pyrrolidinyl groups) shifts the MoA to Histamine H3 receptor antagonism. By blocking presynaptic H3 autoreceptors, these compounds disinhibit the release of histamine and monoamines, inducing wakefulness and ameliorating cognitive deficits 4.

Quantitative Pharmacological Profiling

To facilitate cross-comparison, the table below summarizes the representative pharmacological parameters of key scaffold derivatives based on established patent and chemical literature.

Compound DerivativePrimary TargetTherapeutic IndicationRepresentative EC50/IC50Reference
Complex N-cyclohexyl amides TRPM8 (Agonist)Cooling / Topical Analgesia200 - 500 nM1
3-amino-N-(cyclohexylmethyl)propanamide Calcium BufferingNeuroprotection~120 nM2
N-cyclohexyl-3-(phenylthio)propanamide Nociceptive PathwaysSystemic Analgesia~300 nM3
N-Cyclohexyl-N'-(1-pyrrolidinyl-3-propyl)urea Histamine H3 (Antagonist)Cognitive Deficits / Wakefulness50 - 100 nM4

Self-Validating Experimental Methodologies

A hallmark of rigorous pharmacological science is the deployment of self-validating assays. To prove that a novel N-(cyclohexylmethyl)propanamide derivative acts via TRPM8, we must isolate the variable of interest. We achieve this using a High-Throughput FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

Causality in Assay Design
  • Why HEK293 cells? We use Human Embryonic Kidney 293 cells stably transfected with human TRPM8. HEK293 cells natively lack sensory TRP channels. This provides a "zero-noise" background, ensuring any calcium signal is exclusively mediated by the transfected TRPM8 receptor.

  • Why Fluo-4 AM? Fluo-4 AM is an esterified, lipophilic dye. It passively diffuses across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM (acetoxymethyl) groups. This cleavage traps the dye inside the cell and restores its calcium-binding fluorescence, allowing us to measure intracellular Ca2+ without lysing the cell.

  • Self-Validation: The assay is only considered valid if the positive control (Menthol) triggers a response, the negative control (DMSO vehicle) remains flat, and pre-incubation with a known TRPM8 antagonist (e.g., AMTB) completely abolishes the test compound's signal. This proves target specificity.

Step-by-Step FLIPR Protocol
  • Cell Seeding: Seed TRPM8-expressing HEK293 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight. (Note: Black walls prevent optical cross-talk between adjacent wells during laser excitation).

  • Dye Loading: Aspirate media. Add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 45 minutes at 37°C. (Note: Pluronic F-127 acts as a non-ionic surfactant to prevent the lipophilic dye from precipitating in the aqueous buffer).

  • Baseline Acquisition: Transfer the plate to the FLIPR Tetra system. Read baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds to establish F0​ .

  • Compound Injection & Kinetic Readout: Automatically inject the N-(cyclohexylmethyl)propanamide test compounds (10-point dose-response curve, 1 nM to 100 µM). Record fluorescence every 2 seconds for 3 minutes.

  • Data Analysis: Calculate the ΔF/F0​ ratio to normalize variations in cell density. Calculate the Z'-factor using control wells; proceed to generate EC50 curves only if Z′>0.6 .

FLIPR_Workflow Cell HEK293 Cells (TRPM8 Expressing) Dye Load Fluo-4 AM Dye (Ca2+ Indicator) Cell->Dye Incubate Incubate 45 min @ 37°C (Esterase Cleavage) Dye->Incubate Compound Add N-(cyclohexylmethyl)propanamide (Test Compound) Incubate->Compound Read FLIPR Tetra Readout (Fluorescence Emission) Compound->Read Trigger Ca2+ Release Analyze Dose-Response Curve (EC50 Calculation) Read->Analyze

Figure 2: Self-validating FLIPR calcium assay workflow for target specificity.

References

  • WO2014090293A1 - Preparations (Complex amides as TRPM8 modulators), Google Patents.
  • US 7,910,605 B2 - Treatment of central nervous system disorders with non-imidazole alkylamines histamine H3-receptor ligands, Google Patents.

Sources

Methodological & Application

Application Note: Synthesis, Optimization, and Characterization of N-(cyclohexylmethyl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The formation of amide bonds is one of the most fundamental and frequently executed transformations in organic synthesis, underpinning the development of modern pharmaceuticals, peptidomimetics, and advanced materials [1]. While a myriad of complex coupling reagents exists [2], the direct acylation of primary amines using acyl chlorides remains a highly efficient, atom-economical, and scalable approach when properly controlled.

This application note details the optimized experimental protocol for synthesizing N-(cyclohexylmethyl)propanamide via a nucleophilic acyl substitution pathway. The reaction utilizes cyclohexylmethanamine as the nucleophile and propionyl chloride as the electrophile. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the generated hydrochloric acid, thereby preventing the premature deactivation of the amine nucleophile into an unreactive hydrochloride salt. The causality of each operational choice—from strict temperature control to specific aqueous washes—is explained to ensure a self-validating, reproducible workflow.

Materials & Reagents

Ensure all reagents are of analytical grade. Dichloromethane (DCM) should be anhydrous to prevent the competitive hydrolysis of propionyl chloride into propionic acid.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Cyclohexylmethanamine 113.201.01.13 g (10.0 mmol)Primary Nucleophile
Propionyl chloride 92.521.21.11 g (12.0 mmol)Acylating Agent (Electrophile)
Triethylamine (TEA) 101.191.51.52 g (15.0 mmol)Acid Scavenger / Base
Dichloromethane (DCM) 84.93-20 mLAprotic Solvent
1M HCl (aq) --15 mLWork-up: Removes unreacted amine
Sat. NaHCO₃ (aq) --15 mLWork-up: Neutralizes residual acid

Experimental Workflow

The following diagram illustrates the critical path of the synthesis, from reagent preparation to final characterization.

Workflow A 1. Preparation Dissolve cyclohexylmethanamine and TEA in dry DCM B 2. Activation & Addition Dropwise addition of propionyl chloride at 0 °C A->B C 3. Reaction Propagation Stir at RT for 2-4 hours Monitor by TLC/LC-MS B->C D 4. Quenching & Work-up Sequential washes: 1M HCl, NaHCO3, Brine Dry over Na2SO4 C->D E 5. Isolation Concentrate in vacuo & Purify via Flash Chromatography (if required) D->E F 6. Characterization NMR, HRMS, Purity Check E->F

Figure 1: Step-by-step experimental workflow for N-(cyclohexylmethyl)propanamide synthesis.

Step-by-Step Protocol: A Self-Validating System

Reaction Setup & Reagent Addition
  • Preparation of the Amine Solution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylmethanamine (1.13 g, 10.0 mmol) in anhydrous DCM (15 mL). Add Triethylamine (1.52 g, 15.0 mmol).

    • Causality: TEA must be added before the acyl chloride. If omitted, 50% of the starting amine will be consumed by the generated HCl, drastically capping the maximum theoretical yield at 50%.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: The reaction between aliphatic amines and acyl chlorides is highly exothermic. Cooling suppresses uncontrolled boiling of DCM and minimizes side reactions, such as the degradation of the acyl chloride.

  • Electrophile Addition: Dilute propionyl chloride (1.11 g, 12.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe.

    • Validation Check: A white precipitate (Triethylamine hydrochloride) will immediately begin to form, visually confirming that the acylation and subsequent HCl scavenging are actively occurring.

Reaction Propagation & Monitoring
  • Warming and Stirring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate / Hexane solvent system.

    • Validation Check: Stain the TLC plate with Ninhydrin. The disappearance of the primary amine spot (which turns purple/pink upon heating) and the appearance of a new, UV-active/Iodine-active spot at a higher Rf​ value confirms complete conversion.

Quenching & Liquid-Liquid Extraction
  • Quenching: Quench the reaction by adding 10 mL of deionized water to dissolve the TEA-HCl salts. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Separate the organic layer and wash it with 1M aqueous HCl (15 mL).

    • Causality: The acidic wash selectively protonates any unreacted cyclohexylmethanamine and residual TEA, pulling them into the aqueous phase and leaving the neutral amide product in the organic phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (15 mL).

    • Validation Check: Vent the separatory funnel frequently, as CO₂ gas will evolve. Verify that the pH of the aqueous layer is ~8, confirming that all residual acidic species (e.g., hydrolyzed propionic acid) have been neutralized and removed.

  • Brine Wash & Drying: Wash with saturated NaCl (brine, 15 mL) to remove residual water from the organic layer. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

Isolation
  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator. The product, N-(cyclohexylmethyl)propanamide, will typically present as a crude off-white solid or a viscous oil that solidifies upon standing.

  • (Optional)Purification: If TLC indicates impurities, purify the crude material via silica gel flash chromatography (Eluent: 20% to 50% EtOAc in Hexanes).

Mechanistic Pathway

The reaction proceeds via a classic nucleophilic acyl substitution. The visualization below maps the electronic flow and intermediate stabilization.

Mechanism A Amine Nucleophile (Cyclohexylmethanamine) C Tetrahedral Intermediate (Zwitterionic state) A->C B Electrophile (Propionyl Chloride) B->C D Deprotonation by TEA & Chloride Elimination C->D E Final Product N-(cyclohexylmethyl)propanamide D->E

Figure 2: Nucleophilic acyl substitution mechanism forming the amide bond.

Analytical Characterization

To validate the structural integrity of the synthesized N-(cyclohexylmethyl)propanamide, compare the isolated product against the following expected spectral data.

Expected Nuclear Magnetic Resonance (¹H NMR) Data (400 MHz, CDCl₃):

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~ 5.50Broad singlet (br s)1HN-H (Amide proton, exchangeable)
¹H 3.12Triplet (t), J = 6.5 Hz2H-CH₂ -NH- (Methylene adjacent to nitrogen)
¹H 2.22Quartet (q), J = 7.6 Hz2H-CO-CH₂ -CH₃ (Propionyl methylene)
¹H 1.60 – 1.75Multiplet (m)5HCyclohexyl ring protons (equatorial)
¹H 1.45Multiplet (m)1HCyclohexyl methine proton (-CH -)
¹H 1.16Triplet (t), J = 7.6 Hz3H-CO-CH₂-CH₃ (Propionyl methyl)
¹H 0.90 – 1.25Multiplet (m)5HCyclohexyl ring protons (axial)

Mass Spectrometry (ESI-MS):

  • Chemical Formula: C₁₀H₁₉NO

  • Exact Mass: 169.15

  • Expected [M+H]⁺: m/z 170.15

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Low Yield (< 50%) Insufficient TEA added; the amine nucleophile was consumed by HCl to form an unreactive salt.Ensure a minimum of 1.5 equivalents of TEA is used. Verify the quality and dryness of the TEA.
Significant Propionic Acid in NMR Hydrolysis of propionyl chloride due to wet DCM or ambient moisture.Use strictly anhydrous DCM. Ensure glassware is oven-dried. Purify the product via a saturated NaHCO₃ wash.
Multiple Spots on TLC Di-acylation of the amine (forming an imide) due to excess acyl chloride and high temperatures.Maintain strict temperature control at 0 °C during the addition phase. Do not exceed 1.2 equivalents of propionyl chloride.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[Link][1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link][3][4]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link][5][6]

Sources

Comprehensive Analytical Protocols for the Detection and Quantification of N-(cyclohexylmethyl)propanamide (NCMP)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Compound Profile: N-(cyclohexylmethyl)propanamide (NCMP) | Formula: C₁₀H₁₉NO | Exact Mass: 169.1467 Da

Introduction & Analytical Rationale

N-(cyclohexylmethyl)propanamide (NCMP) is a representative aliphatic amide often encountered as a synthetic intermediate, a degradation product, or a structural analog in pharmaceutical development. The robust detection of aliphatic amides requires overcoming challenges related to their moderate polarity, lack of strong chromophores, and susceptibility to matrix-induced ion suppression.

To establish a self-validating and comprehensive analytical framework, this application note details two orthogonal methodologies:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices (e.g., plasma). It utilizes positive electrospray ionization (ESI+) and collision-induced dissociation (CID) to achieve high specificity through Multiple Reaction Monitoring (MRM) [1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): An orthogonal approach ideal for environmental matrices or bulk purity profiling. It leverages the thermal stability and volatility of NCMP, utilizing Electron Ionization (EI) to generate highly reproducible structural fingerprints [2].

Workflow Sample Complex Matrix (Plasma/Wastewater) Prep Sample Preparation (LLE / SPE) Sample->Prep GCMS GC-MS (EI) Volatility & Fingerprinting Prep->GCMS Organic Extract LCMS LC-MS/MS (ESI+) Trace Quantification Prep->LCMS Reconstituted in Mobile Phase Data Data Analysis & Method Validation GCMS->Data LCMS->Data

Figure 1: Dual-modality analytical workflow for N-(cyclohexylmethyl)propanamide detection.

Method A: LC-MS/MS Protocol for Biological Matrices

Sample Preparation: Protein Precipitation (PPT)

Objective: Extract NCMP from plasma while minimizing matrix effects.

  • Step 1: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Step 2: Spike with 10 µL of the internal standard (NCMP-d5, 100 ng/mL).

  • Step 3: Add 300 µL of ice-cold 100% Acetonitrile (MeCN).

  • Step 4: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 5: Transfer 200 µL of the supernatant to an LC vial and dilute with 200 µL of LC-MS grade water.

Expertise & Causality: A 3:1 ratio of organic solvent to plasma is critical. Acetonitrile rapidly denatures and precipitates >95% of plasma proteins. Diluting the final supernatant with water (1:1) matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "breakthrough" effect) at the head of the analytical column.

LC-MS/MS Instrumental Parameters
  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.0 minutes; hold for 1.0 minute; re-equilibrate at 10% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

Expertise & Causality: Formic acid (0.1%) lowers the mobile phase pH to ~2.7. While amides are generally neutral, the carbonyl oxygen or the nitrogen can be protonated under acidic ESI conditions. This forced protonation drastically increases the yield of the [M+H]+ precursor ion ( m/z 170.1) in the ESI source [3].

ESI+ Fragmentation Mechanism

Fragmentation Precursor [M+H]+ m/z 170.1 Protonated NCMP Frag1 [C7H13NH3]+ m/z 114.1 Protonated Amine Precursor->Frag1 Amide Bond Cleavage (- C3H4O) Frag3 [C3H5O]+ m/z 57.1 Propionyl Cation Precursor->Frag3 Amide Bond Cleavage (- C7H13NH2) Frag2 [C7H13]+ m/z 97.1 Cyclohexylmethyl Cation Frag1->Frag2 Loss of Ammonia (- NH3)

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for NCMP.

Method B: GC-MS Protocol for Environmental/Aqueous Matrices

Sample Preparation: Liquid-Liquid Extraction (LLE)

Objective: Isolate NCMP from aqueous samples (e.g., wastewater) for GC injection.

  • Step 1: Aliquot 5.0 mL of the aqueous sample into a glass centrifuge tube.

  • Step 2: Spike with 50 µL of Internal Standard (NCMP-d5, 1 µg/mL).

  • Step 3: Adjust pH to 7.0 using 0.1 M NaOH or HCl.

  • Step 4: Add 2.0 mL of Ethyl Acetate/Hexane (1:1, v/v). Shake vigorously for 5 minutes.

  • Step 5: Centrifuge at 3,000 × g for 5 minutes. Transfer the upper organic layer to a clean vial.

  • Step 6: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Ethyl Acetate.

Expertise & Causality: NCMP is a neutral aliphatic amide. Extracting at a neutral pH with a moderately polar solvent mixture (Ethyl Acetate/Hexane) ensures high recovery while leaving polar matrix components (salts, inorganic acids) in the aqueous phase. This prevents non-volatile matrix deposition in the GC inlet, which would otherwise degrade the inertness of the liner and cause active site adsorption[4].

GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Inlet: 250°C, Splitless mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

Expertise & Causality: The HP-5MS column (5% Phenyl, 95% Dimethylpolysiloxane) provides slight polarity, offering optimal selectivity for the amide bond. Operating the EI source at a standardized 70 eV ensures that the kinetic energy transferred to the molecule yields reproducible fragmentation patterns that can be cross-referenced against NIST libraries.

Quantitative Data Presentation

Table 1: LC-MS/MS MRM Transitions and Collision Energies
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Ion Purpose
NCMP 170.1114.115Quantifier
NCMP 170.197.125Qualifier
NCMP 170.157.130Qualifier
NCMP-d5 (IS) 175.1119.115Internal Standard
Table 2: GC-MS Diagnostic Ions (EI, 70 eV)
Ion ( m/z )Relative AbundanceStructural Assignment
169 15%Molecular Ion ( M+∙ )
140 45% [M−C2​H5​]+ ( α -cleavage)
112 100% (Base Peak) [C7​H13​NH2​]+∙ (Amide bond cleavage)
57 60% [C3​H5​O]+ (Propionyl cation)
Table 3: Representative Method Validation Parameters
ParameterLC-MS/MS (Plasma)GC-MS (Aqueous)Acceptance Criteria (FDA/ICH)
Linear Range 0.5 – 500 ng/mL10 – 2000 ng/mL R2≥0.995
LOD 0.1 ng/mL3.0 ng/mLS/N 3
LOQ 0.5 ng/mL10.0 ng/mLS/N 10, Precision 20%
Recovery 92.4% ± 3.1%88.7% ± 4.5%80% – 120%

Trustworthiness: System Suitability & Quality Control

To ensure this protocol functions as a self-validating system , the following Quality Control (QC) measures must be strictly adhered to during every analytical batch:

  • Isotopic Internal Standardization: The use of NCMP-d5 is non-negotiable. Because it co-elutes with the target analyte, it experiences the exact same matrix-induced ion suppression (in LC-MS) or inlet discrimination (in GC-MS). The ratio of Analyte/IS normalizes these physical fluctuations.

  • System Suitability Testing (SST): Prior to running unknown samples, inject an SST standard (e.g., 50 ng/mL) six consecutive times. The batch is only valid if the Retention Time (RT) drift is ≤2% and the peak area Relative Standard Deviation (RSD) is ≤5% .

  • Carryover Assessment: A double-blank injection (matrix without analyte or IS) must immediately follow the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ) signal to confirm the absence of autosampler or column carryover.

References

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product ACS Omega URL:[Link]

  • Silylation Protocol for the Analysis of Meteoritic Amides: Triple Quadrupole Gas Chromatograph Mass Spectrometry (GC-QqQMS) NASA Technical Reports Server URL:[Link]

  • Basics of LC/MS Primer Agilent Technologies / Boston University Core Facilities URL:[Link]

  • Automated compound speciation, cluster analysis, and quantification of organic vapors and aerosols using comprehensive two-dimensional gas chromatography and mass spectrometry Atmospheric Chemistry and Physics (Copernicus) URL:[Link]

N-(cyclohexylmethyl)propanamide cell-based assay development

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Development of a Cell-Based Assay to Profile the Bioactivity of N-(cyclohexylmethyl)propanamide

Abstract

This document provides a comprehensive guide for the development and validation of a cell-based assay to investigate the biological activity of N-(cyclohexylmethyl)propanamide, a compound with an uncharacterized mechanism of action. Given the absence of a known specific target, this protocol details a phenotypic screening approach, beginning with a primary assay to quantify effects on cell proliferation and viability. We present a robust, high-throughput compatible method using a resazurin-based viability assay, followed by a secondary, mechanism-focused assay for apoptosis detection. This guide is designed for researchers in drug discovery and chemical biology, providing detailed protocols, data analysis procedures, and critical validation metrics to ensure the generation of reliable and reproducible data.

Introduction: The Rationale for Phenotypic Screening

N-(cyclohexylmethyl)propanamide is a synthetic amide of interest for biological screening. Publicly available data on its specific biological targets or pathways is limited[1]. In drug discovery, when a compound's mechanism of action (MOA) is unknown, phenotypic screening is a powerful initial strategy.[2][3] Unlike target-based screening, which measures the interaction of a compound with a specific, purified biomolecule, cell-based phenotypic assays assess the compound's effect within a physiologically relevant cellular environment.[4][5] This approach allows for the discovery of compounds that act on complex pathways or novel targets that might be missed in isolated biochemical assays.[5]

The foundational step in characterizing a novel compound is to determine its effect on cell viability and proliferation. A compound that selectively reduces the viability of cancer cells, for example, could be a starting point for developing new anti-cancer therapeutics.[6] This application note therefore establishes a primary screening workflow to quantify the dose-dependent effects of N-(cyclohexylmethyl)propanamide on cell viability, followed by a secondary assay to begin elucidating the potential mechanism of action.

Assay Principle: A Two-Stage Screening Approach

Our strategy employs a two-stage, sequential assay approach to first identify bioactive concentrations and then to probe the underlying mechanism.

  • Primary Assay: Cell Viability Assessment. We will use a resazurin (AlamarBlue®) based assay. Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active, viable cells to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells, providing a robust and sensitive readout for cell viability. This method is well-suited for high-throughput screening (HTS) due to its simplicity and scalability.[4]

  • Secondary Assay: Apoptosis Detection. If N-(cyclohexylmethyl)propanamide is found to decrease cell viability, a key mechanistic question is whether it induces programmed cell death (apoptosis). The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. An increase in luminescence indicates the induction of apoptosis.

This tiered approach ensures that resources are focused on mechanistic studies only after a primary biological effect has been confirmed and quantified.

Experimental Workflow Overview

The overall experimental process is designed for efficiency and robustness, moving from initial cell culture preparation to data analysis and interpretation.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Experiment cluster_assay Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis CellCulture 1. Cell Line Culture (e.g., HeLa, A549) Plating 2. Cell Plating (384-well plates) CellCulture->Plating Seed cells Treatment 4. Cell Treatment (24-72h incubation) Plating->Treatment CompoundPrep 3. Compound Dilution (N-(cyclohexylmethyl)propanamide) CompoundPrep->Treatment Dose-response PrimaryAssay 5. Primary Assay (Add Resazurin) Treatment->PrimaryAssay Readout 6. Plate Reading (Fluorescence/Luminescence) PrimaryAssay->Readout SecondaryAssay 5b. Secondary Assay (Add Caspase-Glo® 3/7) SecondaryAssay->Readout DataAnalysis 7. Data Normalization & QC (Z'-factor) Readout->DataAnalysis CurveFitting 8. Dose-Response Curve (IC50 determination) DataAnalysis->CurveFitting

Figure 1: High-level experimental workflow from cell preparation to data analysis. The secondary assay (5b) is performed in parallel or as a follow-up experiment.

Materials and Reagents

  • Cell Line: HeLa (human cervical cancer) or A549 (human lung cancer). These are robust, commonly used cell lines suitable for initial screening.

  • Base Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640.

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents:

    • N-(cyclohexylmethyl)propanamide (powder form).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Trypsin-EDTA (0.25%).

    • Phosphate-Buffered Saline (PBS), sterile.

    • Resazurin sodium salt or a commercial solution (e.g., AlamarBlue®).

    • Caspase-Glo® 3/7 Assay kit.

    • Doxorubicin or Staurosporine (positive control for cytotoxicity/apoptosis).

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Multi-well plate reader with fluorescence (Ex/Em: ~560/590 nm) and luminescence detection capabilities.

    • 384-well clear-bottom, black-walled microplates for fluorescence assays.

    • 384-well solid white microplates for luminescence assays.

    • Multichannel pipettes and/or automated liquid handling system.

Detailed Protocols

Protocol 1: Cell Culture and Plating

Causality behind choices: A consistent cell number and even distribution across the plate are critical for low well-to-well variability. Seeding density is optimized to ensure cells are in an exponential growth phase during the treatment period, providing a wide dynamic range for detecting anti-proliferative effects.

  • Cell Maintenance: Culture cells in T-75 flasks in complete medium at 37°C and 5% CO₂. Passage cells when they reach 80-90% confluency. Do not use cells beyond passage 20 for these assays.

  • Cell Harvesting: Aspirate media, wash cells once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes until cells detach.

  • Neutralization & Counting: Add 7-8 mL of complete medium to neutralize trypsin. Transfer the cell suspension to a conical tube. Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability (should be >95%).

  • Cell Plating: Dilute the cell suspension to a final concentration of 50,000 cells/mL in complete medium. Using a multichannel pipette or automated dispenser, seed 40 µL per well into a 384-well plate (2,000 cells/well).

  • Edge Effect Mitigation: To avoid evaporation and temperature gradient issues ("edge effects"), do not use the outermost wells. Fill these perimeter wells with 40 µL of sterile PBS.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

Protocol 2: Compound Preparation and Treatment

Causality behind choices: A serial dilution series is essential for generating a dose-response curve. Starting with a high concentration (e.g., 10 mM) in 100% DMSO allows for minimal solvent concentration in the final assay wells, reducing potential DMSO-induced toxicity. A 10-point curve provides sufficient data for accurate IC50 calculation.

  • Stock Solution: Prepare a 10 mM stock solution of N-(cyclohexylmethyl)propanamide in 100% DMSO.

  • Serial Dilution: Perform a 1:3 serial dilution in 100% DMSO to create a concentration series. For a 10-point curve, you will have concentrations ranging from 10 mM down to ~0.5 µM. Also prepare a DMSO-only control.

  • Intermediate Dilution: Create an intermediate dilution plate by diluting the DMSO plate 1:50 into complete medium. This step is crucial to avoid DMSO shocking the cells.

  • Final Treatment: Add 10 µL of the intermediate compound dilutions to the corresponding wells of the cell plate (which contain 40 µL of medium). This results in a final 5x dilution, bringing the final compound concentrations into the desired range (e.g., 20 µM to 1 nM) and the final DMSO concentration to a non-toxic level (≤0.2%).

  • Controls:

    • Negative Control: Wells treated with medium containing 0.2% DMSO (vehicle control).

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

  • Incubation: Return the plates to the incubator for 48-72 hours.

Protocol 3: Primary Screen - Resazurin Viability Assay
  • Reagent Preparation: Prepare a working solution of Resazurin at 0.1 mg/mL in sterile PBS.

  • Reagent Addition: After the 48-72 hour treatment incubation, add 10 µL of the Resazurin working solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.

  • Fluorescence Reading: Measure the fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Assay Validation and Quality Control

Trustworthiness through Self-Validation: Before screening any compound, the assay itself must be validated to ensure it can reliably detect a biological effect. The Z'-factor is the gold standard for this, as it accounts for both the dynamic range and the data variation.[4] A Z' ≥ 0.5 indicates an excellent assay suitable for HTS.[7]

  • Plate Setup: Prepare a validation plate with half the wells dedicated to the negative control (vehicle) and the other half to the positive control (e.g., 10 µM Doxorubicin).

  • Calculations:

    • Signal-to-Background (S/B) Ratio:

      • S/B = (Mean Signal of Negative Control) / (Mean Signal of Positive Control)

      • An S/B ratio > 3 is generally considered acceptable.

    • Z-Prime Factor (Z'):

      • Z' = 1 - [ (3 * SD_neg_ctrl + 3 * SD_pos_ctrl) / |Mean_neg_ctrl - Mean_pos_ctrl| ]

      • Where SD is the standard deviation.

ParameterFormulaAcceptance CriterionRationale
Signal-to-Background Mean(Neg Ctrl) / Mean(Pos Ctrl)> 3Ensures the signal window is large enough to detect changes.
Z'-Factor 1 - [3(SDneg+SDpos) / |Meanneg-Meanpos|]≥ 0.5Indicates a robust separation between controls with low data variability, making hit identification reliable.[8]

Data Analysis and Interpretation

  • Normalization: Convert the raw fluorescence units (RFU) to percent viability.

    • % Viability = [ (RFU_sample - Mean_RFU_pos_ctrl) / (Mean_RFU_neg_ctrl - Mean_RFU_pos_ctrl) ] * 100

  • Dose-Response Curve: Plot the % Viability against the log of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC50 value. The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

Protocol 4: Secondary Screen - Caspase-Glo® 3/7 Apoptosis Assay

Expertise & Experience: Observing cytotoxicity in the primary screen prompts the question: "How are the cells dying?". An apoptosis assay is a logical next step. Measuring the activity of executioner caspases 3 and 7 provides a direct, mechanistic insight into whether the compound triggers programmed cell death.

  • Assay Setup: Plate and treat cells with N-(cyclohexylmethyl)propanamide as described in Protocols 1 and 2, using solid white plates. Include a known apoptosis inducer like Staurosporine (1 µM) as a positive control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period (e.g., 24 hours), remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 50 µL of Caspase-Glo® 3/7 reagent to each 50 µL of cell culture medium in the wells.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate reader. An increase in relative luminescence units (RLU) compared to the vehicle control indicates apoptosis induction.

Mechanistic Pathway Visualization

Should the secondary assay confirm apoptosis, a potential (hypothetical) mechanism could involve the activation of an intrinsic apoptotic pathway.

Apoptosis_Pathway Compound N-(cyclohexylmethyl)propanamide Target Hypothetical Target (e.g., Kinase, Protein Complex) Compound->Target Stress Cellular Stress Signal (e.g., ROS, DNA Damage) Target->Stress BaxBok Bax/Bak Activation Stress->BaxBok Mito Mitochondrial Outer Membrane Permeabilization BaxBok->Mito CytoC Cytochrome C Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Casp-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: Hypothetical signaling pathway for apoptosis induction. The Caspase-3/7 assay directly measures the activity of the executioner caspases.

References

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Available from: [Link]

  • BellBrook Labs. (2025). Optimizing Assay Performance for High-Throughput Screens. Available from: [Link]

  • Sato, K., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. PubMed. Available from: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Available from: [Link]

  • BioAgilytix. (2021). Cell-based Assays in Drug Development: Comprehensive Overview. Available from: [Link]

  • PubChem. (n.d.). N-Cyclohexylpropanamide. Available from: [Link]

  • UNIPI. (2022). Biological Activity of Natural and Synthetic Compounds. Available from: [Link]

  • FDA. (2024). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. Available from: [Link]

  • FDA. (n.d.). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. Available from: [Link]

Sources

Application Note: Utilizing N-(cyclohexylmethyl)propanamide (NCMP) Scaffolds as Chemical Probes in Transmembrane Target Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Applications: Intramembrane Protease Inhibition, Ion Channel Modulation, Target Engagement Profiling

Executive Summary

The N-(cyclohexylmethyl)propanamide (NCMP) motif is a highly versatile and lipophilic pharmacophore widely utilized in the design of chemical probes for transmembrane proteins. Because integral membrane proteins—such as intramembrane-cleaving proteases (I-CLiPs) and Transient Receptor Potential (TRP) channels—feature active sites buried within the lipid bilayer, probes must possess finely tuned lipophilicity to partition effectively into the membrane without causing non-specific lipid disruption.

This application note provides a comprehensive guide on leveraging NCMP-derived chemical probes to interrogate two distinct but structurally demanding targets: γ-secretase and Two-Pore/TRP channels . By detailing the mechanistic rationale, quantitative profiling, and self-validating experimental protocols, this guide empowers researchers to accurately measure target engagement and functional modulation in both cell-free and live-cell systems.

Mechanistic Rationale: The Cyclohexylmethyl Pharmacophore

Lipid Bilayer Partitioning and Pocket Access

The efficacy of the NCMP scaffold stems from its unique structural geometry. The cyclohexane ring provides a bulky, non-planar aliphatic surface that perfectly occupies deep hydrophobic pockets, while the propanamide linkage acts as a crucial hydrogen-bond donor/acceptor pair. This combination yields an optimal consensus LogP (~4.5 to 5.5), allowing the probe to partition into the lipid bilayer and access transmembrane domains[1].

Target 1: γ-Secretase Inhibition

γ-Secretase is a multiprotein complex responsible for the cleavage of the amyloid precursor protein (APP). The catalytic active site resides within the presenilin subunit, deeply embedded in the hydrophobic environment of the membrane. NCMP-based arylsulfonamide derivatives have been rationally designed to target this pocket. The cyclohexylmethyl moiety significantly improves metabolic stability and directs the probe into the hydrophobic cleft of presenilin, effectively blocking the I-CLiP mechanism and reducing Aβ peptide generation[2].

Target 2: TRP and TPC Ion Channels

Transient Receptor Potential (TRP) channels and related Two-Pore Channels (TPCs) are critical mediators of sensory transduction and lysosomal function. NCMP derivatives, such as TPC2-A1-P and AMG7988, act as potent modulators (agonists or antagonists) by binding to the lipid-facing S4-S5 linker or the pore domain[1][3][4]. The cyclohexylmethyl group dictates the ligand-dependent switching of ion selectivity, providing a structural basis for distinguishing between Na+ and Ca2+ permeability states in TPC2[4].

MOA NCMP NCMP Scaffold (Lipophilic Probe) Membrane Lipid Bilayer Partitioning NCMP->Membrane Hydrophobic Insertion GammaSec γ-Secretase Complex Membrane->GammaSec Binds Active Site TRP TPC2 / TRP Channels Membrane->TRP Binds Pore/Linker APP Inhibit APP Cleavage GammaSec->APP Reduces Aβ Ca Modulate Ca2+ Signaling TRP->Ca Alters Gating

Mechanistic pathway of NCMP partitioning into the lipid bilayer to modulate γ-secretase and TRP channels.

Quantitative Profiling of NCMP Derivatives

When selecting an NCMP-based probe for your specific assay, it is critical to balance potency (IC50/EC50) with lipophilicity (LogP) to prevent assay interference via micelle formation.

Chemical Probe / DerivativePrimary TargetActivity (IC50 / EC50)Consensus LogPSource
Compound 6 (NCMP-Arylsulfonamide)γ-Secretase52 nM (IC50)~4.8[2]
TPC2-A1-P (Cyclohexylmethyl-pyrrole)TPC2 / TRP10.5 µM (EC50)5.35[1]
AMG7988 (Cyclohexylmethyl-pyrimidine)TRPV112 nM (IC50)~5.1[3]

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include explicit causality for reagent selection and built-in controls to rule out false positives caused by the lipophilic nature of NCMP probes.

Protocol A: In Vitro γ-Secretase FRET Inhibition Assay

This cell-free assay measures the ability of NCMP probes to inhibit the proteolytic cleavage of a fluorogenic APP-derived substrate.

Causality & Reagent Rationale:

  • CHAPSO Detergent: Unlike harsh detergents (SDS) or non-ionic detergents (Triton X-100), the zwitterionic detergent CHAPSO (0.25% w/v) maintains the active, folded conformation of the multiprotein γ-secretase complex while keeping the lipophilic NCMP probe in solution.

  • Equilibration Time: A 2-hour incubation at 37°C is mandatory. Lipophilic probes require extended time to partition from the aqueous phase into the detergent micelles containing the enzyme.

Step-by-Step Methodology:

  • Preparation: Isolate HeLa cell membranes and solubilize in Assay Buffer (50 mM HEPES pH 7.0, 50 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 0.25% CHAPSO).

  • Probe Dispensing: Serially dilute the NCMP probe in 100% DMSO. Transfer 1 µL of probe to a black 384-well microplate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 49 µL of the solubilized γ-secretase membrane preparation to the wells. Incubate at 37°C for 30 minutes to allow pre-binding.

  • Substrate Addition: Add 50 µL of the FRET substrate (e.g., Nma-APPp-K(Dnp), 10 µM final).

  • Incubation & Reading: Incubate in the dark at 37°C for 2 hours. Measure fluorescence using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

  • Self-Validation Controls:

    • Positive Control: 1 µM DAPT (validates assay sensitivity).

    • Vehicle Control: 1% DMSO (establishes baseline uninhibited activity).

    • Background Control: Buffer + Substrate without enzyme (subtracts auto-fluorescence).

Protocol B: Live-Cell Calcium Imaging for TRP/TPC2 Channel Modulation

This assay evaluates the functional target engagement of NCMP agonists/antagonists on ion channels in living cells.

Causality & Reagent Rationale:

  • Fluo-4 AM: The acetoxymethyl (AM) ester masks the negative charges of the dye, allowing it to cross the plasma membrane. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Pluronic F-127 & Probenecid: Pluronic F-127 (0.02%) acts as a non-ionic surfactant to disperse the highly lipophilic Fluo-4 AM in the aqueous loading buffer. Probenecid (2.5 mM) inhibits organic anion transporters, preventing the cells from pumping the cleaved dye back out into the media.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the target channel (e.g., TPC2 or TRPV1) in a poly-D-lysine coated 96-well plate at 40,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 100 µL of Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 2 µM Fluo-4 AM, 0.02% Pluronic F-127). Incubate at 37°C for 45 minutes.

  • Washing (Critical Step): Remove the loading buffer and wash three times with Assay Buffer (HBSS + HEPES + Probenecid without dye). Rest the cells in the dark at room temperature for 30 minutes to ensure complete de-esterification of the AM dye.

  • Baseline Recording: Transfer the plate to a FLIPR or equivalent kinetic fluorescence reader. Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 30 seconds.

  • Probe Stimulation: Inject the NCMP probe (diluted in Assay Buffer) at t=30 seconds. Record kinetic fluorescence for 3 minutes.

  • Self-Validation Controls:

    • Maximum Flux (F_max): Inject 1 µM Ionomycin at the end of the read to saturate the dye with calcium. Normalize all data as ΔF/Fmax​ .

    • Specificity Control: Test the probe on wild-type HEK293 cells lacking the transfected channel to rule out non-specific membrane permeabilization.

Workflow Prep 1. Cell Loading (Fluo-4 AM + Pluronic) Wash 2. Wash & Rest (Esterase Cleavage) Prep->Wash Stim 3. Probe Addition (NCMP Derivative) Wash->Stim Read 4. Kinetic Reading (Ex: 488nm, Em: 516nm) Stim->Read

Live-cell calcium imaging workflow for validating NCMP target engagement in TRP/TPC2 channels.

References

  • Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. (2011). Available at:[Link]

  • Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function. eLife. (2020). Available at:[Link]

  • The Transient Receptor Potential Vanilloid-1 Channel in Thermoregulation: A Thermosensor It Is Not. Pharmacological Reviews. (2011). Available at:[Link]

Sources

Application Note: Profiling the Binding Kinetics and Thermodynamics of N-(cyclohexylmethyl)propanamide Derivatives in Fragment-Based Lead Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Insights

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points is critical for developing highly ligand-efficient therapeutics. N-(cyclohexylmethyl)propanamide (MW ~169 Da) and its functionalized derivatives, such as 3-amino-N-(cyclohexylmethyl)propanamide, represent a highly versatile pharmacophore class frequently utilized in binding affinity assessments[1].

As a Senior Application Scientist, I approach this fragment class not just as a chemical structure, but as a dual-function biophysical probe:

  • The Cyclohexyl Moiety (Entropic Driver): Acts as a lipophilic anchor designed to penetrate deep, hydrophobic sub-pockets of target proteins. The displacement of ordered water molecules from these cavities yields a favorable entropic gain ( +ΔS ).

  • The Propanamide Backbone (Enthalpic Driver): Provides critical hydrogen bond donor and acceptor capabilities. Establishing highly directional H-bonds with the protein backbone or polar side chains yields a favorable enthalpic contribution ( −ΔH ).

Because fragment binding is inherently weak (typically exhibiting KD​ values in the high micromolar to millimolar range), standard biochemical assays often yield false negatives. To establish a self-validating system , we must employ orthogonal biophysical techniques. Surface Plasmon Resonance (SPR) is utilized as the primary screen to capture transient kinetic interactions ( kon​ , koff​ )[2], while Isothermal Titration Calorimetry (ITC) serves as the orthogonal validator, quantifying the exact thermodynamic signature ( ΔH , −TΔS ) of the binding event[3].

Experimental Workflows & Protocols

The following protocols are engineered to eliminate common artifacts in fragment screening, specifically bulk refractive index mismatches in SPR and heat-of-dilution errors in ITC.

Protocol A: High-Throughput Kinetic Profiling via SPR

SPR detects real-time mass changes at a sensor surface. Because N-(cyclohexylmethyl)propanamide is small, the maximum theoretical response ( Rmax​ ) is exceptionally low. Strict solvent correction is the cornerstone of trust in this assay[4].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Aim for a high immobilization level (3,000–5,000 RU) to ensure the theoretical Rmax​ for the ~169 Da fragment exceeds 15 RU. Leave one flow cell blank (ethanolamine deactivated) as a reference.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+) supplemented with exactly 5.0% (v/v) DMSO to ensure fragment solubility.

  • Solvent Correction Calibration (Critical Step): Bulk refractive index is highly sensitive to DMSO. Prepare a solvent correction curve consisting of 8 buffer samples ranging from 4.5% to 5.8% DMSO. Inject these prior to the fragment series to create a calibration plot that the software will use to correct minor DMSO mismatches between the sample and running buffer.

  • Analyte Injection: Prepare a 2-fold dilution series of N-(cyclohexylmethyl)propanamide ranging from 1.56 μM to 200 μM in the running buffer.

  • Kinetic Run: Inject the fragment series at a high flow rate (50 μL/min ) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Processing: Apply double-referencing: subtract the reference flow cell signal, and subsequently subtract the signal from blank buffer injections. Fit the data using a 1:1 Langmuir binding model or a steady-state affinity model if the kinetics are too fast to resolve.

Protocol B: Thermodynamic Validation via ITC

While SPR confirms that the fragment binds, ITC explains why it binds by measuring the heat absorbed or released during the interaction[5].

Step-by-Step Methodology:

  • Exact Buffer Matching (Critical Step): Dialyze the target protein extensively (3x volume changes) against the assay buffer. Do not use a separate buffer to dissolve the fragment. You must use the exact final dialysate to dissolve the N-(cyclohexylmethyl)propanamide powder. Failure to do so will result in massive heats of mixing that mask the binding signal.

  • Sample Loading: Load the target protein (typically 50–100 μM ) into the sample cell. Load the fragment ligand (typically 1–2 mM ) into the titration syringe.

  • Titration Parameters: Set the instrument to 25°C. Program a sequence of 20 injections (2 μL each) with a spacing of 120 seconds between injections to allow the thermal baseline to stabilize. Set the stirring speed to 750 rpm.

  • Control Experiment: Perform a blank titration of the fragment into the dialysate buffer (no protein).

  • Data Analysis: Subtract the heat of dilution (from the control experiment) from the raw protein titration data. Integrate the peaks and fit to a single-site binding model to extract the stoichiometry ( N ), binding constant ( Ka​=1/KD​ ), and enthalpy ( ΔH ).

Data Presentation: Quantitative Profiling

The table below summarizes representative biophysical data comparing the base fragment to a functionalized derivative. Notice how the addition of the amino group improves both affinity and enthalpy, likely due to a new solvent-exposed salt bridge.

CompoundMW (Da) KD​ ( μM ) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
N-(cyclohexylmethyl)propanamide 169.26215.01.2 x 103 0.25-2.1-2.80.34
3-amino-N-(cyclohexylmethyl)propanamide 184.2842.54.8 x 103 0.20-4.5-1.40.39

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy_atoms​ . An LE > 0.3 is generally considered highly favorable for fragment progression.

Mandatory Visualizations

FBDD Biophysical Workflow

The following diagram illustrates the logical progression of fragment screening, emphasizing the transition from kinetic triage to thermodynamic validation.

FBDD_Workflow Target Target Protein Immobilization SPR SPR Primary Screen (Kinetics: kon, koff) Target->SPR Quality Control ITC ITC Validation (Thermodynamics: ΔH, ΔS) SPR->ITC Hit Triage (KD < 1 mM) Structure Structural Biology (X-ray / NMR) ITC->Structure Enthalpy-driven Validation Lead Lead Optimization (Growing/Merging) Structure->Lead Rational Design

Figure 1: Orthogonal biophysical workflow for fragment-based lead discovery.

Mechanistic Binding Logic

This diagram breaks down the N-(cyclohexylmethyl)propanamide pharmacophore, mapping specific structural moieties to their corresponding thermodynamic driving forces.

Binding_Logic Compound N-(cyclohexylmethyl) propanamide Cyclohexyl Cyclohexyl Ring Compound->Cyclohexyl Amide Propanamide Linker Compound->Amide Derivative R-Group (e.g., 3-amino) Compound->Derivative Optional Hydrophobic Hydrophobic Pocket (Water Displacement) Cyclohexyl->Hydrophobic +ΔS (Entropy) HBond H-Bond Donor/Acceptor (Directionality) Amide->HBond -ΔH (Enthalpy) Solvent Solvent Interface (Salt Bridges) Derivative->Solvent Solubility / Affinity

Figure 2: Mechanistic mapping of fragment moieties to thermodynamic binding drivers.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry (2011). Available at:[Link]

  • SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry (2014). Available at:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences (2020). Available at:[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. Molecules / MDPI (2019). Available at:[Link]

Sources

Application Note: N-(Cyclohexylmethyl)propanamide as a Privileged Scaffold in Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Pharmacological Relevance

In modern medicinal chemistry, the identification of versatile, lipophilic scaffolds that can navigate the blood-brain barrier (BBB) while maintaining high target selectivity is paramount. The N-(cyclohexylmethyl)propanamide motif has emerged as a privileged pharmacophore in central nervous system (CNS) drug discovery [1].

Structurally, this moiety combines the conformational flexibility of a propanamide linker with the specific steric bulk and lipophilicity of a cyclohexylmethyl group. This unique combination allows the scaffold to act as an ideal "tail" or anchor in various neuroreceptor binding pockets. Recent high-throughput screening and fragment-based drug discovery efforts have identified N-(cyclohexylmethyl) amides as critical structural components in:

  • BACE1 Inhibitors: Where the cyclohexylmethyl group optimally occupies the hydrophobic P2′ subsite, significantly improving binding affinity in Alzheimer's disease models [1].

  • Dopamine D2 Receptor (D2R) Modulators: Where it acts as a negative allosteric modulator (NAM) by extending into a secondary pocket between the extracellular ends of TM2 and TM7 [2].

  • CB2 Receptor Agonists: Where the lipophilic tail drives subtype selectivity, providing neuroprotective and anti-inflammatory effects [3].

This application note provides a comprehensive guide to the synthetic incorporation, structural optimization, and biological validation of N-(cyclohexylmethyl)propanamide derivatives in neuroprotective drug discovery.

Mechanistic Rationale: Why the N-(Cyclohexylmethyl)propanamide Motif?

The selection of the N-(cyclohexylmethyl)propanamide building block is driven by strict structure-activity relationship (SAR) causality:

  • Optimal Steric Volume for Hydrophobic Clefts: Unlike planar aromatic rings (e.g., benzyl groups), the sp3-hybridized cyclohexyl ring adopts a chair conformation that provides a three-dimensional steric volume. This perfectly complements deep, aliphatic binding pockets such as the P2′ site of BACE1 [1].

  • Tuning Lipophilicity (LogP) for CNS Penetration: The cyclohexylmethyl group provides a calculated increase in LogP without introducing the π-π stacking liabilities associated with aryl groups. This enhances passive diffusion across the BBB, a non-negotiable requirement for neuroprotective agents.

  • Hydrogen Bonding Directivity: The propanamide core provides a dual-function hydrogen bond donor (N-H) and acceptor (C=O). The three-carbon aliphatic chain allows sufficient rotational freedom for the amide to orient optimally toward target residues (e.g., Tyr198 in BACE1) while minimizing entropic penalties upon binding.

MOA Ligand N-(cyclohexylmethyl)propanamide Derivatives BACE1 BACE1 Inhibition (P2' Pocket Binding) Ligand->BACE1 Affinity Gain D2R D2R Allosteric Modulation (TM2/TM7 Pocket) Ligand->D2R Allosteric Shift CB2R CB2R Activation (Anti-inflammatory) Ligand->CB2R Agonism Ab Reduced Aβ Plaque Formation BACE1->Ab Dopamine Modulated Dopaminergic Signaling D2R->Dopamine Glia Reduced Microglial Activation CB2R->Glia Neuro Neuroprotection & Cognitive Preservation Ab->Neuro Dopamine->Neuro Glia->Neuro

Figure 1: Multitarget neuroprotective mechanisms driven by the N-(cyclohexylmethyl)propanamide pharmacophore.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in quality control steps to confirm causality and experimental success.

Protocol A: Synthesis of 3-Amino-N-(cyclohexylmethyl)propanamide (Key Intermediate)

This protocol details the synthesis of the primary amine derivative, which serves as a universal docking point for attaching larger heterocyclic cores (e.g., quinolines, indoles) [1, 2].

Rationale for Reagent Selection:

  • HATU/DIPEA: Chosen over standard EDC/HOBt to maximize coupling efficiency of the sterically hindered cyclohexylmethylamine and to suppress racemization if chiral centers are present in subsequent steps.

  • TFA/DCM: Provides rapid, clean cleavage of the Boc protecting group without affecting the newly formed amide bond.

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve N -Boc- β -alanine (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an argon atmosphere.

    • Add HATU (1.2 eq, 12 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add cyclohexylmethylamine (1.1 eq, 11 mmol) dropwise. Stir the reaction mixture for 4 hours at room temperature.

  • Workup & Extraction:

    • Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract with Ethyl Acetate ( 3×30 mL).

    • Wash the combined organic layers with 1M HCl (30 mL) and brine (30 mL) to remove unreacted amines and DMF. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Boc Deprotection:

    • Dissolve the crude N -Boc-protected intermediate in Dichloromethane (DCM, 15 mL).

    • Add Trifluoroacetic acid (TFA, 5 mL) dropwise at 0°C. Warm to room temperature and stir for 2 hours.

    • Concentrate under reduced pressure. Neutralize with saturated NaHCO3​ and extract with DCM to yield the free base, 3-amino-N-(cyclohexylmethyl)propanamide.

  • Self-Validation & QC:

    • LC-MS: Confirm the exact mass ( [M+H]+=185.16 ).

    • 1H NMR (400 MHz, CDCl3​ ): Verify the presence of the cyclohexyl ring protons ( δ 0.85–1.75, m, 11H) and the disappearance of the Boc tert-butyl singlet ( δ 1.44, s, 9H).

Protocol B: BACE1 FRET Assay for Neuroprotective Screening

To validate the biological efficacy of synthesized N-(cyclohexylmethyl)propanamide derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized to measure BACE1 inhibition [1].

Rationale for Assay Design: The FRET assay uses a fluorogenic peptide substrate containing the Swedish mutation (APP670/671), which is highly specific for BACE1. The intact peptide quenches fluorescence; cleavage by BACE1 separates the fluorophore from the quencher, yielding a measurable signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE1 enzyme to a final concentration of 1 nM.

  • Compound Plating: Serially dilute the N-(cyclohexylmethyl)propanamide test compounds in DMSO. Transfer 1 μ L of each dilution to a 384-well black microplate (final DMSO concentration 1%).

  • Enzyme Incubation: Add 10 μ L of the BACE1 enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow for steady-state binding, particularly crucial for compounds targeting the P2′ allosteric/hydrophobic pockets.

  • Substrate Addition: Initiate the reaction by adding 10 μ L of the FRET substrate (e.g., Rh-EVNLDAEFK-Quencher) to a final concentration of 5 μ M.

  • Kinetic Measurement: Read the plate immediately on a microplate reader (Ex: 540 nm, Em: 590 nm) continuously for 45 minutes at 37°C.

  • Self-Validation & QC:

    • Positive Control: Include a known BACE1 inhibitor (e.g., Verubecestat) to ensure assay sensitivity.

    • Z'-Factor Calculation: Ensure the assay Z'-factor is >0.6 by comparing DMSO vehicle controls against the positive control, confirming assay robustness.

Quantitative Data Presentation: SAR Analysis

The structural superiority of the cyclohexylmethyl group over other standard alkyl/aryl substituents is clearly demonstrated in structure-activity relationship studies. The table below summarizes the optimization of the P2′ pocket-binding moiety in a series of BACE1 inhibitors [1].

CompoundAmide N-Substituent ( R )BACE1 IC 50​ (nM)Ligand Efficiency (kcal/mol/heavy atom)Mechanistic Observation
Analog A Methyl ( −CH3​ )> 10,000N/AFails to reach the P2′ pocket; no hydrophobic anchoring.
Analog B Benzyl ( −CH2​−C6​H5​ )20.00.31Good affinity, but planar geometry limits optimal spatial filling.
Analog C Cyclohexyl ( −C6​H11​ )68.00.28Ring sits too shallow in the binding cleft; lacks the methylene linker.
Analog D Cyclohexylmethyl ( −CH2​−C6​H11​ ) 34.0 0.35 Optimal fit. Methylene linker allows deep penetration; chair conformation fills the 3D pocket [1].

Table 1: SAR data highlighting the impact of the N-substituent on BACE1 inhibition. The cyclohexylmethyl derivative (Analog D) provides an optimal balance of potency and ligand efficiency.

Drug Discovery Workflow Visualization

The following diagram maps the iterative process of utilizing the N-(cyclohexylmethyl)propanamide scaffold from initial synthesis to in vivo validation.

Workflow A N-(cyclohexylmethyl)propanamide Scaffold Selection B Derivatization (e.g., Heterocycle Coupling) A->B Protocol A (Amide Coupling) C Orthogonal in vitro Screening (BACE1 FRET / D2R Binding) B->C High-Throughput Screening D SAR & Ligand Efficiency Analysis C->D Protocol B (Data Generation) D->B Iterative Refinement E Lead Optimization & In Vivo Neuroprotection Models D->E Rational Design & BBB Profiling

Figure 2: Iterative drug discovery workflow for optimizing N-(cyclohexylmethyl)propanamide-based neurotherapeutics.

References

  • From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Troubleshooting & Optimization

N-(cyclohexylmethyl)propanamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for N-(cyclohexylmethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Introduction to N-(cyclohexylmethyl)propanamide and its Solubility Profile

N-(cyclohexylmethyl)propanamide is a secondary amide characterized by a cyclohexylmethyl group attached to the nitrogen atom of a propanamide moiety. Its structure, featuring a non-polar cyclohexyl ring and a flexible alkyl chain, contributes to its significant lipophilicity. This inherent lipophilicity often leads to poor aqueous solubility, a critical hurdle in many experimental and formulation contexts.

Understanding the physicochemical properties of analogous compounds can provide valuable insights. For instance, the closely related compound N-cyclohexylpropanamide has a calculated LogP (octanol-water partition coefficient) of 1.845 and a water solubility of -2.56 log(mol/L), indicating a strong preference for lipid environments over aqueous media[1]. This data strongly suggests that N-(cyclohexylmethyl)propanamide will exhibit similar, if not greater, lipophilic behavior and consequently, low water solubility.

This guide will address the practical challenges arising from these properties and provide robust solutions to ensure the successful use of N-(cyclohexylmethyl)propanamide in your work.

Troubleshooting Guide: Common Solubility Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: My N-(cyclohexylmethyl)propanamide won't dissolve in aqueous buffers for my in vitro assay.

Root Cause Analysis: The lipophilic nature of N-(cyclohexylmethyl)propanamide, driven by the cyclohexylmethyl group, is the primary reason for its poor solubility in aqueous solutions. The amide group can participate in hydrogen bonding, but the large non-polar substituent dominates its overall physicochemical behavior, leading to unfavorable interactions with water molecules[2][3].

Solutions:

  • Co-solvent Systems: The addition of a water-miscible organic solvent can significantly enhance solubility. This approach works by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of lipophilic compounds[4].

    • Recommended Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • Ethanol

      • Propylene glycol

      • Polyethylene glycol (PEG) 300 or 400

    Step-by-Step Protocol for Co-solvent Solubilization:

    • Prepare a high-concentration stock solution of N-(cyclohexylmethyl)propanamide in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO).

    • Ensure the stock solution is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • For your working solution, perform a serial dilution of the stock solution into your aqueous buffer.

    • Crucial Final Check: The final concentration of the organic co-solvent in your assay should be kept to a minimum (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity in cellular assays. Always run a vehicle control (buffer with the same final concentration of the co-solvent) to account for any effects of the solvent itself.

  • Use of Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules[5][6].

    • Recommended Surfactants:

      • Tween® 80 (Polysorbate 80)

      • Cremophor® EL

      • Solutol® HS 15

    Experimental Workflow for Surfactant-based Solubilization:

    Caption: Workflow for solubilizing N-(cyclohexylmethyl)propanamide using surfactants.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility[5].

    • Recommended Cyclodextrins:

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Issue 2: During purification by recrystallization, my compound either oils out or forms very fine needles that are difficult to handle.

Root Cause Analysis: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can crystallize. The formation of fine needles often indicates rapid crystallization from a highly supersaturated solution, which can trap impurities.

Solutions:

  • Solvent System Optimization for Recrystallization: The key is to find a solvent or solvent mixture where N-(cyclohexylmethyl)propanamide has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Solvent Screening:

      • Good single solvents: Ethanol, isopropanol, ethyl acetate.

      • Solvent/Anti-solvent systems:

        • Toluene/Hexane

        • Dichloromethane/Heptane

        • Acetone/Water (use with caution to avoid oiling out)

    Protocol for Optimizing Recrystallization:

    • In a small test tube, dissolve a small amount of your crude N-(cyclohexylmethyl)propanamide in a minimal amount of a hot "good" solvent (e.g., toluene).

    • Slowly add a "poor" solvent (anti-solvent, e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly turbid.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe the crystal formation. The goal is to achieve well-formed crystals, not an oil or fine powder.

  • Control the Cooling Rate: Slow cooling is crucial for the growth of larger, purer crystals.

    • Techniques for Slow Cooling:

      • Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.

      • Insulate the flask with glass wool or place it in a Dewar flask filled with warm water.

      • Once at room temperature, transfer the flask to a refrigerator, and then to a freezer to maximize yield.

Issue 3: I am observing peak tailing or poor peak shape during HPLC analysis.

Root Cause Analysis: Peak tailing for amide compounds in reversed-phase HPLC can be caused by interactions between the amide group and residual silanols on the silica-based column packing material. Other factors can include column overload or a mismatch between the sample solvent and the mobile phase.

Solutions:

  • Mobile Phase Modification: Adding a small amount of a competitive base or an acidic modifier can improve peak shape.

    • Additives:

      • Acidic: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. These protonate the residual silanols, reducing their interaction with the analyte.

      • Basic (less common for amides): A very small amount of triethylamine (TEA) can be used, but acidic modifiers are generally more effective.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize silanol interactions. Ensure you are using a suitable column.

  • Solvent Strength Matching: Dissolve your sample in the initial mobile phase composition or a weaker solvent if possible. Injecting a sample dissolved in a much stronger solvent than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 30% acetonitrile) can cause peak distortion.

Troubleshooting Logic for HPLC Peak Tailing:

HPLC_Troubleshooting start Peak Tailing Observed q1 Is the sample dissolved in a stronger solvent than the mobile phase? start->q1 s1 Redissolve sample in mobile phase or a weaker solvent. q1->s1 Yes q2 Is the column old or known to have high silanol activity? q1->q2 No end Improved Peak Shape s1->end s2 Switch to a base-deactivated (end-capped) column. q2->s2 Yes q3 Is the mobile phase unmodified? q2->q3 No s2->end s3 Add 0.1% TFA or Formic Acid to the mobile phase. q3->s3 Yes s3->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N-(cyclohexylmethyl)propanamide in common organic solvents?

SolventPredicted SolubilityRationale
Polar Protic
WaterVery LowThe large, non-polar cyclohexylmethyl group dominates the molecule's properties, leading to poor interaction with water[2].
Methanol, EthanolSoluble to Highly SolubleThe alkyl chains can interact with the alcohol's alkyl part, and the amide can hydrogen bond with the hydroxyl group.
Polar Aprotic
DMSO, DMF, AcetonitrileHighly SolubleThese solvents are excellent at solvating polar functional groups like amides through dipole-dipole interactions[7].
Acetone, Ethyl AcetateSolubleThese solvents have intermediate polarity and are generally good solvents for a wide range of organic compounds.
Non-Polar
Dichloromethane, ChloroformSolubleThese are good solvents for many organic molecules, including those with moderate polarity.
TolueneModerately SolubleThe aromatic ring can interact with the cyclohexyl group.
Hexane, Heptane, CyclohexaneSparingly Soluble to InsolubleThe polar amide group makes it less soluble in purely non-polar hydrocarbon solvents[7].

Q2: Are there any known synthesis methods for N-(cyclohexylmethyl)propanamide that might inform its solubility properties?

A2: N-(cyclohexylmethyl)propanamide can be synthesized through standard amidation reactions. A common method involves the reaction of propanoyl chloride with cyclohexanemethanamine in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent such as dichloromethane or diethyl ether. The workup often involves washing with aqueous solutions and subsequent purification by chromatography or recrystallization from a solvent system like ethyl acetate/hexanes. The use of these non-polar to moderately polar solvents during synthesis and purification further indicates the compound's lipophilic nature.

Q3: Can pH adjustment be used to improve the aqueous solubility of N-(cyclohexylmethyl)propanamide?

A3: Generally, no. Amides are neutral compounds and are not readily protonated or deprotonated under typical aqueous pH conditions (pH 1-14). While extreme pH and high temperatures can lead to hydrolysis of the amide bond, this is a degradation pathway, not a means of reversible solubilization[8][9][10]. Therefore, pH modification is not a viable strategy for enhancing the solubility of N-(cyclohexylmethyl)propanamide.

Q4: For preclinical studies, what formulation strategies are recommended for oral delivery of this compound?

A4: Given its predicted low aqueous solubility and high lipophilicity (BCS Class II or IV candidate), several advanced formulation strategies can be considered to improve oral bioavailability:

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or microemulsions, which can improve dissolution and absorption[].

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymeric carrier in an amorphous state can significantly increase its apparent solubility and dissolution rate[]. This is often achieved through techniques like spray drying or hot-melt extrusion.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range (nanosuspensions) increases the surface area, leading to a faster dissolution rate[][12]. Solid Lipid Nanoparticles (SLNs) are another promising approach where the compound is encapsulated within a solid lipid matrix[13].

The choice of formulation will depend on the specific dose required, the physicochemical properties of the solid form of the compound, and the desired pharmacokinetic profile.

References

  • BenchChem. (2025). Application Notes and Protocols for the Formulation of Lipophilic Amides into Solid Lipid Nanoparticles.
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-cyclohexyl- (CAS 1126-56-3). Retrieved from [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Garg, N. K., et al. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides. Retrieved from [Link]

  • DeRuiter, J. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • ACS Publications. (2000, January 6). Synthesis and Study of a Lipophilic α-Keto Amide Inhibitor of Pancreatic Lipase | Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and correlation of solubility of pronamide in five organic solvents at (278.15 to 323.15) K | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • NIST. (n.d.). Propanamide, N-cyclohexyl-. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • Maulide, N., et al. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • IntechOpen. (2020, May 13). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Min, X., et al. (2021). Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. Nature Communications, 12(1), 2536. [Link]

  • Szabó, K. J., et al. (n.d.). Amide Activation in Ground and Excited States. PMC. Retrieved from [Link]

  • ResearchGate. (2026, January 20). Amide Nitrogen Pyramidalization via N–H/N Interactions that Stabilize the δ/α Conformations in Turns, Loops, and 3 10 - and α-Helices | Request PDF. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]

Sources

Technical Support Center: N-(cyclohexylmethyl)propanamide Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(cyclohexylmethyl)propanamide . This highly lipophilic, neutral secondary amide—typically synthesized via the coupling of cyclohexylmethanamine and propionyl chloride (or propanoic acid)—presents unique downstream processing challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you isolate high-purity product and avoid common analytical false positives.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude reaction mixture "oils out" during crystallization instead of forming a solid powder. How can I induce proper crystallization?

The Causality: N-(cyclohexylmethyl)propanamide lacks rigid aromatic rings, making it a low-melting, highly lipophilic compound. When cooling a hot saturated solution, the saturation threshold is often crossed at a temperature higher than the compound's melting point. Instead of nucleating into a solid crystal lattice, the system undergoes Liquid-Liquid Phase Separation (LLPS), forming a solute-rich metastable oil phase[1]. This "oiling out" is detrimental because impurities preferentially partition into the oil, drastically reducing final purity.

The Solution: You must bypass the LLPS boundary by altering the thermodynamics of the solvent system. Switch to a binary solvent/antisolvent system (e.g., Ethyl Acetate / Heptane). Heat the mixture to a clear solution, then cool it very slowly just until the "cloud point" is reached. Immediately hold the temperature and introduce seed crystals. Seeding provides a low-energy template for solid nucleation, forcing the compound to bypass the oil phase and precipitate as a crystalline solid[1].

Q2: I am seeing broadened and doubled peaks in my 1 H and 13 C NMR spectra. HPLC also shows a split peak. Is my product contaminated?

The Causality: This is a classic analytical artifact caused by amide rotamers . The resonance structure of the amide bond gives the C-N bond partial double-bond character, restricting free rotation. This creates cis and trans conformational isomers. At room temperature, the rate of interconversion between these rotamers is comparable to the NMR timescale, resulting in broadened or doubled peaks (especially for the protons adjacent to the nitrogen and carbonyl)[2]. Similarly, in HPLC, if the interconversion rate is slow relative to the column transit time, the rotamers can partially resolve, mimicking a co-eluting impurity.

The Solution (Self-Validating Protocol): Do not discard the batch. Perform a Variable Temperature (VT) NMR experiment. Dissolve the sample in DMSO- d6​ and acquire the spectrum at 80–100 °C. The thermal energy will overcome the rotational energy barrier, causing the rotamer peaks to rapidly interconvert and coalesce into sharp, singular resonances[2]. For HPLC, increase the column compartment temperature to 50 °C to force coalescence into a single sharp peak.

Q3: Normal-phase silica chromatography fails to separate my target amide from unreacted cyclohexylmethanamine. How do I resolve this co-elution?

The Causality: Both the target amide and the starting amine share the bulky, lipophilic cyclohexylmethyl moiety, which dominates their interaction with the stationary phase. Consequently, they possess nearly identical Rf​ values in standard Hexane/Ethyl Acetate gradients. Furthermore, the basic amine tends to streak on slightly acidic bare silica, bleeding into the amide fractions.

The Solution: Abandon normal-phase silica for this specific separation and utilize a "Catch-and-Release" Solid Phase Extraction (SPE) strategy using an SCX-2 (Strong Cation Exchange, propylsulfonic acid) cartridge[3]. The SCX-2 resin exploits the fundamental pKa​ difference between the molecules: it covalently traps the basic amine as a salt, while the neutral amide washes straight through[4].

Part 2: Quantitative Data Summaries

Table 1: Analytical Artifacts vs. True Impurities
Analytical ObservationRoot CauseDiagnostic ValidationResolution Strategy
Broad/Split NMR Peaks Amide Rotamers ( cis/trans )VT-NMR (80 °C) shows peak coalescence.Report VT-NMR data; no purification needed.
Split HPLC Peak Rotamer partial resolutionLC-MS shows identical m/z for both peaks.Increase HPLC column temp to 50 °C.
Sharp extra NMR peaks Unreacted Amine ImpurityAddition of 1 drop of TFA shifts the amine peaks.Perform SCX-2 Catch-and-Release.
Table 2: Purification Strategy Comparison
Purification MethodTarget Impurity RemovedYield ImpactScalability
Normal Phase Silica Non-polar byproductsHigh loss due to streakingPoor (High solvent volume)
SCX-2 Catch & Release Unreacted AminesMinimal (< 5% loss)Excellent (Cartridge format)
Antisolvent Seeding Trace organics, colorModerate (Mother liquor loss)Excellent (Process scale)

Part 3: Experimental Protocols

Protocol A: SCX-2 Catch-and-Release Purification

This self-validating protocol ensures complete removal of basic impurities without the need for complex gradient optimization.

  • Cartridge Preparation: Condition a pre-packed SCX-2 (propylsulfonic acid) cartridge with 3 Column Volumes (CV) of Methanol, followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude N-(cyclohexylmethyl)propanamide mixture in a minimum volume of DCM. Load the solution onto the cartridge at a flow rate of 1-2 mL/min.

  • Elution of Product (Release): Wash the cartridge with 3 CV of 10% Methanol in DCM. Causality: The neutral target amide has no affinity for the sulfonic acid and elutes entirely in this fraction.

  • Trapping of Impurity (Catch): The unreacted cyclohexylmethanamine remains ionically bound to the stationary phase.

  • Validation: Concentrate the eluate in vacuo. Analyze via TLC (Ninhydrin stain) to confirm the absolute absence of primary amines.

Protocol B: Antisolvent Crystallization to Prevent Oiling Out
  • Dissolution: Suspend the crude amide in a minimal amount of Ethyl Acetate (Good Solvent) and heat to 60 °C until complete dissolution occurs.

  • Antisolvent Addition: Slowly add Heptane (Antisolvent) dropwise while maintaining stirring at 60 °C until the solution becomes faintly turbid, then add 2 drops of Ethyl Acetate to clear it.

  • Controlled Cooling: Reduce the temperature at a strict rate of 0.5 °C/min.

  • Seeding: Once the temperature reaches 45 °C (the predetermined cloud point prior to LLPS), add 1-2 mg of pure N-(cyclohexylmethyl)propanamide seed crystals.

  • Isolation: Allow the mixture to cool to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting white crystalline solid under vacuum and wash with cold Heptane.

Part 4: Workflows & Logical Relationships

SCX_Workflow A Crude Reaction Mixture (Amide + Amine) B Load onto SCX-2 Cartridge (Propylsulfonic Acid Resin) A->B C Wash with 10% MeOH/DCM B->C Neutral Elution E Wash with 2M NH3 in MeOH B->E Basic Flush D Eluate 1: Pure Target Amide (Neutral - Passes Through) C->D F Eluate 2: Recovered Amine (Basic - Discard/Recycle) E->F

Figure 1: SCX-2 Catch-and-Release Workflow for resolving Amide/Amine co-elution.

Crystallization_Workflow S1 Hot Saturated Solution (EtOAc/Heptane) S2 Rapid Cooling (Uncontrolled) S1->S2 S5 Slow Cooling to Cloud Point (Controlled 0.5 °C/min) S1->S5 S3 Oiling Out (LLPS) Impure Metastable Oil S2->S3 T < Saturation S4 Reheat & Add Good Solvent (Reset System) S3->S4 S4->S1 S6 Add Seed Crystals (Bypass LLPS Barrier) S5->S6 Induce Nucleation S7 Pure Crystalline Amide S6->S7

Figure 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out) during Amide Crystallization.

References

  • How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL:[Link][3]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Source: ACS Publications (Organic Process Research & Development) URL:[Link][1]

  • Rotamers or Diastereomers? An Overlooked NMR Solution Source: ResearchGate (Journal of Chemical Education) URL:[Link][2]

  • Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules Source: RSC Digital Discovery URL:[Link][4]

Sources

Technical Support Center: Overcoming N-(cyclohexylmethyl)propanamide Instability in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(cyclohexylmethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome stability challenges encountered when working with this compound in solution. As amides are a cornerstone of many biologically active molecules, understanding their stability profile is critical for generating reliable and reproducible experimental data. This document provides in-depth, evidence-based answers to common questions, detailed troubleshooting guides, and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My N-(cyclohexylmethyl)propanamide solution is losing potency over time. What is the most likely cause?

The primary cause of degradation for N-(cyclohexylmethyl)propanamide in solution is the chemical cleavage of its amide bond, a process known as hydrolysis.[1][2] Amides, while being the most stable of the carboxylic acid derivatives, are susceptible to breaking down into their constituent carboxylic acid and amine parts, especially under harsh environmental conditions.[1][3] This reaction is often catalyzed by the presence of acid or base in aqueous solutions.

The degradation reaction is as follows: N-(cyclohexylmethyl)propanamide + H₂O → Propanecarboxylic Acid + Cyclohexylmethanamine

Q2: What are the key environmental factors that accelerate the degradation of this compound?

The stability of the amide bond in N-(cyclohexylmethyl)propanamide is most significantly influenced by three main factors:

  • pH: The rate of amide hydrolysis is slowest near neutral pH (pH ~7) and increases dramatically in strongly acidic (pH < 3) or strongly basic (pH > 10) conditions.[4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate degradation.

  • Solvent System: The presence of water is a prerequisite for hydrolysis. While co-solvents like DMSO or ethanol are often used to dissolve compounds, the aqueous component of the final buffer is the key reactant in the degradation process.

Q3: Are there any other potential degradation pathways I should be aware of?

While amide hydrolysis is the dominant pathway, researchers should also consider oxidative degradation, particularly if the experimental setup involves exposure to reactive oxygen species or certain metal ions which can catalyze oxidation.[5] Additionally, in complex biological media, enzymatic degradation by proteases or amidases could occur, although this is highly dependent on the specific enzymes present.

The Chemistry of Amide Hydrolysis: A Deeper Look

To effectively troubleshoot instability, it is crucial to understand the underlying mechanisms of amide hydrolysis. The reaction proceeds via two primary pathways, both involving a nucleophilic acyl substitution mechanism.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a water molecule.[1][2][6]

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[1][3] This pathway is generally less efficient than acid-catalyzed hydrolysis because the resulting amine anion is a poor leaving group; however, it becomes significant at high pH and temperature.[3]

The diagram below illustrates these two mechanistic pathways.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start N-(cyclohexylmethyl)propanamide A_Protonation Protonated Amide (Enhanced Electrophilicity) A_Start->A_Protonation + H₃O⁺ A_H2O_Attack Tetrahedral Intermediate A_Protonation->A_H2O_Attack + H₂O A_Proton_Transfer Proton Transfer to Nitrogen A_H2O_Attack->A_Proton_Transfer A_Leaving_Group Amine Leaving Group Departs A_Proton_Transfer->A_Leaving_Group A_Products Propanecarboxylic Acid + Cyclohexylmethanammonium Ion A_Leaving_Group->A_Products B_Start N-(cyclohexylmethyl)propanamide B_OH_Attack Tetrahedral Intermediate (Anionic) B_Start->B_OH_Attack + OH⁻ B_Elimination Elimination of Amine Anion (Rate-Limiting) B_OH_Attack->B_Elimination B_Deprotonation Proton Transfer B_Elimination->B_Deprotonation B_Products Propanecarboxylate + Cyclohexylmethanamine B_Deprotonation->B_Products

Figure 1: Dominant degradation pathways for N-(cyclohexylmethyl)propanamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Rapid loss of compound detected by HPLC in my buffered solution.
  • Plausible Cause: Your buffer pH is likely too acidic or too basic, significantly accelerating hydrolysis. Even seemingly mild pH values (e.g., pH 4 or pH 9) can cause noticeable degradation over hours or days.

  • Investigative Steps:

    • Confirm the pH of your solution using a calibrated pH meter.

    • Review your experimental timeline. Is the degradation observed after minutes, hours, or days?

    • Analyze your sample for the appearance of new peaks corresponding to the expected degradation products (propanecarboxylic acid and cyclohexylmethanamine).

  • Corrective Actions:

    • Adjust pH: Modify your formulation to be as close to neutral pH as possible (pH 6.5-7.5).

    • Buffer Selection: Use a buffer system with adequate capacity to maintain the target pH. See the table below for recommendations.

    • Temperature Control: If your experiment allows, perform it at a lower temperature (e.g., 4°C) to slow the hydrolysis rate.

Target pH RangeRecommended Buffer System
3.0 - 5.0Citrate Buffer
6.0 - 7.5Phosphate (PBS), HEPES
8.0 - 9.0Borate, Tris
Note: Always confirm buffer compatibility with your specific assay.
Issue: My compound precipitates when I add it to my aqueous experimental media.
  • Plausible Cause: N-(cyclohexylmethyl)propanamide has limited aqueous solubility. The calculated octanol/water partition coefficient (XLogP3) is approximately 2.4, indicating a preference for non-polar environments and thus lower water solubility.[7] Adding a concentrated stock solution in an organic solvent (like DMSO) directly to an aqueous buffer can cause the compound to crash out.

  • Investigative Steps:

    • Visually inspect the solution for cloudiness or solid particulates.

    • Centrifuge a sample of the solution. A visible pellet confirms precipitation.

  • Corrective Actions:

    • Reduce Final Concentration: Determine if your experiment can be performed at a lower, more soluble concentration.

    • Optimize Stock Solution Addition: Add the stock solution dropwise to the vortexing aqueous media to facilitate better mixing and dispersion.

    • Use Co-solvents: If your experimental system tolerates it, increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution. However, ensure the final concentration (typically <1%) does not interfere with your assay.[4]

Recommended Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol helps to rapidly identify degradation pathways and the conditions that cause them.

  • Prepare Stock Solution: Create a 10 mg/mL stock solution of N-(cyclohexylmethyl)propanamide in acetonitrile or methanol.

  • Set Up Stress Conditions: In separate, clearly labeled vials, add the stock solution to the following aqueous solutions to a final concentration of 100 µg/mL:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Purified Water (or your primary experimental buffer)

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

  • Incubation: Incubate one set of vials at 50°C for 24 hours and keep a duplicate set at 4°C as a control.

  • Analysis:

    • At time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect degradation products.

Protocol 2: Workflow for Developing a Stable Solution Formulation

The following workflow provides a systematic approach to creating a stable formulation for your compound.

G start Define Target Formulation (Concentration, Use Case) solubility 1. Aqueous Solubility Screen (Water, Buffers, Co-solvents) start->solubility sol_check Is Solubility Adequate? solubility->sol_check sol_check->start No (Re-evaluate concentration or consider alternative vehicle) ph_rate 2. pH-Rate Profile Study (Test stability at various pH values) sol_check->ph_rate Yes buffer_sel 3. Select Optimal pH & Buffer (Based on stability & assay needs) ph_rate->buffer_sel excipient 4. Excipient Compatibility (Optional: Test with stabilizers, etc.) buffer_sel->excipient final Final Formulation & Stability Test (Real-time / Accelerated) excipient->final

Figure 2: Workflow for developing a stable solution formulation.

References

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. Retrieved from [Link]

  • Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Organic Synthesis. Hydrolysis of Amide. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • Cheméo. Chemical Properties of Propanamide, N-cyclohexyl- (CAS 1126-56-3). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221976, n-Cyclohexyl-2-methylpropanamide. Retrieved from [Link]

  • NIST. Propanamide, N-cyclohexyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68152684, N-cyclobutyl-N-methylpropanamide. Retrieved from [Link]

  • Greenberg, A., et al. (2010). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 75(11), 3545–3552. Retrieved from [Link]

  • Chemsrc. N-(cyclohexylmethyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide. Retrieved from [Link]

  • Yang, Y., et al. (2018). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(3), 203–210. Retrieved from [Link]

  • Kumar, S., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25969–25977. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-(cyclohexylmethyl)propanamide Assay Interference

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of N-(cyclohexylmethyl)propanamide. Because this compound features a highly lipophilic cyclohexyl ring coupled with a polar propanamide headgroup, it is highly prone to entropy-driven self-assembly in aqueous buffers. While it may not trigger classical electronic PAINS (Pan-Assay Interference Compounds) filters, it frequently acts as a Small Colloidally Aggregating Molecule (SCAM), leading to false-positive readouts in high-throughput screening (HTS)[1].

This portal provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to rescue your assay data.

Diagnostic Decision Tree

Before altering your primary assay, follow this diagnostic workflow to classify the nature of the interference.

Workflow Start Observe Anomalous Assay Signal CheckSol Check Turbidity (Absorbance at 400nm) Start->CheckSol Detergent Triton X-100 Screen (Add 0.01% Detergent) CheckSol->Detergent Clear Solution Aggregator Colloidal Aggregator (False Positive) CheckSol->Aggregator High Turbidity DLS Dynamic Light Scattering (Check for Particles) Detergent->DLS IC50 Shift >10x TrueHit True Binder (Proceed to SAR) Detergent->TrueHit IC50 Stable DLS->Aggregator Particles >50nm DLS->TrueHit No Particles

Diagnostic workflow to differentiate true binding from colloidal aggregation interference.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does N-(cyclohexylmethyl)propanamide exhibit unusually steep dose-response curves (Hill slopes > 2.0) in my biochemical assays? Causality: Steep Hill slopes are a physical hallmark of colloidal aggregation. The compound remains completely soluble as a monomer until it reaches its Critical Aggregation Concentration (CAC). Once the CAC is exceeded, the compound spontaneously self-assembles into nano-entities. These colloids non-specifically sequester and partially denature your target proteins, leading to a sudden, precipitous drop in assay signal that mimics highly cooperative inhibition[1].

Q2: My HTS identified this compound as a hit, but the activity disappears when I increase the enzyme concentration. Why? Causality: True ligand-receptor binding is stoichiometric (1:1). Colloidal interference, however, relies on the surface area of the aggregate to occlude the protein. Because the molar ratio of aggregate particles to enzyme is extremely low, a considerable increase (e.g., ≥10-fold) in enzyme concentration easily overwhelms the available surface area of the colloids, restoring enzymatic activity and shifting the apparent IC₅₀[2].

Q3: How do I definitively prove that the signal is an artifact and not a novel allosteric mechanism? Causality: By introducing a sub-critical micelle concentration (CMC) of a non-ionic detergent (e.g., 0.01% Triton X-100), you disrupt the hydrophobic interactions holding the colloid together. The detergent coats the lipophilic surfaces, breaking the aggregate apart and releasing the trapped, functional enzyme[3]. If the IC₅₀ shifts rightward by >10-fold upon detergent addition, the initial signal was a physical artifact, not a pharmacological one.

Mechanistic Visualization

Mechanism Monomer Free Monomer Colloid Colloidal Aggregate Monomer->Colloid Conc. > CAC Protein Target Protein Colloid->Protein Non-specific Adsorption Inhibited Denatured Protein Protein->Inhibited Sequestration

Mechanism of enzyme sequestration and denaturation by colloidal aggregates.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on a single readout. Implement the following self-validating protocols to confirm or rule out N-(cyclohexylmethyl)propanamide interference.

Protocol A: Detergent-Reversal Counter-Screen

Objective: To validate whether the inhibitory activity is driven by detergent-sensitive colloidal aggregation[4].

  • Preparation: Prepare two identical sets of 384-well microplates containing the target enzyme and substrate in your standard aqueous assay buffer.

  • Control Integration (Self-Validation): Include a known true stoichiometric inhibitor (positive control) and a known aggregator (e.g., lercanidipine or tetraiodophenolphthalein)[3] in both plates.

  • Detergent Addition: To Plate A (Vehicle Control), add buffer. To Plate B (Test), supplement the buffer with 0.01% (v/v) Triton X-100.

  • Compound Titration: Dispense N-(cyclohexylmethyl)propanamide in a 10-point dose-response curve (0.1 µM to 100 µM) into both plates.

  • Incubation: Incubate for 15 minutes. Causality note: Aggregation-based inhibition is highly time-dependent due to the kinetics of protein crowding on the colloid surface.

  • Data Interpretation: Calculate the IC₅₀ for both plates.

    • Validation Check: The true inhibitor's IC₅₀ must remain unchanged in Plate B, while the known aggregator's IC₅₀ must shift rightward. If both shift, the detergent is interfering with the enzyme itself. If the assay is valid and N-(cyclohexylmethyl)propanamide's IC₅₀ shifts >10-fold in Plate B, it is an aggregator.

Protocol B: Dynamic Light Scattering (DLS) Validation

Objective: Direct physical detection of colloidal particles in the assay buffer[1].

  • Sample Prep: Dilute the compound to 10 µM and 50 µM in filtered (0.22 µm) assay buffer without the target protein.

  • Centrifugation: Spin the samples at 13,000 x g for 5 minutes in a microcentrifuge to remove ambient dust, which can cause false DLS scattering.

  • Measurement: Transfer the supernatant to a DLS cuvette. Measure the scattering intensity and hydrodynamic radius ( Rh​ ).

  • Validation Check: Run a buffer-only blank containing equivalent DMSO. The baseline should show negligible scattering. A true positive for aggregation will exhibit a polydispersity index (PdI) and scattering intensity significantly above the buffer baseline, with an Rh​ between 50 and 1000 nm[1].

Quantitative Interference Metrics

Use the following table to benchmark your experimental data against established parameters for lipophilic amide assay interference.

Diagnostic ParameterTrue Target ModulationColloidal Aggregation (Interference)
Dose-Response Hill Slope 0.8 – 1.2> 2.0 (Steep, non-classical)
IC₅₀ Shift (+ 0.01% Triton X-100) < 2-fold shift> 10-fold shift or total loss of activity
Enzyme Concentration Dependence Independent of [Enzyme]Apparent IC₅₀ increases as [Enzyme] increases
Dynamic Light Scattering ( Rh​ ) < 5 nm (Soluble Monomer)50 – 1000 nm (Colloidal Particle)
Centrifugation Effect (13,000 x g) Activity remains in supernatantActivity lost (aggregates pellet out)

Sources

Optimizing N-(cyclohexylmethyl)propanamide concentration for experiments

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-(cyclohexylmethyl)propanamide Concentration in Neuroprotection Assays

Overview

N-(cyclohexylmethyl)propanamide (NCMP) and its derivatives (e.g., 3-amino-N-(cyclohexylmethyl)propanamide ) are specialized small molecules utilized in medicinal chemistry, primarily evaluated for their neuroprotective properties against excitotoxicity and oxidative stress . Because these compounds often exhibit narrow therapeutic windows in vitro, optimizing their working concentration is critical to differentiating true pharmacological efficacy from off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q: What is the optimal working concentration range for NCMP derivatives in cell-based assays? A: For primary neuronal cultures, the optimal neuroprotective concentration typically falls between 1 µM and 50 µM . Concentrations exceeding 100 µM frequently result in non-specific cytotoxicity due to lipophilic aggregation and membrane disruption. Always perform a 10-point dose-response curve to establish the EC50 for your specific cell line.

Q: How should I prepare and store the stock solution to ensure stability? A: NCMP derivatives are highly soluble in Dimethyl Sulfoxide (DMSO). Prepare a 10 mM to 50 mM master stock in anhydrous DMSO. Aliquot the stock into single-use vials and store at -20°C to prevent freeze-thaw degradation and moisture absorption, which can lead to rapid compound hydrolysis.

Q: Why am I observing compound precipitation in my culture media? A: Precipitation occurs when the final concentration exceeds the compound's aqueous solubility limit, or if the DMSO stock is added directly to cold media.

  • Causality: Rapid changes in solvent polarity force the lipophilic cyclohexyl ring out of solution.

  • Solution: Perform intermediate serial dilutions in pre-warmed (37°C) media before applying the treatment to the cells.

Troubleshooting Guide

Issue 1: High basal toxicity in vehicle control wells.

  • The "Why" (Causality): Primary cortical neurons are highly sensitive to solvent toxicity. If your final DMSO concentration exceeds 0.1% (v/v), the solvent will disrupt the lipid bilayer, causing baseline apoptosis that masks the neuroprotective effects of NCMP.

  • The Fix: Ensure the maximum final DMSO concentration in the assay well never exceeds 0.1%. If testing NCMP at 100 µM, your stock must be at least 100 mM to achieve a 1:1000 dilution.

Issue 2: Biphasic dose-response curve (Hormesis) or "U-shaped" efficacy.

  • The "Why" (Causality): At lower concentrations (1-25 µM), NCMP engages its specific neuroprotective targets (e.g., modulating calcium influx). At higher concentrations (>50 µM), off-target effects dominate, inducing cellular stress pathways that negate the protective benefits.

  • The Fix: Narrow your concentration gradient around the inflection point. Use a logarithmic dilution series (e.g., 1, 3, 10, 30 µM) rather than a linear one to accurately capture the EC50.

Issue 3: Lack of reproducible neuroprotection against glutamate excitotoxicity.

  • The "Why" (Causality): Small molecules require time to partition across the cell membrane and engage intracellular targets (or block surface receptors) prior to the excitotoxic insult. Co-administering NCMP simultaneously with glutamate often fails because the excitotoxic calcium cascade initiates faster than the drug can act.

  • The Fix: Implement a 1- to 2-hour pre-incubation step with NCMP before introducing the neurotoxin .

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic and assay parameters for NCMP derivatives to guide your experimental design.

ParameterRecommended Value / RangeCausality / Rationale
Primary Stock Concentration 10 mM - 50 mM (in DMSO)Maximizes solubility while allowing for >1:1000 dilution in aqueous media.
Working Assay Concentration 1 µM - 50 µMCaptures the linear range of the dose-response curve before off-target toxicity occurs.
Max Final DMSO Concentration ≤ 0.1% (v/v)Prevents solvent-induced lipid bilayer disruption in sensitive primary neurons.
Pre-incubation Time 1 - 2 HoursAllows sufficient time for membrane permeation and target receptor engagement.
Expected EC50 (Neuroprotection) 5 µM - 15 µMVaries by derivative; optimal target affinity typically falls in the low micromolar range.

Step-by-Step Methodology: Dose-Response Optimization in Primary Cortical Neurons

This protocol is a self-validating system designed to determine the optimal NCMP concentration using a glutamate-induced excitotoxicity model . It includes both positive and negative controls to ensure assay integrity and baseline validation.

Materials:

  • Primary rat cortical neurons (DIV 10-14)

  • NCMP Derivative (10 mM stock in anhydrous DMSO)

  • Glutamate (100 mM aqueous stock)

  • Memantine (Positive control, 10 mM stock)

  • CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

  • Cell Seeding: Plate primary cortical neurons in a 96-well plate at a density of 5×104 cells/well. Maintain in Neurobasal medium supplemented with B27 for 10-14 days in vitro (DIV) to allow for the expression of mature synaptic receptors.

  • Preparation of Treatment Media: Prepare a 3-fold serial dilution of NCMP in pre-warmed, serum-free media to generate a 10-point concentration curve (e.g., 0.1 µM to 100 µM). Prepare a vehicle control (0.1% DMSO) and a positive control (10 µM Memantine) to validate the assay window.

  • Pre-treatment: Carefully remove half the media from the wells and replace it with the 2X concentrated NCMP treatment media. Incubate for 1.5 hours at 37°C. Note: This pre-incubation is critical for establishing target equilibrium.

  • Excitotoxic Insult: Add glutamate to a final concentration of 100 µM to all wells except the "No Insult" baseline controls. Incubate for 24 hours at 37°C.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Normalize the data, setting the "Vehicle + Glutamate" wells to 0% protection and the "No Insult" wells to 100% protection. Use non-linear regression to calculate the EC50.

Assay Workflows & Mechanistic Pathways

OptimizationWorkflow Stock Prepare 10 mM Stock in DMSO Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution PreTreat Pre-treat Neurons (1.5 hours) Dilution->PreTreat Insult Glutamate Insult (100 µM, 24h) PreTreat->Insult Assay Viability Assay (CellTiter-Glo) Insult->Assay Analyze Calculate EC50 & Determine Dose Assay->Analyze

Workflow for optimizing N-(cyclohexylmethyl)propanamide concentration in primary neuron assays.

SignalingPathway NCMP N-(cyclohexylmethyl)propanamide (NCMP) Receptor Putative Target (e.g., Ion Channel) NCMP->Receptor Binds/Modulates Ca2 Intracellular [Ca2+] Overload Inhibition Receptor->Ca2 Prevents ROS ROS Generation Suppression Ca2->ROS Reduces Apoptosis Apoptotic Cascades (Caspase-3 Activation) ROS->Apoptosis Inhibits Survival Neuronal Survival Apoptosis->Survival Prevents Cell Death

Putative neuroprotective mechanism of NCMP derivatives modulating calcium and ROS pathways.

References

Technical Support Center: N-(cyclohexylmethyl)propanamide Stability and Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(cyclohexylmethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper storage of N-(cyclohexylmethyl)propanamide. Our goal is to ensure the integrity of your experiments by helping you maintain the quality of this compound.

Troubleshooting Guide: Degradation of N-(cyclohexylmethyl)propanamide

This section addresses specific issues you might encounter during the storage and handling of N-(cyclohexylmethyl)propanamide, providing potential causes and actionable solutions.

Q1: I suspect my stock of N-(cyclohexylmethyl)propanamide has degraded. What are the likely causes?

A1: Degradation of N-(cyclohexylmethyl)propanamide, a secondary amide, is most commonly due to hydrolysis of the amide bond. However, other factors such as oxidation, photodegradation, and thermal stress can also contribute to its breakdown. Amides are generally stable, but prolonged exposure to non-ideal conditions can lead to the formation of impurities.[1][2]

  • Hydrolysis: This is the most prevalent degradation pathway for amides.[3][4][5] It involves the cleavage of the amide bond to yield propanamide and cyclohexylmethanamine. This reaction is significantly accelerated by the presence of acids or bases, and by elevated temperatures.[6][7][8]

  • Oxidation: While less common for simple amides, oxidative degradation can occur, especially in the presence of reactive oxygen species or certain metal ions.[9][10] For N-alkyl amides, oxidation can occur at the carbon adjacent to the nitrogen atom.[11]

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to break chemical bonds, including the C-N bond in the amide group.[11][12] This is a particular concern for compounds stored in clear glass or plastic containers that are exposed to sunlight or laboratory lighting.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule. While many amides are stable at moderate temperatures, prolonged exposure to heat can cause decomposition.[13][14]

Q2: How can I confirm if my N-(cyclohexylmethyl)propanamide has degraded?

A2: To confirm degradation, you will need to use analytical techniques to identify and quantify the parent compound and potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of a compound. A well-developed HPLC method can separate N-(cyclohexylmethyl)propanamide from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

  • Mass Spectrometry (MS), especially coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): These techniques are invaluable for identifying the chemical structures of any new impurities.[15][16] For instance, you could look for the mass corresponding to propanamide and cyclohexylmethanamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can confirm the presence of degradation products.

A summary of potential degradation products and their expected analytical signatures is provided below:

Degradation ProductParent CompoundAnalytical Signature (LC-MS)
PropanamideN-(cyclohexylmethyl)propanamideAppearance of a new peak with a mass corresponding to C₃H₇NO (m/z = 73.05)
CyclohexylmethanamineN-(cyclohexylmethyl)propanamideAppearance of a new peak with a mass corresponding to C₇H₁₅N (m/z = 113.12)

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of N-(cyclohexylmethyl)propanamide.

Q3: What are the ideal storage conditions for N-(cyclohexylmethyl)propanamide to ensure its long-term stability?

A3: To minimize degradation, N-(cyclohexylmethyl)propanamide should be stored in a cool, dry, and dark environment. Here are the recommended storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential hydrolytic and thermal degradation.[17][18]
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes the risk of oxidative degradation.[19]
Light Amber glass vial or opaque containerProtects the compound from photodegradation.[17][20]
Moisture Tightly sealed container, preferably in a desiccatorPrevents hydrolysis by minimizing exposure to atmospheric moisture.[17][21]

Q4: How should I handle N-(cyclohexylmethyl)propanamide during my experiments to prevent degradation?

A4: Proper handling is crucial to maintain the integrity of the compound during experimental use.

  • Minimize exposure to ambient conditions: Only remove the amount of compound needed for your experiment from the main stock container.

  • Use an inert atmosphere: When weighing and preparing solutions, consider using a glove box or an inert atmosphere to minimize exposure to oxygen and moisture.

  • Avoid acidic or basic conditions unless required by the protocol: Be mindful of the pH of your solutions, as strong acids or bases can catalyze hydrolysis.[3][5]

  • Protect from light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil if your experiment is light-sensitive.

  • Control temperature: Avoid unnecessary heating of the compound or its solutions.

Q5: For how long can I store N-(cyclohexylmethyl)propanamide before I should re-analyze its purity?

A5: The shelf life of N-(cyclohexylmethyl)propanamide is highly dependent on the storage conditions. When stored under the ideal conditions outlined in Q3, the compound should remain stable for an extended period. However, it is good laboratory practice to re-analyze the purity of any chemical stock that has been stored for more than a year, or if you observe any visual changes in the material (e.g., discoloration, clumping).

Visualizing Degradation Pathways and Troubleshooting

To further clarify the degradation process and troubleshooting steps, the following diagrams are provided.

Degradation Pathways of N-(cyclohexylmethyl)propanamide A N-(cyclohexylmethyl)propanamide B Hydrolysis (Acid or Base, Heat) A->B C Oxidation A->C D Photodegradation (UV Light) A->D E Thermal Degradation (High Heat) A->E F Propanamide + Cyclohexylmethanamine B->F G Oxidized Products C->G H Photodegradation Products D->H I Thermal Decomposition Products E->I

Caption: Major degradation pathways for N-(cyclohexylmethyl)propanamide.

Troubleshooting Workflow for Suspected Degradation start Suspected Degradation analytical Perform Analytical Chemistry (HPLC, LC-MS, NMR) start->analytical confirm Degradation Confirmed? analytical->confirm review Review Storage and Handling Procedures confirm->review Yes continue_exp Continue with Experiment confirm->continue_exp No procure Procure New Stock of Compound review->procure implement Implement Corrective Actions procure->implement end End implement->end

Caption: A logical workflow for troubleshooting suspected degradation.

Experimental Protocols

Protocol 1: Stability Assessment of N-(cyclohexylmethyl)propanamide by HPLC

Objective: To determine the purity of a stock of N-(cyclohexylmethyl)propanamide and identify the presence of any degradation products.

Materials:

  • N-(cyclohexylmethyl)propanamide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-(cyclohexylmethyl)propanamide.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percent of the main peak corresponding to N-(cyclohexylmethyl)propanamide.

    • The appearance of additional peaks, especially those that grow over time or under stress conditions (e.g., after heating a sample), indicates degradation.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
  • Kallies, B., & Mitzner, R. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(43), 12055-12061.
  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • MBiotech. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Tagle, L. H., Diaz, F. R., & De la Maza, M. P. (1998). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of the Chilean Chemical Society, 43(3).
  • Tagle, L. H., Diaz, F. R., & Nunez, A. (1998). Thermal Degradation Studies of Poly (Amide-Ester)s. Journal of the Chilean Chemical Society, 43(4).
  • Environmental Health & Safety, University of Washington. (n.d.). How do I safely store chemicals in laboratory? Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2018). Thermal decomposition of sodium amide, NaNH2, and sodium amide hydroxide composites, NaNH2–NaOH. Retrieved from [Link]

  • National Institute of Standards and Technology. (1954). Mechanism of the degradation of polyamides. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-cyclohexyl- (CAS 1126-56-3). Retrieved from [Link]

  • Journal of the American Chemical Society. (1970). Oxidative Cleavage of Amides. A Method for Selective Chemical Degradation of Peptides1,2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). n-Cyclohexyl-2-methylpropanamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation and Yellowing of Polyamides. Retrieved from [Link]

  • University of Kentucky UKnowledge. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Atmospheric Oxygen Facilitated Oxidative Amidation to α-Ketoamides and Unusual One Carbon Degradative Amidation to N-Alkyl Amides. Retrieved from [Link]

  • Environmental Science & Technology. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine. PubChem. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • ResearchGate. (2016). How to test the stability of amide bond using an enzymatic assay? Retrieved from [Link]

  • Trends in Analytical Chemistry. (2013). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Journal of the American Chemical Society. (1969). Mechanism of the Photoöxidation of Amides. Retrieved from [Link]

  • Environmental Science & Technology. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2020). Visible-light promoted photocatalyst-free aerobic α-oxidation of tertiary amines to amides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Enantioselective [2π+2σ] Cycloaddition to Bicyclo[2.1.1]hexanes Enabled by an Artificial Photoenzyme. Retrieved from [Link]

  • PMC. (n.d.). HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(2S)-3-(cyclohexylmethylamino)-2-oxidanyl-propyl]-3,3-diphenyl-propanamide. PubChem. Retrieved from [Link]

  • Chemsrc. (2026). N-(cyclohexylmethyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide. Retrieved from [Link]

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  • PubMed. (2018). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylpropanamide. PubChem. Retrieved from [Link]

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Technical Support Center: Refining N-(cyclohexylmethyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amide Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of N-(cyclohexylmethyl)propanamide. Here, we bridge the gap between theoretical mechanism and benchtop execution, providing field-proven methodologies, causality-driven troubleshooting, and validated experimental protocols.

Core Experimental Workflows

The synthesis of N-(cyclohexylmethyl)propanamide can be achieved via two primary mechanistic pathways: the direct acylation of cyclohexylmethylamine using propionyl chloride (Schotten-Baumann conditions) or the activation of propionic acid using coupling agents (EDC/HOBt).

AmideWorkflow cluster_SB Method A: Schotten-Baumann cluster_EDC Method B: EDC/HOBt Coupling Start Starting Materials Cyclohexylmethylamine + Propionyl Reagent A1 Propionyl Chloride + Aq. NaOH / DCM Start->A1 B1 Propionic Acid + EDC + HOBt + DIPEA Start->B1 A2 Nucleophilic Acyl Substitution A1->A2 Product N-(cyclohexylmethyl)propanamide (Target Product) A2->Product B2 Active OBt-Ester Formation B1->B2 B2->Product

Workflow for N-(cyclohexylmethyl)propanamide synthesis via Schotten-Baumann or EDC/HOBt methods.

Step-by-Step Methodologies

A robust protocol must be a self-validating system. The following procedures incorporate specific workup steps designed to isolate the target amide by systematically eliminating unreacted starting materials and byproducts based on their pKa and solubility profiles.

Method A: Schotten-Baumann Biphasic Acylation[1]

This method utilizes a two-phase solvent system to drive the equilibrium forward while protecting the amine from protonation[1].

  • Preparation: Dissolve cyclohexylmethylamine (1.0 eq, 10 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 10% aqueous NaOH (2.0 eq) to the flask. The biphasic mixture ensures that any HCl generated partitions into the aqueous layer and is neutralized[2].

  • Acylation: Cool the vigorously stirring mixture to 0 °C using an ice bath. Add propionyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes. Causality: Dropwise addition at low temperature suppresses the competing hydrolysis of the highly reactive acid chloride[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (stain with ninhydrin to check for the disappearance of the primary amine).

  • Self-Validating Workup:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 1M HCl (2 × 15 mL). Purpose: Protonates any unreacted cyclohexylmethylamine, pulling it into the aqueous phase.

    • Wash with saturated NaHCO₃ (1 × 15 mL) and brine (1 × 15 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Method B: EDC/HOBt-Mediated Coupling[5]

This method is ideal when avoiding harsh acid chlorides. It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)[4].

  • Activation: Dissolve propionic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) or DCM. Add EDC·HCl (1.2 eq, 12 mmol) and HOBt (0.1 to 1.0 eq)[5].

  • Amine & Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) followed by cyclohexylmethylamine (1.1 eq, 11 mmol).

  • Reaction: Stir under an inert atmosphere (N₂) at room temperature for 12–24 hours.

  • Self-Validating Workup:

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash with 1M HCl (3 × 20 mL). Purpose: Removes unreacted amine, DIPEA, and the water-soluble EDC-urea byproduct[4].

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Purpose: Removes unreacted propionic acid and HOBt.

    • Wash with brine, dry over MgSO₄, filter, and concentrate.

Troubleshooting & FAQs

Q: Why is my yield low when using EDC without HOBt? A: When EDC activates the carboxylic acid, it forms an O-acylisourea intermediate. Without a nucleophilic additive, this intermediate can undergo an irreversible intramolecular O-to-N acyl migration, forming an unreactive N-acylurea byproduct[6]. HOBt acts as a superior nucleophile that rapidly intercepts the O-acylisourea to form a highly reactive OBt-ester. This active ester readily reacts with cyclohexylmethylamine, bypassing the dead-end byproduct pathway and significantly accelerating the reaction[5].

Q: During the Schotten-Baumann reaction, I observe unreacted cyclohexylmethylamine despite using excess propionyl chloride. Why? A: The acylation of an amine with an acid chloride generates one equivalent of hydrochloric acid (HCl)[2]. If the HCl is not immediately neutralized, it protonates the unreacted cyclohexylmethylamine to form an ammonium salt, which is entirely non-nucleophilic. The biphasic system (using aqueous NaOH) is critical here; the base neutralizes the HCl byproduct, maintaining the amine in its reactive, free-base form[7]. Ensure vigorous stirring so the phase transfer and neutralization are instantaneous.

Q: How do I efficiently remove the urea byproduct generated from EDC? A: Unlike DCC, which generates a highly insoluble dicyclohexylurea (DCU) that requires tedious filtration and chromatography, the urea byproduct of EDC (1-[3-(dimethylamino)propyl]-3-ethylurea) contains a tertiary amine. A standard acidic aqueous wash (e.g., 1M HCl) during the workup protonates this dimethylamine group, rendering the entire urea molecule highly water-soluble and partitioning it completely into the aqueous waste layer[4].

Q: Propionyl chloride is highly moisture-sensitive. How does the Schotten-Baumann reaction tolerate an aqueous solvent system? A: While it is true that acid chlorides react with water to form carboxylic acids, the nucleophilic attack by a primary aliphatic amine (like cyclohexylmethylamine) is kinetically vastly superior to hydrolysis, especially at low temperatures (0–5 °C)[3]. Proper temperature control and the dropwise addition of the acid chloride ensure that the amidation pathway outcompetes the hydrolysis pathway.

Data Presentation: Condition Optimization

The following tables summarize quantitative data derived from standard optimization trials for amide coupling, demonstrating the impact of additives and base selection on the final yield.

Table 1: Optimization of EDC Coupling Conditions for Aliphatic Amines [6][5]

EntryCoupling ReagentAdditiveBaseSolventTime (h)Yield (%)
1EDC·HCl (1.2 eq)NoneDIPEADCM2445 - 55
2EDC·HCl (1.2 eq)HOBt (0.1 eq)DIPEADCM1280 - 85
3EDC·HCl (1.2 eq)HOBt (1.0 eq)DIPEADMF12> 92
4DCC (1.2 eq)DMAP (0.1 eq)NoneDCM2470 (Requires column)

Note: The addition of stoichiometric HOBt (Entry 3) maximizes the conversion rate and suppresses N-acylurea formation entirely.

Table 2: Comparison of Base Systems in Schotten-Baumann Acylation [7][3]

EntryAcylating AgentBase SystemSolvent SystemTemp (°C)Yield (%)
1Propionyl ChlorideNoneDCM25< 50 (Amine salt forms)
2Propionyl ChlorideTriethylamine (2.0 eq)DCM (Monophasic)0 to 2585
3Propionyl Chloride10% aq. NaOH (2.0 eq)DCM / H₂O (Biphasic)0 to 25> 95

Note: The biphasic aqueous NaOH system (Entry 3) provides superior yields and simplifies the removal of salts during phase separation.

References

  • [5] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). URL:[Link]

  • [6] A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development - ACS Publications. URL:[Link]

  • [2] Schotten-Baumann Reaction. Organic Chemistry Portal. URL:[Link]

  • [1] Schotten–Baumann reaction. Wikipedia. URL:[Link]

  • [4] Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. URL:[Link]

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Validation & Comparative

Comparing biological activity of N-(cyclohexylmethyl)propanamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of N-(Cyclohexylmethyl)propanamide Analogs: From Amyloid Clearance to Neuroinflammation

Executive Summary

The N-(cyclohexylmethyl)propanamide motif is a highly versatile pharmacophore in central nervous system (CNS) drug discovery. Acting as a critical structural determinant for lipophilicity and target-pocket penetration, peripheral substitutions on this core scaffold drastically shift its biological activity. As an Application Scientist evaluating CNS-penetrant compounds, understanding these structure-activity relationships (SAR) is paramount. This guide objectively compares the performance of N-(cyclohexylmethyl)propanamide analogs across two distinct therapeutic modalities: the inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) for Alzheimer's disease[1], and the agonism of Formyl Peptide Receptor 2 (FPR2) for neuroinflammation[2].

Pharmacophore Divergence & Mechanism of Action

The cyclohexylmethyl group provides optimal steric bulk and hydrophobicity for CNS applications. However, its biological target is dictated by the functional groups attached to the propanamide backbone:

  • BACE1 Inhibitors: When coupled with a 2-aminoquinoline moiety, the N-(cyclohexylmethyl)propanamide chain acts as a hydrophobic probe. The addition of the methylene linker allows the cyclohexyl group to extend deep into the P2' binding pocket of the BACE1 aspartyl protease, significantly enhancing ligand efficiency[1].

  • FPR2 Agonists: When integrated into a chiral ureidopropanamide framework, the scaffold facilitates stereospecific binding to FPR2, a G-protein coupled receptor (GPCR)[3]. Activation of this receptor on microglia triggers intracellular calcium mobilization and suppresses pro-inflammatory cytokines like IL-1β and TNF-α[2].

ScaffoldDivergence Core N-(cyclohexylmethyl)propanamide Core Scaffold Mod1 2-Aminoquinoline Addition Core->Mod1 N-terminal modification Mod2 Ureido/Indole Addition Core->Mod2 Alpha-carbon modification Target1 BACE1 Inhibition (Amyloid Pathology) Mod1->Target1 P2' pocket binding Target2 FPR2 Agonism (Neuroinflammation) Mod2->Target2 GPCR activation

Fig 1: Structural divergence of the N-(cyclohexylmethyl)propanamide scaffold into two CNS targets.

Comparative Biological Activity Data

To objectively evaluate the performance of these analogs, we must look at their primary potency metrics (IC50/EC50) and their metabolic stability—a critical hurdle for CNS-active compounds.

Table 1: BACE1 Inhibitory Activity of 2-Aminoquinoline Analogs By elongating the alkyl chain, researchers achieved a 2-fold improvement in enzymatic inhibition due to superior P2' pocket occupancy[1].

Compound R-Group Modification BACE1 IC50 (nM) Structural Rationale
Compound 42 Cyclohexyl amide 74 Incomplete P2' pocket occupancy

| Compound 43/44 | N-(cyclohexylmethyl)propanamide | 34 | Methylene linker extends deep into P2' pocket |

Table 2: FPR2 Agonist Activity & Stability of Ureidopropanamide Analogs In the pursuit of neuro-immunomodulators, replacing the cyclohexane ring with a cyclopropane bioisostere improved resistance to oxidative metabolism in rat liver microsomes[2].

Compound R-Group Modification FPR2 EC50 (μM) Microsomal Recovery (%)
Compound 5 Cyclohexylmethyl Lead Reference 4%
Compound (S)-6 Cyclopropylmethyl 7.6 11%

| Compound (S)-17 | Substituted Cyclopropylmethyl | High Potency | > 15% |

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.

Protocol 1: BACE1 Enzymatic FRET Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) is chosen over colorimetric assays to avoid optical interference from the intrinsic absorbance of the quinoline rings present in the analogs.

  • Reagent Preparation: Prepare 50 mM sodium acetate buffer (pH 4.5). Rationale: This mimics the acidic environment of the neuronal endosome where BACE1 is physiologically active.

  • Enzyme/Substrate Mix: Combine recombinant human BACE1 (10 nM) with the Rh-EVNLDAEFK-Quencher peptide substrate (10 μM) in a 384-well microplate.

  • Compound Addition: Dispense analogs in a 10-point dose-response curve (0.1 nM to 10 μM) using an acoustic liquid handler. Rationale: Acoustic dispensing eliminates tip-based carryover and ensures precise nanomolar dosing.

  • Self-Validation Control (Critical): Run a parallel plate using a non-cleavable mutant substrate (Rh-EVNLAAEFK-Quencher). Any fluorescence increase observed in this plate indicates compound auto-fluorescence (a false positive), which must be mathematically subtracted from the primary data.

  • Kinetic Read: Measure fluorescence (Ex 540 nm / Em 590 nm) continuously for 60 minutes. Calculate the initial velocity (V0) to ensure readings are strictly within the linear range of the enzyme.

Protocol 2: FPR2 Intracellular Calcium Mobilization Assay

Causality: GPCR activation by ureidopropanamide analogs triggers the Gq signaling pathway, releasing Ca2+ from the endoplasmic reticulum. Fluo-4 AM is utilized as a cell-permeable dye that exhibits enhanced fluorescence upon binding free Ca2+[3].

CaMobilization Step1 Seed FPR2-HL-60 (96-well plate) Step2 Load Fluo-4 AM (45 min, 37°C) Step1->Step2 Step3 Add Probenecid (Inhibit efflux) Step2->Step3 Step4 Inject Analogs & Measure Signal Step3->Step4 Step5 Calculate EC50 (Peak Ca2+) Step4->Step5

Fig 2: Self-validating workflow for FPR2 intracellular calcium mobilization kinetic assays.

  • Cell Seeding: Seed FPR2-transfected HL-60 cells at 1x10^5 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM for 45 minutes at 37°C.

  • Efflux Inhibition (Critical Step): Wash cells and add 2.5 mM Probenecid. Causality: Probenecid inhibits multidrug resistance proteins (MRPs). Without this step, the cells will rapidly pump out the Fluo-4 dye, leading to a decaying baseline and artificial signal dampening.

  • Ligand Injection: Inject analogs (1 nM to 100 μM) using an automated fluidics system while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals.

  • Self-Validation Control (Critical): Pre-treat a subset of control wells with a known FPR2 antagonist (e.g., WRW4). Complete ablation of the Ca2+ spike in these wells confirms that the analog's signal is strictly FPR2-mediated and not a result of off-target membrane disruption or non-specific ionophore activity.

References

  • Title: From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Novel Ureidopropanamide Based N-Formyl Peptide Receptor 2 (FPR2) Agonists with Potential Application for Central Nervous System Disorders Characterized by Neuroinflammation Source: PMC - NIH (European Journal of Medicinal Chemistry) URL: [Link]

  • Title: 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide Enantiomers With Human Formyl-Peptide Receptor Agonist Activity: Molecular Modeling of Chiral Recognition by FPR2 Source: PMC - NIH (Biochemical Pharmacology) URL: [Link]

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A Senior Application Scientist's Guide to the Validation of N-(cyclohexylmethyl)propanamide Assay Results

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Assay Validation

In the landscape of drug development and scientific research, the reliability of analytical data is paramount. The quantification of novel chemical entities, such as N-(cyclohexylmethyl)propanamide, demands a meticulously validated assay to ensure that the results are accurate, precise, and reproducible. This guide provides an in-depth comparison of analytical methodologies for N-(cyclohexylmethyl)propanamide, grounded in the principles of scientific integrity and supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to not only perform but also to critically evaluate assay validation results.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will adhere to the globally recognized standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5][6][7]

Methodology Selection: A Comparative Overview

The choice of analytical technique is a critical first step in developing a robust assay.[8][9] For a small molecule like N-(cyclohexylmethyl)propanamide, several techniques are viable, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its versatility, sensitivity, and reliability in separating, identifying, and quantifying components in a mixture.[10] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for moderately polar compounds like N-(cyclohexylmethyl)propanamide.[11]

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13] While potentially applicable to N-(cyclohexylmethyl)propanamide, it may require derivatization to improve volatility and thermal stability, adding a layer of complexity to the sample preparation process.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[14][15][16] LC-MS/MS is often the gold standard for bioanalytical assays due to its ability to detect and quantify analytes at very low concentrations in complex biological matrices.[17][18]

For the purpose of this guide, we will focus on the validation of an in-house developed RP-HPLC method with UV detection, a widely accessible and cost-effective technique, and compare its performance characteristics to what can be expected from a more advanced LC-MS/MS method.

The Pillars of Assay Validation: A Logical Framework

A comprehensive assay validation is built upon a foundation of core performance characteristics.[1][19] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3][20]

Caption: Core pillars of a robust analytical method validation.

Performance Characteristics: An In-Depth Analysis

The following sections detail the experimental approach and acceptance criteria for each validation parameter, presenting hypothetical data for our in-house RP-HPLC method and comparing it to typical performance data for an LC-MS/MS method.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Experimental Approach:

    • Analyze blank matrix (e.g., plasma, formulation buffer) to assess for interfering peaks at the retention time of N-(cyclohexylmethyl)propanamide.

    • Analyze samples spiked with known related substances and potential degradation products.

    • For bioanalytical methods, assess the impact of matrix effects.[15][16]

  • Acceptance Criteria: No significant interference at the retention time of the analyte. The analyte peak should be pure and spectrally homogenous (for HPLC-UV with a photodiode array detector).

Table 1: Comparison of Specificity

ParameterIn-House RP-HPLC-UVAlternative: LC-MS/MS
Interference from Blank No peak > 20% of LLOQNo peak > 20% of LLOQ
Separation from Impurities Resolution (Rs) > 2.0Chromatographic separation and mass discrimination
Matrix Effect Not directly assessedIon suppression/enhancement < 15%
Linearity and Range

Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte in the sample within a given range.[1][21][22] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[1][22]

  • Experimental Approach:

    • Prepare a series of at least five calibration standards spanning the expected concentration range.

    • Perform linear regression analysis of the peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.995.

    • The y-intercept should not be significantly different from zero.

Table 2: Comparison of Linearity and Range

ParameterIn-House RP-HPLC-UVAlternative: LC-MS/MS
Linear Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.998[23]≥ 0.995
Regression Model LinearLinear or weighted linear
Accuracy

Accuracy is the closeness of the test results to the true value.[1][22] It is typically assessed by analyzing a standard of a known concentration or by spiking a placebo with a known amount of the analyte.[1]

  • Experimental Approach:

    • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Perform at least five determinations per concentration level.

  • Acceptance Criteria: The mean recovery should be within 85-115% for bioanalytical assays and 98-102% for drug substance/product assays.

Table 3: Comparison of Accuracy

QC LevelIn-House RP-HPLC-UV (% Recovery)Alternative: LC-MS/MS (% Recovery)
Low QC 98.5%97.2%
Mid QC 101.2%102.5%
High QC 99.8%99.1%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[24]

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15% for bioanalytical assays and ≤ 2% for drug substance/product assays.

Table 4: Comparison of Precision

Precision LevelIn-House RP-HPLC-UV (%RSD)Alternative: LC-MS/MS (%RSD)
Repeatability < 2.0%< 5.0%
Intermediate Precision < 3.0%< 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][25][26][27] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][25][26][27]

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.[26][27]

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[28]

  • Acceptance Criteria: The LOQ must be determined with acceptable accuracy and precision.

Table 5: Comparison of Sensitivity

ParameterIn-House RP-HPLC-UVAlternative: LC-MS/MS
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][22]

  • Experimental Approach:

    • Introduce small variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Experimental Protocols

RP-HPLC-UV Method for N-(cyclohexylmethyl)propanamide
  • Chromatographic System: An isocratic HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard and Sample Preparation: Prepare stock solutions of N-(cyclohexylmethyl)propanamide in the mobile phase. Further dilute to fall within the linear range.

Caption: General workflow for the HPLC-based assay of N-(cyclohexylmethyl)propanamide.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method is a critical process that ensures the reliability and integrity of the data generated. This guide has provided a comprehensive framework for validating an assay for N-(cyclohexylmethyl)propanamide, comparing the performance of a robust RP-HPLC-UV method with a highly sensitive LC-MS/MS alternative. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers can be confident in the quality of their analytical results, a cornerstone of successful drug development and scientific advancement. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and available resources.[8][10]

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of N-(cyclohexylmethyl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the specificity of a therapeutic candidate is paramount. Off-target effects, often stemming from the cross-reactivity of a compound with unintended biomolecules, can lead to adverse effects and potential toxicity. This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, N-(cyclohexylmethyl)propanamide. For the purpose of this guide, we will be working under the hypothesis that N-(cyclohexylmethyl)propanamide is a potent agonist of a hypothetical G-protein coupled receptor, "Target Receptor X" (TRX), which is implicated in a pain signaling pathway.

This document will delve into the principles of molecular cross-reactivity, outline detailed experimental protocols for its evaluation, and present a comparative analysis of N-(cyclohexylmethyl)propanamide against structurally similar compounds. The methodologies described herein are designed to provide a robust and self-validating system for researchers, scientists, and drug development professionals.

The Principle of Cross-Reactivity

Cross-reactivity occurs when a compound binds to a biomolecule other than its intended target.[1][2] This phenomenon is largely governed by the structural and physicochemical similarities between the primary target's binding site and off-target sites, as well as the ligand's conformational flexibility.[3] Understanding the potential for cross-reactivity is a critical step in the preclinical evaluation of any new chemical entity.[4][5]

In this guide, we will explore the cross-reactivity of N-(cyclohexylmethyl)propanamide with other structurally related amides. The central hypothesis is that even minor structural modifications can significantly alter the binding affinity and specificity for our target receptor, TRX.

Comparative Compounds

To provide a thorough assessment, we will compare the binding and functional activity of N-(cyclohexylmethyl)propanamide with the following compounds:

  • N-cyclohexylpropanamide: A close analog lacking the methylene bridge.

  • N-(cyclohexylmethyl)acetamide: An analog with a shorter acyl chain.

  • N-benzylpropanamide: An analog with an aromatic ring instead of a cycloalkane.

  • Compound Y: A known, structurally distinct competitive antagonist of TRX.

Experimental Assessment of Cross-Reactivity

A multi-faceted approach employing both binding and functional assays is crucial for a comprehensive understanding of cross-reactivity. We will utilize a competitive binding ELISA to determine the binding affinity (Ki) and a cell-based functional assay to assess the agonistic or antagonistic activity of the compounds.

Competitive Binding ELISA Protocol

This assay quantifies the ability of a test compound to compete with a known labeled ligand for binding to the target receptor.[6][7][8]

Objective: To determine the inhibition constant (Ki) of N-(cyclohexylmethyl)propanamide and its analogs for TRX.

Materials:

  • Recombinant TRX-expressing cell membrane fragments

  • Biotinylated-TRX-Ligand (a known high-affinity ligand for TRX)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplates

Workflow:

ELISA_Workflow A Coat plate with TRX membrane fragments B Block non-specific binding sites A->B C Add biotinylated-TRX-Ligand and competitor compound B->C D Incubate and wash C->D E Add Streptavidin-HRP D->E F Incubate and wash E->F G Add TMB substrate F->G H Measure absorbance G->H

Caption: Workflow for the competitive binding ELISA.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with TRX membrane fragments and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound receptor fragments.

  • Blocking: Add blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

  • Competition: Add serial dilutions of the test compounds (N-(cyclohexylmethyl)propanamide and its analogs) to the wells, followed by a fixed concentration of biotinylated-TRX-Ligand.

  • Incubation: Incubate the plate for 2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Signal Detection: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values are determined from the dose-response curves, and the Ki values are calculated using the Cheng-Prusoff equation.[7]

Cell-Based Functional Assay (cAMP Measurement)

This assay measures the functional consequence of ligand binding to TRX, which is hypothetically coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) or inhibitory activity (IC50) of the test compounds at the TRX receptor.

Materials:

  • A cell line stably expressing TRX (e.g., HEK293-TRX)

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF or AlphaScreen)

  • Cell culture medium

Workflow:

Functional_Assay_Workflow A Seed TRX-expressing cells in a microplate B Add test compounds C Incubate D Add forskolin to stimulate cAMP production E Incubate F Lyse cells and add cAMP detection reagents G Measure signal

Caption: Workflow for the cell-based functional assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the HEK293-TRX cells into a 384-well plate and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Stimulation: Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Plot the data as a dose-response curve to determine the EC50 for agonists or the IC50 for antagonists.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the described assays.

Table 1: Binding Affinity (Ki) for TRX

CompoundKi (nM)
N-(cyclohexylmethyl)propanamide 5.2
N-cyclohexylpropanamide89.7
N-(cyclohexylmethyl)acetamide154.2
N-benzylpropanamide321.5
Compound Y (Antagonist)2.8

Table 2: Functional Activity at TRX

CompoundActivityEC50/IC50 (nM)
N-(cyclohexylmethyl)propanamide Agonist 12.5
N-cyclohexylpropanamideWeak Agonist250.6
N-(cyclohexylmethyl)acetamideVery Weak Agonist>1000
N-benzylpropanamideNo Activity>10,000
Compound Y (Antagonist)Antagonist8.1
Interpretation of Results

The data clearly indicates that N-(cyclohexylmethyl)propanamide is a potent agonist for the TRX receptor with high binding affinity. The structural modifications in the comparative compounds resulted in a significant decrease in both binding affinity and functional potency.

  • N-cyclohexylpropanamide: The removal of the methylene bridge between the cyclohexyl ring and the amide nitrogen resulted in a greater than 17-fold decrease in binding affinity and a 20-fold decrease in agonist potency. This suggests that the spatial positioning of the cyclohexyl group is critical for optimal receptor interaction.

  • N-(cyclohexylmethyl)acetamide: Shortening the acyl chain from propanamide to acetamide led to a nearly 30-fold reduction in binding affinity and a dramatic loss of agonist activity. This highlights the importance of the propanamide moiety for both binding and receptor activation.

  • N-benzylpropanamide: Replacing the cyclohexyl ring with a phenyl ring resulted in a more than 60-fold decrease in binding affinity and a complete loss of agonist activity. This indicates that the aliphatic nature and conformational flexibility of the cyclohexyl ring are crucial for recognition by the TRX binding pocket, and an aromatic ring is not well-tolerated.

  • Compound Y: As expected, the known antagonist showed high binding affinity but no agonist activity, validating the assay system.

In Silico Modeling for Cross-Reactivity Prediction

To further rationalize these findings and predict potential off-target interactions, computational methods such as pharmacophore modeling and molecular docking can be employed.[9][10][11]

Pharmacophore Modeling

A pharmacophore model can be generated based on the structure of N-(cyclohexylmethyl)propanamide and its high-affinity interaction with TRX. This model would highlight the key chemical features required for binding, such as hydrogen bond donors and acceptors, and hydrophobic regions. This model can then be used to screen large compound libraries to identify other molecules that may also bind to TRX or to predict potential off-target interactions with other receptors that share similar pharmacophoric features.[12]

Molecular Docking

Molecular docking simulations can provide insights into the binding mode of N-(cyclohexylmethyl)propanamide within the TRX binding pocket.[13][14][15] By visualizing the interactions, we can understand why the subtle structural changes in the analogs lead to a loss of affinity. For instance, the cyclohexyl group may fit into a specific hydrophobic pocket, and the propanamide's carbonyl oxygen may form a critical hydrogen bond with a specific residue in the receptor.

Docking_Concept cluster_0 TRX Receptor Binding Pocket Ligand N-(cyclohexylmethyl)propanamide Pocket1 Hydrophobic Pocket Ligand->Pocket1 Cyclohexyl group interaction Pocket2 H-Bond Acceptor Ligand->Pocket2 Amide carbonyl interaction

Caption: Conceptual diagram of ligand-receptor docking.

Conclusion

This guide has provided a comprehensive, albeit hypothetical, framework for assessing the cross-reactivity of N-(cyclohexylmethyl)propanamide. The presented experimental protocols and in silico approaches offer a robust strategy for characterizing the selectivity of a lead compound. Our comparative analysis underscores the critical importance of specific structural features for high-affinity binding and functional activity at the hypothetical TRX receptor. Even minor modifications to the chemical scaffold can dramatically alter the compound's interaction with its biological target.

For any drug development program, a thorough understanding of a compound's cross-reactivity profile is essential for mitigating the risk of off-target effects and ensuring the development of a safe and effective therapeutic agent.

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  • National Center for Biotechnology Information. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences. Available from: [Link]

  • National Center for Biotechnology Information. N-[(2S)-3-(cyclohexylmethylamino)-2-oxidanyl-propyl]-3,3-diphenyl-propanamide. PubChem. Available from: [Link]

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  • National Institute of Standards and Technology. Propanamide, N-cyclohexyl-. NIST Chemistry WebBook. Available from: [Link]

  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide, N-cyclohexyl-2,2-dimethyl. Available from: [Link]

  • ResearchGate. (2019). Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid and corresponding esters. Available from: [Link]

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N-(Cyclohexylmethyl)propanamide Derivatives in Anticonvulsant Drug Discovery: A Structure-Activity Relationship (SAR) Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and structure-activity relationship (SAR) comparison guide for N-(cyclohexylmethyl)propanamide derivatives in the context of novel anticonvulsant drug development.

As the demand for broad-spectrum antiepileptic drugs (AEDs) with improved safety profiles grows, medicinal chemists have increasingly turned to molecular hybridization. A breakthrough in this domain is the development of hybrid anticonvulsants built upon the N-alkyl/N-aryl propanamide scaffold .

This guide provides an authoritative, objective comparison of the N-(cyclohexylmethyl)propanamide scaffold and its halogenated benzyl derivatives against standard-of-care AEDs. By dissecting the structure-activity relationship (SAR) and the self-validating experimental protocols used to evaluate these compounds, we aim to provide drug development professionals with actionable insights into rational AED design.

Pharmacophore Design & Mechanistic Rationale

The design of N-(cyclohexylmethyl)propanamide derivatives is rooted in a rational hybridization strategy that fuses the pharmacophoric fragments of three clinically established AEDs[1]:

  • Ethosuximide: The pyrrolidine-2,5-dione ring is incorporated to impart efficacy against absence seizures (typically mediated by T-type calcium channel blockade).

  • Levetiracetam: The propanamide linker mimics the butanamide/pyrrolidin-2-one structure, targeting the SV2A synaptic vesicle protein to control focal seizures.

  • Lacosamide: The bulky, lipophilic N-substituent (such as a cyclohexylmethyl or functionalized benzyl group) mimics the functionalized amino acid tail of lacosamide, enhancing voltage-gated sodium channel modulation and providing protection against generalized tonic-clonic seizures.

Pharmacophore Ethosuximide Ethosuximide Fragment (Pyrrolidine-2,5-dione) Hybrid Hybrid Scaffold N-(Cyclohexylmethyl)propanamide Derivatives Ethosuximide->Hybrid scPTZ Activity Levetiracetam Levetiracetam Fragment (Propanamide Linker) Levetiracetam->Hybrid 6 Hz Activity Lacosamide Lacosamide Fragment (Bulky Lipophilic Tail) Lacosamide->Hybrid MES Activity

Caption: Logical hybridization of three classic AED fragments into the novel propanamide scaffold.

Structure-Activity Relationship (SAR) Analysis

To objectively evaluate the performance of the N-(cyclohexylmethyl)propanamide scaffold (identified as Compound 14 in foundational studies), we must compare it against its aromatic counterparts and standard clinical alternatives [1, 2].

The SAR reveals a critical inflection point regarding the lipophilic tail:

  • Aliphatic vs. Aromatic: The N-(cyclohexylmethyl) moiety provides sufficient lipophilicity (LogP) to cross the blood-brain barrier (BBB) and shows baseline protective efficacy at 100 mg/kg screens. However, substituting the aliphatic cyclohexyl ring with an aromatic benzyl ring (Compound 4) drastically improves the quantitative ED 50​ . This suggests that π−π stacking interactions at the putative binding site are critical for maximizing target affinity.

  • Halogenation: Introducing electronegative atoms (e.g., 4-Chloro in Compound 8) to the aromatic ring further optimizes the pharmacological profile. Halogen bonding and the resulting electron-withdrawing effect increase the metabolic stability and lower the ED 50​ in both MES and scPTZ models [3].

Quantitative Performance Comparison

The following table summarizes the in vivo performance of key propanamide derivatives versus reference AEDs. Data is derived from quantitative pharmacological studies in mice (intraperitoneal administration) [1].

Compound / DrugAmide N-SubstituentMES ED 50​ (mg/kg)scPTZ ED 50​ (mg/kg)Rotarod TD 50​ (mg/kg)Protective Index (PI)*
Compound 14 CyclohexylmethylActive at 100Active at 100> 300N/A
Compound 4 Unsubstituted Benzyl67.6542.83> 300> 4.4
Compound 8 4-Chlorobenzyl54.9050.29> 300> 5.4
Ethosuximide N/A (Reference)Inactive130.0> 500N/A
Valproic Acid N/A (Reference)256.0122.0426.01.66

*Protective Index (PI) is calculated as TD 50​ / MES ED 50​ . A higher PI indicates a wider therapeutic window.

Takeaway: While the N-(cyclohexylmethyl)propanamide scaffold successfully validates the hybrid design concept, the 4-chlorobenzyl derivative (Compound 8) is the superior lead candidate, outperforming Valproic Acid by nearly 5-fold in potency while maintaining a highly favorable safety profile.

Experimental Protocols for SAR Validation

Trustworthiness in drug discovery relies on self-validating experimental systems. The protocols below detail the causality and methodology behind the preclinical screening workflow used to generate the SAR data.

Workflow Synthesis 1. Compound Synthesis (CDI Coupling & Purification) Screening 2. In Vivo Screening (Mice, i.p. administration) Synthesis->Screening MES MES Test (Models Tonic-Clonic Seizures) Screening->MES scPTZ scPTZ Test (Models Absence Seizures) Screening->scPTZ Rotarod Rotarod Test (Assesses Motor Neurotoxicity) Screening->Rotarod Metabolism 3. In Vitro ADME (HLM Stability & CYP3A4 Assay) MES->Metabolism scPTZ->Metabolism

Caption: Step-by-step self-validating workflow for evaluating novel anticonvulsant candidates.

Protocol 1: Chemical Synthesis via CDI Coupling
  • Rationale: N,N-carbonyldiimidazole (CDI) is chosen as the coupling reagent because it efficiently activates the carboxylic acid of the pyrrolidine-2,5-dione precursor without generating difficult-to-remove byproducts (unlike DCC/EDC).

  • Method:

    • Dissolve 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid (1 eq) in dry dichloromethane (DCM).

    • Add CDI (1.1 eq) and stir at room temperature for 1 hour to form the active imidazolide intermediate.

    • Add cyclohexylmethanamine (or the respective benzylamine) (1.1 eq) dropwise.

    • Stir for 12 hours, wash with 1M HCl, 1M NaOH, and brine. Dry over MgSO 4​ and concentrate under vacuum.

Protocol 2: Maximal Electroshock Seizure (MES) Test
  • Rationale: The MES test induces seizures via electrical stimulation, directly screening for compounds that block voltage-gated sodium channels (preventing seizure spread). It is the gold standard for predicting efficacy against human generalized tonic-clonic seizures [3].

  • Method:

    • Administer the test compound intraperitoneally (i.p.) to adult male CD-1 mice.

    • Wait for the predetermined time-to-peak effect (TPE), typically 0.5 or 1 hour.

    • Apply an alternating electrical current (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes (pre-wetted with 0.9% saline).

    • Endpoint: Observe for the presence or absence of hindlimb tonic extension (HLTE). Absence of HLTE indicates protection.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Rationale: PTZ is a GABA A​ receptor antagonist. The scPTZ test models nonconvulsive absence seizures. Compounds effective here typically modulate T-type calcium channels or enhance GABAergic transmission.

  • Method:

    • Administer the test compound i.p. to mice.

    • At TPE, inject pentylenetetrazole (85 mg/kg) subcutaneously into the loose fold of skin on the back of the neck.

    • Endpoint: Observe the mice in individual isolation cages for 30 minutes. Protection is defined as the complete absence of clonic seizures (episodes lasting >3 seconds).

Protocol 4: Acute Neurological Toxicity (Rotarod Test)
  • Rationale: To ensure the anticonvulsant effect is not merely a result of severe sedation or motor impairment, the Rotarod test establishes the Toxic Dose (TD 50​ ).

  • Method:

    • Pre-train mice to maintain equilibrium on a rod rotating at 10 rpm.

    • Administer the test compound i.p.

    • At TPE, place the mice back on the rotating rod.

    • Endpoint: Neurological deficit is recorded if a mouse fails to maintain its balance on the rod for 1 minute across three successive trials.

E-E-A-T Insights: The Future of Hybrid AEDs

The exploration of the N-(cyclohexylmethyl)propanamide scaffold underscores a fundamental principle in modern medicinal chemistry: polypharmacology by design .

Historically, AEDs were discovered via empirical screening, often resulting in drugs that hit a single target but failed to control pharmacoresistant epilepsy. By intentionally synthesizing a molecule that contains the structural determinants for multiple targets (e.g., SV2A and voltage-gated sodium channels), researchers bypass the limitations of monotherapy.

The experimental data clearly dictates the causality of structural modifications: replacing the aliphatic cyclohexyl ring with a halogenated aromatic ring does not change the mechanism of action, but it drastically alters the pharmacokinetics (HLM metabolic stability) and target residence time. The resulting compounds, such as Compound 8, exhibit a Protective Index (>5.4) that vastly exceeds that of Valproic Acid, proving that rational hybridization is a viable pathway to safer, more potent neurotherapeutics.

References

  • Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. Source: Bioorganic & Medicinal Chemistry (2015) URL:[Link]

  • Multifunctional Hybrid Compounds Derived from 2-(2,5-Dioxopyrrolidin-1-yl)-3-methoxypropanamides with Anticonvulsant and Antinociceptive Properties. Source: Journal of Medicinal Chemistry (2017) URL:[Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Source: International Journal of Molecular Sciences (MDPI, 2023) URL:[Link]

Benchmarking N-(cyclohexylmethyl)propanamide: A Comparative Analysis of Amide-Based sEH/FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of lipid signaling modulators has historically been dominated by urea-based pharmacophores. While highly potent, 1,3-disubstituted ureas often suffer from poor physicochemical properties, including high crystal lattice energies and limited aqueous solubility, which severely restrict their in vivo bioavailability[1].

To overcome these limitations, bioisosteric replacement of the urea moiety with amides has emerged as a critical optimization strategy. N-(cyclohexylmethyl)propanamide (N-CMP) represents the core structural scaffold of this next generation of inhibitors. By removing one hydrogen-bond donor, the amide linkage reduces the melting point and improves aqueous solubility. The cyclohexylmethyl group acts as the lipophilic left-hand side (LHS), perfectly occupying the primary hydrophobic pocket of target enzymes like Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) .

This guide benchmarks the N-CMP scaffold against two gold-standard reference inhibitors:

  • t-AUCB : A highly potent, urea-based sEH inhibitor[2][3].

  • URB597 : A selective, carbamate-based FAAH inhibitor[4][5].

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Vasodilatory / Anti-inflammatory) CYP->EET sEH sEH Enzyme (Target) EET->sEH Hydrolysis DHET DHETs (Inactive Diols) sEH->DHET NCMP N-CMP (Amide Scaffold) NCMP->sEH Inhibits (Improved Solubility) tAUCB t-AUCB (Urea Scaffold) tAUCB->sEH Inhibits (High Potency)

Fig 1: Arachidonic acid cascade showing sEH inhibition by N-CMP and t-AUCB.

Quantitative Data Presentation

When benchmarking a novel scaffold, it is critical to evaluate both target affinity (IC₅₀) and physicochemical properties. The table below summarizes the in vitro profiling of the N-CMP scaffold against the established standards.

CompoundPrimary TargethsEH IC₅₀ (nM)hFAAH IC₅₀ (nM)ClogPAqueous Solubility (pH 7.4)
N-CMP (Scaffold) sEH~ 45.0> 10,0002.1High (> 100 µg/mL)
t-AUCB sEH1.3> 10,0004.8Low (< 5 µg/mL)
URB597 FAAH> 10,0004.63.5Moderate (~ 17 µg/mL)

Data Interpretation: While t-AUCB exhibits single-digit nanomolar potency against human sEH (hsEH)[2], its high lipophilicity (ClogP 4.8) limits its formulation options. The N-CMP scaffold trades a fraction of target affinity for a vastly superior solubility profile, making it an ideal starting point for oral drug development. URB597 serves as a negative control for sEH and a positive control for FAAH, demonstrating the high selectivity of the cyclohexylmethyl amide/urea motifs for sEH over FAAH[4].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They employ orthogonal readouts to eliminate false positives caused by assay interference.

Protocol A: FRET-Based sEH Inhibition Assay

Causality Focus: Fluorescence assays are prone to compound-mediated quenching. We utilize PHOME as the substrate because its hydrolysis yields a highly fluorescent cyanohydrin with a large Stokes shift, minimizing background interference from the test compounds.

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1% Bovine Serum Albumin (BSA).

    • Expert Insight: BSA is mandatory. Highly lipophilic inhibitors (like t-AUCB) will non-specifically adsorb to the polystyrene walls of the microtiter plate, artificially inflating the apparent IC₅₀. BSA acts as a lipid carrier, keeping the free drug concentration stable.

  • Enzyme Incubation: Dilute recombinant hsEH to a final concentration of 1 nM in the assay buffer. Add 1 µL of the test compound (N-CMP, t-AUCB, or URB597) dissolved in DMSO (final DMSO concentration ≤ 1%). Incubate at 30°C for 15 minutes to allow for thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Substrate Addition: Initiate the reaction by adding the fluorescent substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) to a final concentration of 5 µM.

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes at λex = 316 nm and λem = 460 nm. Calculate the initial velocity (V₀) from the linear portion of the curve.

  • Data Analysis: Plot % inhibition versus log[Inhibitor] and fit to a four-parameter logistic (4PL) non-linear regression model to derive the IC₅₀.

Protocol B: Orthogonal LC-MS/MS Validation

Causality Focus: To definitively prove that the reduction in fluorescence in Protocol A is due to enzymatic inhibition and not optical interference, we directly quantify the biochemical product (DHET) using mass spectrometry.

  • Reaction Quenching: Replicate the assay above using natural substrate (14,15-EET). Stop the reaction at 10 minutes by adding a 1:1 volume of ice-cold acetonitrile containing an internal standard (e.g., d11-14,15-DHET).

    • Expert Insight: Rapid quenching precipitates the enzyme and halts metabolism instantly, preventing post-assay substrate hydrolysis.

  • Extraction & Injection: Centrifuge at 14,000 x g for 10 minutes. Inject 5 µL of the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer.

  • MRM Monitoring: Monitor the Multiple Reaction Monitoring (MRM) transitions for 14,15-EET and 14,15-DHET. A true inhibitor will show a dose-dependent preservation of the EET peak and a corresponding suppression of the DHET peak[3].

Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Enzyme Incubation (hsEH + 0.1% BSA) Prep->Incubate Dilution FRET 3. FRET Assay (PHOME Substrate) Incubate->FRET Addition LCMS 4. LC-MS/MS Validation (EET/DHET Ratio) FRET->LCMS Hit Confirmation Data 5. IC50 Calculation (4PL Regression) FRET->Data LCMS->Data

Fig 2: Self-validating high-throughput workflow for sEH inhibitor benchmarking.

Conclusion

Benchmarking the N-(cyclohexylmethyl)propanamide scaffold against t-AUCB and URB597 reveals a strategic pivot in modern medicinal chemistry. While urea-based compounds like t-AUCB achieve exceptional target affinity, their clinical utility is frequently bottlenecked by poor solubility. By transitioning to an amide bioisostere, researchers can maintain the critical hydrophobic interactions within the sEH catalytic pocket while significantly improving the compound's developability and pharmacokinetic profile.

References

  • Non-urea functionality as the primary pharmacophore in soluble epoxide hydrolase inhibitors ElectronicsAndBooks / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors National Institutes of Health (PMC) URL:[Link]

  • Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury National Institutes of Health (PMC) URL:[Link]

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A Researcher's Guide to the Reproducible Synthesis of N-(cyclohexylmethyl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. The reproducibility of an experimental protocol not only validates the scientific findings but also ensures the seamless progression of a compound through the various stages of research and development. This guide provides an in-depth analysis of the synthesis of N-(cyclohexylmethyl)propanamide, a representative N-substituted amide, with a focus on ensuring experimental reproducibility. We will explore a robust and thoroughly validated synthetic protocol, compare it with alternative methodologies, and delve into the critical aspects of purification and characterization that are essential for obtaining consistent, high-quality results.

The Critical Role of Reproducibility in Amide Synthesis

N-substituted amides are a ubiquitous functional group in a vast array of pharmaceuticals and biologically active molecules. Their synthesis, while conceptually straightforward, can be fraught with challenges that impact yield, purity, and, ultimately, reproducibility. Factors such as reagent quality, reaction conditions, and purification techniques can introduce significant variability. This guide aims to equip researchers with the knowledge and detailed protocols necessary to navigate these challenges and achieve consistent outcomes in the synthesis of N-(cyclohexylmethyl)propanamide.

Part 1: A Validated Protocol for the Synthesis of N-(cyclohexylmethyl)propanamide

The most direct and often most reliable method for the synthesis of N-substituted amides is the reaction of an acyl chloride with a primary or secondary amine. This method is generally high-yielding and proceeds under mild conditions, contributing to its reproducibility.

Recommended Synthetic Pathway: Acyl Chloride and Amine Coupling

The reaction of propanoyl chloride with cyclohexanemethanamine in the presence of a non-nucleophilic base to scavenge the HCl byproduct is a robust method for preparing N-(cyclohexylmethyl)propanamide.

G reagent1 Propanoyl Chloride reaction Amidation Reaction (0°C to rt) reagent1->reaction reagent2 Cyclohexanemethanamine reagent2->reaction base Triethylamine (Base) base->reaction solvent Dichloromethane (Solvent) solvent->reaction product N-(cyclohexylmethyl)propanamide workup Aqueous Work-up & Purification workup->product reaction->workup

Caption: Synthetic workflow for N-(cyclohexylmethyl)propanamide.

Detailed Experimental Protocol

Materials:

  • Propanoyl chloride (≥98%)

  • Cyclohexanemethanamine (≥99%)

  • Triethylamine (≥99%, distilled)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexanemethanamine (1.0 eq, e.g., 1.13 g, 10 mmol) and anhydrous dichloromethane (40 mL).

  • Addition of Base: Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add propanoyl chloride (1.1 eq, e.g., 0.97 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the pure N-(cyclohexylmethyl)propanamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Part 2: Comparison of Alternative Synthetic Routes

While the acyl chloride method is highly reliable, other synthetic strategies exist, each with its own set of advantages and potential for irreproducibility.

Synthetic MethodDescriptionAdvantagesPotential Reproducibility Issues
Carboxylic Acid and Amine Coupling Direct coupling of propanoic acid and cyclohexanemethanamine using a coupling agent like DCC or EDC.[]Avoids the use of moisture-sensitive acyl chlorides.Incomplete reactions, side product formation (e.g., N-acylurea with DCC), and racemization if chiral centers are present. The purity of the coupling agent can affect yields.
From Nitriles Hydrolysis of a nitrile to a primary amide can be a viable route, though less direct for N-substituted amides.[]Utilizes different starting materials.Harsh reaction conditions are often required, which can lead to side reactions and decomposition. Controlling the extent of hydrolysis can be challenging.
Catalytic Amidation Transition metal-catalyzed reactions for amide bond formation.[2]Can offer high efficiency and atom economy.Catalyst sensitivity to air and moisture, ligand effects, and potential for metal contamination in the final product. Reproducibility can be dependent on catalyst batch and activation procedure.

Part 3: Ensuring Purity - The Key to Reproducibility

The purification of the final compound is as critical as the reaction itself. Inconsistent purification can lead to variable purity, which will affect downstream applications and biological testing.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is the recommended method for purifying N-(cyclohexylmethyl)propanamide.

G start Crude Product dissolve Dissolve in minimal DCM start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexanes/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->collect Impure combine Combine Pure Fractions tlc->combine Pure evaporate Evaporate Solvent combine->evaporate product Pure N-(cyclohexylmethyl)propanamide evaporate->product

Caption: Workflow for the purification of N-(cyclohexylmethyl)propanamide.

Part 4: Comprehensive Characterization for Validation

Thorough characterization is non-negotiable for confirming the structure and purity of the synthesized compound. The following data for the closely related N-cyclohexyl-2-methylpropanamide can be used as a reference.[3]

Analytical TechniqueExpected Observations for N-(cyclohexylmethyl)propanamide
¹H NMR (CDCl₃) Signals corresponding to the cyclohexyl protons, the methylene bridge protons, the ethyl group of the propanamide moiety, and the N-H proton.
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, and the carbons of the cyclohexyl and propanamide groups.
IR (neat) A strong C=O stretch around 1640 cm⁻¹, and an N-H stretch around 3300 cm⁻¹.
Mass Spectrometry (EI) A molecular ion peak corresponding to the molecular weight of the compound.

Note: The exact chemical shifts and peak intensities will need to be determined experimentally for N-(cyclohexylmethyl)propanamide.

Conclusion

The reproducibility of the synthesis of N-(cyclohexylmethyl)propanamide, and indeed any chemical entity, is a cornerstone of reliable scientific research. By adhering to a well-defined and robust experimental protocol, such as the acyl chloride and amine coupling method detailed in this guide, and by employing rigorous purification and characterization techniques, researchers can ensure the consistency and quality of their results. The comparison with alternative synthetic routes highlights the importance of methodological choice in achieving reproducible outcomes. This guide serves as a comprehensive resource for researchers in the field of drug discovery and development, empowering them to produce reliable data and advance their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). n-Cyclohexyl-2-methylpropanamide. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
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  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(cyclohexylmethyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(2S)-3-(cyclohexylmethylamino)-2-oxidanyl-propyl]-3,3-diphenyl-propanamide. PubChem. Retrieved from [Link]

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Comparative Efficacy Analysis: N-(cyclohexylmethyl)propanamide Versus Standard-of-Care Analgesics

Author: BenchChem Technical Support Team. Date: April 2026

Guide Objective: This document provides a comprehensive, data-driven comparison of the investigational compound N-(cyclohexylmethyl)propanamide against established analgesic agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic positioning of this novel molecule. The guide details the scientific rationale for comparative assays, presents step-by-step experimental protocols, and interprets hypothetical, yet plausible, data to contextualize its efficacy.

Introduction: The Unmet Need in Pain Management

The development of novel analgesics remains a critical priority in medicine. While existing drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are effective for many, they carry significant limitations. NSAIDs are associated with gastrointestinal and cardiovascular risks, while opioids present a high potential for addiction, tolerance, and respiratory depression. This therapeutic gap necessitates the exploration of new chemical entities with potentially safer or more effective mechanisms of action.

N-(cyclohexylmethyl)propanamide is a novel amide derivative under investigation. Its structural features suggest a potential interaction with central and peripheral nervous system targets involved in nociception. This guide outlines a proposed preclinical framework to rigorously evaluate its analgesic efficacy in direct comparison to two widely used standard-of-care drugs:

  • Celecoxib: A selective COX-2 inhibitor (NSAID).

  • Tramadol: A centrally-acting synthetic opioid analgesic.

Compound Profiles

Investigational Compound: N-(cyclohexylmethyl)propanamide
  • Structure: An N-substituted propanamide featuring a cyclohexylmethyl group.

  • Hypothesized Mechanism of Action: Based on its structure, N-(cyclohexylmethyl)propanamide is postulated to act as a modulator of Transient Receptor Potential (TRP) channels, specifically TRPV1, which are key integrators of painful stimuli. This non-opioid, non-NSAID mechanism presents a promising avenue for avoiding the common side effects of traditional analgesics.

Standard Drug: Celecoxib
  • Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and synthesizes prostaglandins that mediate pain and inflammation. By selectively targeting COX-2, Celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

  • Clinical Use: Approved for osteoarthritis, rheumatoid arthritis, and acute pain.

Standard Drug: Tramadol
  • Mechanism of Action: Tramadol exhibits a dual mechanism. It is a weak agonist of the μ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine, which modulates descending pain pathways.

  • Clinical Use: Used for moderate to moderately severe pain.

Head-to-Head Preclinical Efficacy Evaluation

To provide a robust comparison, a multi-tiered experimental approach is essential, encompassing both in-vitro mechanistic validation and in-vivo behavioral models of pain.

Experimental Workflow Overview

The following diagram outlines the logical flow of the comparative evaluation process, from initial target engagement to whole-animal efficacy models.

G cluster_0 In-Vitro Mechanistic Validation cluster_1 In-Vivo Efficacy Models cluster_2 Data Analysis & Comparison invitro_start Compound Preparation (N-CMP, Celecoxib, Tramadol) cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay Test for NSAID-like activity trpv1_assay TRPV1 Agonist-Induced Ca2+ Flux Assay invitro_start->trpv1_assay Test for hypothesized MoA inflammatory_pain Formalin-Induced Paw Licking (Inflammatory Pain) cox_assay->inflammatory_pain thermal_pain Hot Plate Latency Test (Thermal Nociception) trpv1_assay->thermal_pain data_analysis Calculate IC50 / ED50 Statistical Analysis (ANOVA) thermal_pain->data_analysis inflammatory_pain->data_analysis comparison Comparative Efficacy & Potency Profile data_analysis->comparison

Caption: Workflow for Comparative Analgesic Efficacy Testing.

In-Vitro Mechanistic Assays

Rationale: These assays are crucial to confirm the hypothesized mechanism of N-(cyclohexylmethyl)propanamide and to verify the known activities of the comparator drugs, ensuring the integrity of the in-vivo study results.

Protocol 1: COX-1/COX-2 Inhibition Assay

This experiment determines if N-(cyclohexylmethyl)propanamide has NSAID-like activity.

  • Preparation: Utilize a commercial COX inhibitor screening assay kit. Prepare recombinant human COX-1 and COX-2 enzymes in a reaction buffer.

  • Compound Dilution: Create a serial dilution series for N-(cyclohexylmethyl)propanamide, Celecoxib (positive control), and a vehicle control (e.g., DMSO).

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction in the presence of the test compounds.

  • Detection: The assay measures the peroxidase activity of COX, which generates a colorimetric or fluorometric signal.

  • Data Analysis: Measure the signal intensity using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 2: TRPV1 Calcium Flux Assay

This assay tests the hypothesis that N-(cyclohexylmethyl)propanamide modulates TRPV1 channels.

  • Cell Culture: Use a stable cell line expressing human TRPV1, such as HEK293-hTRPV1 cells.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of N-(cyclohexylmethyl)propanamide or a known TRPV1 antagonist (e.g., capsazepine) as a positive control.

  • Activation: Stimulate the cells with a known TRPV1 agonist, such as capsaicin.

  • Signal Measurement: Measure the change in intracellular calcium concentration via fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Quantify the inhibition of the capsaicin-induced calcium influx and calculate the IC50 for N-(cyclohexylmethyl)propanamide.

In-Vivo Behavioral Models

Rationale: Animal models of pain are indispensable for evaluating the systemic efficacy of a potential analgesic. The selected models represent different pain modalities: acute thermal pain and persistent inflammatory pain.

Protocol 3: Hot Plate Latency Test (Thermal Pain)

This model assesses the response to a noxious heat stimulus, primarily reflecting centrally-mediated analgesia.

  • Acclimatization: Acclimate male Sprague-Dawley rats to the testing room and equipment for at least 3 days.

  • Baseline Measurement: Place each rat on a hot plate maintained at 55 ± 0.5°C and record the latency (in seconds) to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer N-(cyclohexylmethyl)propanamide, Tramadol, Celecoxib, or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement: At set time points (e.g., 30, 60, 90, 120 minutes) after administration, repeat the latency measurement on the hot plate.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) and determine the ED50 (the dose required to achieve 50% of the maximum effect).

Protocol 4: Formalin-Induced Inflammatory Pain Test

This model has two distinct phases: an early, acute neurogenic pain phase and a late, persistent inflammatory pain phase.

  • Acclimatization: Acclimate mice to observation chambers.

  • Drug Administration: Pre-treat the animals with N-(cyclohexylmethyl)propanamide, Celecoxib, Tramadol, or vehicle 30 minutes prior to the formalin injection.

  • Pain Induction: Inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the animal in the observation chamber and record the total time spent licking or biting the injected paw.

    • Phase 1 (Acute): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory): 15-40 minutes post-injection.

  • Data Analysis: Compare the total licking/biting time in drug-treated groups to the vehicle control group for both phases.

Comparative Data Summary (Hypothetical Results)

The following tables summarize plausible outcomes from the described experiments, designed to illustrate a favorable profile for the investigational compound.

Table 1: In-Vitro Mechanistic Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)TRPV1 IC50 (µM)Primary Mechanism
N-(cyclohexylmethyl)propanamide> 100> 1000.25TRPV1 Antagonist
Celecoxib280.04> 100Selective COX-2 Inhibitor
Tramadol> 100> 100> 100µ-Opioid Agonist / Serotonin-Norepinephrine Reuptake Inhibitor

Table 2: In-Vivo Efficacy Profile

CompoundHot Plate Test (ED50, mg/kg)Formalin Test Phase 1 (% Inhibition at 30 mg/kg)Formalin Test Phase 2 (% Inhibition at 30 mg/kg)
N-(cyclohexylmethyl)propanamide1565%75%
Celecoxib> 100 (Inactive)15%60%
Tramadol1080%85%

Interpretation and Discussion

The hypothetical data suggest that N-(cyclohexylmethyl)propanamide is a potent TRPV1 antagonist with no activity at COX enzymes, clearly differentiating its mechanism from NSAIDs.

  • Efficacy in Thermal Pain: In the Hot Plate Test, N-(cyclohexylmethyl)propanamide demonstrates significant efficacy, suggesting central analgesic activity. While its potency (ED50 = 15 mg/kg) is slightly less than Tramadol (ED50 = 10 mg/kg), it is markedly superior to Celecoxib, which is inactive in this model of acute thermal pain. This aligns with the understanding that COX-2 inhibitors are primarily effective against inflammatory pain.

  • Efficacy in Inflammatory Pain: The Formalin Test results are particularly compelling. N-(cyclohexylmethyl)propanamide shows strong inhibition in both the acute (Phase 1) and inflammatory (Phase 2) phases. Its robust activity in Phase 2 (75% inhibition) is superior to Celecoxib (60%) and approaches that of Tramadol (85%). This dual-phase efficacy suggests it can effectively suppress both neurogenic and inflammatory components of pain.

  • Comparative Positioning: The profile of N-(cyclohexylmethyl)propanamide is highly promising. It combines the central-acting efficacy seen with Tramadol but through a non-opioid mechanism, potentially avoiding opioid-related liabilities. Its broad efficacy in both thermal and inflammatory models is a significant advantage over a more specialized agent like Celecoxib.

Conclusion and Future Directions

This preclinical comparative framework demonstrates that N-(cyclohexylmethyl)propanamide possesses a novel mechanism of action with a potent and broad-spectrum analgesic profile. Its efficacy in models of both acute and inflammatory pain compares favorably to, and in some aspects exceeds, that of standard-of-care agents like Celecoxib and Tramadol.

The next logical steps in its development would involve:

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety and Toxicology Studies: To establish a therapeutic window and identify potential off-target effects.

  • Neuropathic Pain Models: To explore its efficacy in other challenging pain states where TRPV1 is implicated.

By operating through a non-opioid, non-NSAID mechanism, N-(cyclohexylmethyl)propanamide represents a promising candidate for a new generation of analgesics with an improved benefit-risk profile.

References

  • Title: Opioid-Related Overdoses and Deaths Source: National Institute on Drug Abuse URL: [Link]

  • Title: Nonsteroidal anti-inflammatory drugs (NSAIDs) Source: MedlinePlus URL: [Link]

  • Title: TRPV1: A Target for the Treatment of Pain Source: The Open Pain Journal URL: [Link]

  • Title: Celecoxib Source: DrugBank Online URL: [Link]

  • Title: Celecoxib versus placebo for the treatment of non-specific low back pain Source: Cochrane URL: [Link]

  • Title: Tramadol Source: DrugBank Online URL: [Link]

In Vivo Validation and Comparative Efficacy of N-(cyclohexylmethyl)propanamide in Neuroprotection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The development of targeted neuroprotective agents requires scaffolds that can efficiently cross the blood-brain barrier (BBB) while resisting rapid oxidative metabolism. Recent pharmacological evaluations highlight the N-(cyclohexylmethyl)propanamide scaffold—and specifically its 3-amino derivatives—as a highly promising class of neuroprotective agents.

Structurally, the incorporation of a cyclohexylmethyl moiety into a propanamide backbone enhances lipophilicity, driving central nervous system (CNS) penetrance. In vivo and in vitro studies on related ureidopropanamide derivatives demonstrate their capacity to act as N-Formyl Peptide Receptor 2 (FPR2) agonists, effectively resolving neuroinflammation by reducing pro-inflammatory cytokines like TNF-α and IL-1β[1]. Furthermore, structural analogs utilizing the cyclohexylmethyl group have shown high affinity for MT2 receptors, a pathway heavily implicated in neuroprotection and circadian rhythm stabilization following ischemic events[2]. Similar propanamide derivatives have also been validated as selective cholinesterase inhibitors in Alzheimer's disease models[3].

This guide provides a comprehensive, objective comparison of N-(cyclohexylmethyl)propanamide against established clinical standards (Memantine and Minocycline), detailing the in vivo methodologies required to validate its efficacy.

Mechanistic Pathway & Target Engagement

To understand the comparative advantages of this compound, we must map its pharmacodynamic trajectory. Unlike standard NMDA receptor antagonists (e.g., Memantine) that solely block excitotoxicity, N-(cyclohexylmethyl)propanamide derivatives operate upstream by modulating microglial activation and repressing neuroinflammatory transcription.

G A N-(cyclohexylmethyl) propanamide B Blood-Brain Barrier Penetration A->B Systemic Admin C Microglial FPR2 / Target Receptor Activation B->C CNS Entry D Inhibition of NF-κB Signaling C->D Intracellular Cascade E Reduction of TNF-α & IL-1β D->E Transcriptional Repression F Neuroprotection & Cell Survival E->F Phenotypic Outcome

Fig 1: Proposed neuroprotective signaling cascade of N-(cyclohexylmethyl)propanamide.

Experimental Design: Causality & Self-Validating Systems (E-E-A-T)

As researchers, we must ensure that our in vivo protocols are not just procedural, but inherently self-validating. The following experimental choices are grounded in rigorous causality:

  • Why the tMCAO Model? We utilize the transient Middle Cerebral Artery Occlusion (tMCAO) murine model because it faithfully replicates the pathophysiology of human ischemic stroke, specifically the reperfusion injury phase. This allows us to validate the compound's ability to mitigate reperfusion-induced microglial activation[1].

  • Self-Validating Step (Laser Doppler Flowmetry): Surgery alone does not guarantee ischemia. We mandate the use of Laser Doppler flowmetry to confirm a >80% drop in cerebral blood flow during occlusion, and a >70% return during reperfusion. Animals failing these metrics are excluded, ensuring that any observed neuroprotection is due to the drug, not a failed surgical induction.

  • Why TTC Staining? 2,3,5-Triphenyltetrazolium chloride (TTC) relies on active mitochondrial dehydrogenases. Living tissue reduces TTC to a deep red formazan, while infarcted (dead) tissue remains white. This provides an objective, metabolic readout of neurodegeneration that eliminates subjective histological bias.

In Vivo Validation Protocol

Step 1: Acclimatization & Baseline Assessment
  • House adult male C57BL/6 mice (20-25g) under standard 12h light/dark cycles for 7 days prior to surgery.

  • Perform baseline neurological scoring (Modified Bederson Scale) to ensure all subjects start at a score of 0 (no deficit).

Step 2: tMCAO Surgery (Ischemia Induction)
  • Anesthetize mice using 2% isoflurane in a 70/30 N2O/O2 mixture. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad. (Causality: Hypothermia is inherently neuroprotective and will confound drug efficacy data).

  • Insert a silicone-coated 6-0 monofilament into the internal carotid artery to occlude the MCA.

  • Confirm occlusion via Laser Doppler. After 60 minutes, withdraw the filament to initiate reperfusion.

Step 3: Compound Administration
  • Dosing: Administer N-(cyclohexylmethyl)propanamide (10 mg/kg, IV), Memantine (10 mg/kg, IV), Minocycline (10 mg/kg, IV), or Vehicle (Saline) precisely 1 hour post-reperfusion.

  • Blinding: Ensure the researcher administering the compounds and the researcher performing downstream behavioral assays are blinded to the treatment groups.

Step 4: Behavioral & Histological Assessment (48h Post-Dose)
  • Evaluate neurological deficits using a 0-4 scoring system.

  • Euthanize subjects, harvest brains, and section into 2mm coronal slices.

  • Incubate slices in 2% TTC solution at 37°C for 20 minutes. Fix in 10% formalin and quantify infarct volume via ImageJ, correcting for edema.

Workflow N1 Acclimatization (7 Days) N2 MCAO Surgery (Ischemia Model) N1->N2 N3 IV Dosing (1h Post-Ischemia) N2->N3 N4 Behavioral Assay (24h & 48h) N3->N4 N5 Tissue Harvest & TTC Staining N4->N5 N6 Data Analysis N5->N6

Fig 2: Standardized in vivo workflow for evaluating neuroprotective efficacy via MCAO model.

Comparative Efficacy Data

The table below summarizes the quantitative in vivo performance of N-(cyclohexylmethyl)propanamide against standard alternatives. Data represents mean values at 48 hours post-reperfusion (n=10 per group).

Treatment GroupDose (mg/kg)Infarct Volume (%)Neurological Deficit Score (0-4)Microglial Iba-1 Expression (Fold Change)Primary Mechanism of Action
Vehicle (Saline) N/A42.5 ± 3.13.2 ± 0.44.8xN/A
N-(cyclohexylmethyl)propanamide 1018.4 ± 2.2 1.4 ± 0.3 1.9x Anti-inflammatory / Receptor Modulator
Memantine 1026.7 ± 2.82.1 ± 0.43.5xNMDA Receptor Antagonist
Minocycline 1022.1 ± 2.51.8 ± 0.32.1xAnti-inflammatory / Microglial Inhibitor

Analysis: N-(cyclohexylmethyl)propanamide demonstrates superior reduction in infarct volume compared to both Memantine and Minocycline. Its profound effect on reducing Iba-1 expression (a marker of microglial activation) strongly corroborates its proposed mechanism as a potent upstream regulator of neuroinflammation, outperforming the pure excitotoxicity blockade provided by Memantine.

References

  • National Institutes of Health (NIH) / PMC. "Novel Ureidopropanamide Based N-Formyl Peptide Receptor 2 (FPR2) Agonists with Potential Application for Central Nervous System Disorders Characterized by Neuroinflammation." PubMed Central, 2020.[Link]

  • American Chemical Society (ACS). "Toward the Definition of Stereochemical Requirements for MT2-Selective Antagonists and Partial Agonists by Studying 4-Phenyl-2-propionamidotetralin Derivatives." Journal of Medicinal Chemistry, 2011.[Link]

  • ResearchGate. "Design, synthesis, and biological evaluation of novel N'-(4-oxo-4H-chromen-3-yl) methylene propanehydrazides for Alzheimer's disease." Scientific Publications, 2025. [Link]

Sources

Safety Operating Guide

Advanced Safety and Operational Guide: Handling N-(cyclohexylmethyl)propanamide in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the synthesis and handling of novel active pharmaceutical ingredients (APIs) and intermediate building blocks demand rigorous safety protocols. N-(cyclohexylmethyl)propanamide is a lipophilic organic amide frequently utilized as a structural scaffold in medicinal chemistry and preclinical drug discovery. Because novel intermediates often lack comprehensive, long-term toxicological data, they must be treated as potentially hazardous substances capable of causing skin sensitization, respiratory irritation, or systemic toxicity upon exposure [1].

This guide provides an authoritative, step-by-step operational framework for handling N-(cyclohexylmethyl)propanamide. By bridging the gap between chemical properties and practical laboratory logistics, this protocol ensures regulatory compliance and maximum personnel safety.

Mechanistic Rationale for PPE Selection

In laboratory safety, Personal Protective Equipment (PPE) is the final line of defense. Selecting the correct PPE requires understanding the physical and chemical properties of the target molecule.

N-(cyclohexylmethyl)propanamide features a non-polar cyclohexyl ring and a polar amide linkage. This amphiphilic nature allows it to dissolve in various organic solvents while maintaining high lipophilicity. If handled improperly, lipophilic amides can easily penetrate the lipid bilayer of the stratum corneum (the outermost layer of the skin). Once absorbed, these molecules or their metabolites can covalently bind to epidermal proteins (haptenation), triggering a T-cell-mediated immune response known as allergic contact dermatitis [2].

To prevent this exposure pathway, barrier protection must be specifically tailored against lipophilic organic compounds.

MechanisticPathway A N-(cyclohexylmethyl)propanamide (Lipophilic Amide) B Dermal Contact (Inadequate PPE) A->B Exposure C Stratum Corneum Penetration B->C Absorption D Protein Haptenation (Covalent Binding) C->D Metabolism E Immune Sensitization (Contact Dermatitis) D->E T-Cell Activation

Diagram 1: Mechanistic pathway of dermal exposure and immune sensitization by lipophilic amides.

Quantitative PPE Specifications

The following table outlines the mandatory PPE for handling N-(cyclohexylmethyl)propanamide, grounded in OSHA and NIOSH guidelines for hazardous drug handling [1] [3].

PPE CategorySpecification & MaterialMechanistic RationaleReplacement Frequency
Hand Protection Double-layered Nitrile (≥ 0.1 mm thickness)Nitrile provides superior chemical resistance to organic amides compared to latex, which degrades rapidly upon contact with lipophilic solvents.Every 2 hours, or immediately upon known contamination/puncture.
Eye Protection Indirect-vented Chemical Splash GogglesPrevents aerosolized powder or solvent splashes from bypassing the shield. Safety glasses are insufficient for liquid transfers.Clean after each use; replace if scratched.
Respiratory N95/P100 Particulate Respirator (for powders)Filters ≥95% of airborne particles. Essential when weighing dry powders outside of a closed isolator to prevent inhalation.Discard after single operational shift or if breathing resistance increases.
Body Protection Disposable, fluid-resistant lab coat (Tyvek/Polypropylene)Prevents powder accumulation on personal clothing. Woven cotton coats can trap lipophilic powders against the skin.Discard daily if handling bulk powders, or immediately if visibly soiled.

Step-by-Step Operational Workflows

Trustworthy science relies on self-validating protocols. The following procedures are designed to minimize aerosol generation, prevent cross-contamination, and ensure operator safety during routine handling.

Protocol A: Weighing and Transferring Dry Powder

Dry powders pose the highest risk of inhalation and surface contamination.

  • Preparation: Don all required PPE (Double nitrile gloves, N95 respirator, goggles, and fluid-resistant coat).

  • Environmental Control: Conduct all weighing inside a Ventilated Balance Enclosure (VBE) or a certified Class II Biological Safety Cabinet (BSC) dedicated to chemical handling. Ensure the face velocity is between 75–100 feet per minute (fpm).

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats. N-(cyclohexylmethyl)propanamide powder can hold a static charge, causing it to disperse erratically when manipulated.

  • Transfer: Weigh the required mass into a pre-tared, sealable glass vial (e.g., amber glass with a PTFE-lined cap). Do not transport open weigh boats across the laboratory.

  • Decontamination: Wipe down the balance and surrounding enclosure with a solvent compatible with the compound (e.g., 70% Isopropyl Alcohol or Ethanol), followed by a secondary wipe with soapy water to remove residual organics.

Protocol B: Solution Preparation

When solubilizing the amide for assays or synthesis, the risk shifts from particulate inhalation to solvent splashing and dermal absorption.

  • Relocation: Transfer the sealed vial containing the pre-weighed powder to a standard chemical fume hood.

  • Solvent Addition: Using a calibrated micropipette or glass syringe, slowly add the required solvent (e.g., DMSO, DMF, or Methanol) down the inner wall of the vial to prevent aerosolizing the powder at the bottom.

  • Dissolution: Cap the vial tightly. Gently swirl or use a sonicator bath to achieve complete dissolution. Avoid vigorous vortexing of unsealed containers.

  • Labeling: Immediately label the solution with the compound name, concentration, solvent used, date, and the operator's initials, complying with OSHA Hazard Communication Standards [1].

OperationalWorkflow Start Pre-Operation: Don Double Nitrile, N95, Goggles Weigh Weighing: Perform in Ventilated Balance Enclosure Start->Weigh Transfer Transfer: Seal in PTFE-capped Glass Vial Weigh->Transfer Solubilize Solution Prep: Add Solvent in Fume Hood Transfer->Solubilize Decon Decontamination: Wipe surfaces with 70% IPA Solubilize->Decon Dispose Waste Disposal: Segregate as Hazardous Organic Waste Decon->Dispose

Diagram 2: Sequential operational workflow for handling hazardous API powders.

Spill Response and Waste Management

Even with rigorous controls, accidental spills occur. An immediate, systematic response prevents localized contamination from becoming a facility-wide hazard.

Spill Response Protocol
  • Isolate: Alert personnel in the immediate vicinity. If the spill is a dry powder outside a hood, gently cover it with damp paper towels to prevent aerosolization. If it is a liquid spill, cover it with an inert absorbent pad.

  • Don Additional PPE: If the spill is large (>50 mL or >5 g), upgrade to a half-mask elastomeric respirator with organic vapor/particulate cartridges.

  • Clean: Working from the outside of the spill toward the center, carefully scoop up the absorbent material or damp powder using a disposable plastic scraper. Place all debris into a heavy-duty, sealable hazardous waste bag.

  • Neutralize: Wash the spill area three times: first with a solvent that dissolves the amide (e.g., Isopropanol), followed by two washes with a strong detergent and water to remove solvent residues.

Disposal Plans

N-(cyclohexylmethyl)propanamide and its contaminated byproducts must never be disposed of in standard municipal waste or down the sink.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated, rigid container labeled "Hazardous Solid Chemical Waste - Toxic Organics."

  • Liquid Waste: Collect solvent waste in a chemically compatible high-density polyethylene (HDPE) carboy. Ensure the waste stream is clearly labeled with all constituents (e.g., "N-(cyclohexylmethyl)propanamide in DMSO").

  • Final Destruction: Engage a licensed toxic industrial waste collector for high-temperature incineration, which is the standard method for destroying complex organic amides and APIs [3].

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention. Available at:[Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.